Product packaging for Enterolactone(Cat. No.:CAS No. 78473-71-9)

Enterolactone

Numéro de catalogue: B190478
Numéro CAS: 78473-71-9
Poids moléculaire: 298.3 g/mol
Clé InChI: HVDGDHBAMCBBLR-PBHICJAKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Enterolactone is a lignan.
This compound has been reported in Punica granatum with data available.
This compound is a mammalian lignan that have a similar biphenolic structure to lignans from plants. Lignans are compounds with estrogenic properties and are probably the most important source of phytoestrogens in western diets. Mammalian lignans are formed from precursors that are contained mainly in vegetables, whole grain products and berries, via action of intestinal microflora. This compound is produced in the colon by the action of bacteria on secoisolariciresinol, matairesinol and its glycosides. Secoisolariciresinol is converted to enterodiol which is subsequently converted to this compound as it passes through the colon. Matairesinol is converted directly to this compound. This compound have been shown to possess weakly estrogenic and antiestrogenic activities, and it has been suggested that the high production of this antiestrogenic mammalian lignans in the gut may serve to protect against breast cancer in women and prostate cancer in men;  however epidemiological evidence to date is conflicting. (A3195, A3194, A3196, A3197).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O4 B190478 Enterolactone CAS No. 78473-71-9

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

78473-71-9

Formule moléculaire

C18H18O4

Poids moléculaire

298.3 g/mol

Nom IUPAC

(3S,4S)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1

Clé InChI

HVDGDHBAMCBBLR-PBHICJAKSA-N

SMILES isomérique

C1[C@H]([C@@H](C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O

SMILES canonique

C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O

Description physique

Solid

Pictogrammes

Irritant

Synonymes

2,3-BHBB
2,3-bis(3'-hydroxybenzyl)butyrolactone
2,3-bis(3'-hydroxybenzyl)butyrolactone, (trans)-(+-)-isomer
2,3-bis(3'-hydroxybenzyl)butyrolactone, (trans)-isomer
3,4-bis((3-hydroxyphenyl)methyl)dihydro-2-(3H)-furanone
BHMDF
enterolactone
HPMF
trans-2,3-bis(3-hydroxybenzyl)-gamma-butyrolactone

Origine du produit

United States

Foundational & Exploratory

The Synthesis of Enterolactone by Gut Microbiota: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Enterolactone, a mammalian lignan produced through the metabolic action of the gut microbiota on dietary plant lignans, has garnered significant attention for its potential health benefits, including roles in hormone-dependent cancers and cardiovascular diseases. This technical guide provides an in-depth overview of the this compound synthesis pathway, detailing the key microbial players, enzymatic transformations, and relevant experimental methodologies. It is intended for researchers, scientists, and drug development professionals engaged in studying the intricate interplay between diet, the gut microbiome, and host health. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes complex pathways to facilitate a comprehensive understanding of this critical metabolic process.

Introduction

Plant lignans are a class of polyphenolic compounds found in a wide variety of plant-based foods, with flaxseed, sesame seeds, and whole grains being particularly rich sources.[1] Upon ingestion, these dietary lignans, such as secoisolariciresinol and matairesinol, are not readily absorbed by the host but are instead metabolized by the intestinal microbiota into the more bioactive enterolignans, primarily enterodiol and this compound.[2] this compound, in particular, is the subject of extensive research due to its estrogenic and anti-estrogenic properties, as well as its antioxidant and antiproliferative effects.[3] The capacity to produce this compound varies significantly among individuals, a phenomenon attributed to differences in the composition and metabolic activity of their gut microbiota.[4] A deeper understanding of the microbial synthesis of this compound is crucial for developing novel therapeutic strategies targeting the gut microbiome to enhance the production of this beneficial metabolite.

The this compound Synthesis Pathway

The conversion of plant lignans to this compound is a multi-step process carried out by a consortium of anaerobic bacteria in the colon. The pathway involves a series of enzymatic reactions, including deglycosylation, demethylation, dehydroxylation, and dehydrogenation.[5]

Precursor Plant Lignans

A variety of plant lignans can serve as precursors for this compound synthesis. The most extensively studied precursors are:

  • Secoisolariciresinol diglucoside (SDG): Abundant in flaxseed, SDG is a primary precursor.[2]

  • Matairesinol: Found in sources like sesame seeds and whole grains.[2]

  • Pinoresinol and Lariciresinol: Present in various plant-based foods.[1]

Key Transformation Steps

The conversion process can be broadly categorized into the following stages:

  • Deglycosylation: Plant lignans often exist as glycosides, such as SDG. The initial step is the removal of these sugar moieties by bacterial β-glucosidases to release the aglycone form (e.g., secoisolariciresinol).[6]

  • Demethylation: The methoxy groups on the aromatic rings of the lignan aglycones are removed by bacterial demethylases.[7]

  • Dehydroxylation: Hydroxyl groups are subsequently removed from the lignan structure.[7]

  • Dehydrogenation (Oxidation): The intermediate, enterodiol, is oxidized to form this compound.[7]

The following diagram illustrates the primary conversion pathway from secoisolariciresinol diglucoside (SDG) to this compound.

Enterolactone_Synthesis_Pathway cluster_precursors Plant Lignans (Diet) cluster_microbiota Gut Microbiota Transformation SDG Secoisolariciresinol Diglucoside (SDG) SECO Secoisolariciresinol (SECO) SDG->SECO Deglycosylation (e.g., Bacteroides ovatus) Matairesinol Matairesinol Demethylated_SECO Demethylated Intermediates Matairesinol->Demethylated_SECO Demethylation SECO->Demethylated_SECO Demethylation (e.g., Peptostreptococcus productus) Enterodiol Enterodiol Demethylated_SECO->Enterodiol Dehydroxylation (e.g., Eggerthella lenta) This compound This compound Enterodiol->this compound Dehydrogenation (Oxidation)

Figure 1: this compound Synthesis Pathway in Gut Microbiota.
Key Microbial Species

While no single bacterial species has been identified that can independently convert plant lignans to this compound, several species have been shown to perform specific steps in the pathway.[8] The conversion is a community effort involving various bacteria. Key players identified include:

  • Bacteroides species (e.g., B. ovatus): Involved in the initial deglycosylation of lignan glycosides.[8]

  • Clostridium species: Also implicated in deglycosylation.[8]

  • Peptostreptococcus productus: Capable of demethylation.[9]

  • Eggerthella lenta: Performs dehydroxylation.[9]

  • Eubacterium species: Involved in various transformation steps.[10]

  • Ruminococcaceae and Lachnospiraceae families: Abundance of these families is associated with higher this compound production.[11]

Quantitative Data on this compound Synthesis

The production of this compound is highly variable and influenced by diet, individual gut microbiota composition, and other factors. The following tables summarize key quantitative findings from the literature.

Table 1: Concentration of Enterolignan-Producing Bacteria in Human Feces

Bacterial GroupMean Concentration (CFU/g of feces)Reference
Enterodiol-producing bacteria6 x 10⁸[12]
This compound-producing bacteria3 x 10⁵[12]

Table 2: Enterolignan Production from Various Food Sources via In Vitro Fermentation with Human Fecal Microbiota

Food GroupMean Lignan Production (µ g/100g )Reference
Oilseeds (e.g., Flaxseed)20,461 ± 12,685[13]
Dried Seaweeds900 ± 247[13]
Whole Legumes562 ± 211[13]
Cereal Brans486 ± 90[13]
Whole Grain Cereals359 ± 81[13]
Vegetables144 ± 23[13]
Fruits84 ± 22[13]

Table 3: Association between Bacterial Species Abundance and Plasma this compound Levels

Bacterial SpeciesAssociation with this compound LevelsReference
Coprococcus sp. ART55/1Positive[8]
Faecalibacterium prausnitziiPositive[8]
Alistipes shahiiPositive[8]
Butyrivibrio crossotusPositive[8]
Methanobrevibacter smithiiPositive[8]
Bacteroides doreiNegative[8]
Bacteroides fragilisNegative[8]
Clostridium bolteaeNegative[8]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying this compound synthesis.

Anaerobic Cultivation of Lignan-Metabolizing Bacteria

Objective: To culture and isolate anaerobic bacteria from fecal samples capable of metabolizing lignans.

Materials:

  • Anaerobic chamber or jars with gas-generating systems (e.g., GasPak™)

  • Pre-reduced, anaerobically sterilized (PRAS) media (e.g., Brain Heart Infusion, Brucella Broth) supplemented with lignan precursors (e.g., 100 µM SDG)

  • Fresh fecal samples

  • Sterile, anaerobic dilution buffers

  • Incubator at 37°C

Protocol:

  • Prepare all media and materials under anaerobic conditions.

  • Collect fresh fecal samples and immediately transfer them into an anaerobic chamber.

  • Homogenize a fecal sample (e.g., 1g) in a sterile, anaerobic dilution buffer.

  • Prepare serial dilutions of the fecal slurry.

  • Inoculate PRAS agar plates or broth tubes with the dilutions.

  • Incubate the cultures under anaerobic conditions at 37°C for 48-72 hours or until growth is observed.

  • Monitor the conversion of lignan precursors to enterodiol and this compound in broth cultures using HPLC-MS/MS.

  • Isolate individual colonies from agar plates for further characterization.

Preparation of Bacterial Cell-Free Extracts

Objective: To prepare crude cell extracts to assay for specific enzymatic activities in the this compound synthesis pathway.

Materials:

  • Bacterial cell culture

  • Lysis buffer (e.g., 0.1 M Tris buffer, pH 8.0)

  • Lysozyme

  • Sonication equipment or French press

  • High-speed centrifuge

  • Protein quantification assay (e.g., Bradford assay)

Protocol:

  • Harvest bacterial cells from a late-logarithmic phase culture by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer and resuspend in lysis buffer.

  • Lyse the cells using either enzymatic (lysozyme) or physical methods (sonication or French press).

  • Centrifuge the lysate at high speed (e.g., 27,000 x g for 20 minutes at 4°C) to remove cell debris.

  • Collect the supernatant, which contains the cell-free extract.

  • Determine the protein concentration of the extract.

  • Store the cell-free extract at -80°C for future enzyme assays.

HPLC-MS/MS Analysis of Lignans and Metabolites

Objective: To quantify this compound and its precursors in biological samples (e.g., culture media, plasma, urine).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation (Plasma):

  • Precipitate proteins from plasma samples by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Chromatographic and Mass Spectrometric Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A time-programmed gradient from a low to a high percentage of mobile phase B.

  • Ionization Mode: Negative electrospray ionization (ESI-)

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte.

Table 4: Example MRM Transitions for Lignan Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound297253
Enterodiol301253
Secoisolariciresinol361165

Signaling Pathways Modulated by this compound

This compound's biological effects are mediated through its interaction with various cellular signaling pathways.

Estrogen Receptor Signaling

This compound is a phytoestrogen that can bind to estrogen receptors (ERα and ERβ), acting as a selective estrogen receptor modulator (SERM).[6][14] Its effects can be either estrogenic or anti-estrogenic depending on the tissue and the local estrogen concentration.

Estrogen_Receptor_Signaling This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Expression Target Gene Expression ERE->Gene_Expression Regulates

Figure 2: this compound and Estrogen Receptor Signaling.
ERK/NF-κB/Snail Signaling Pathway

In the context of cancer, particularly triple-negative breast cancer, this compound has been shown to inhibit the transforming growth factor-β (TGF-β)-induced epithelial-mesenchymal transition (EMT) by suppressing the ERK/NF-κB/Snail signaling pathway.[1][2]

ERK_NFkB_Snail_Pathway TGF_beta TGF-β ERK ERK1/2 TGF_beta->ERK NF_kB NF-κB ERK->NF_kB Snail Snail NF_kB->Snail EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT This compound This compound This compound->ERK This compound->NF_kB This compound->Snail

References

An In-depth Technical Guide to Enterolactone Precursors in Plant-Based Diets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterolactone, a mammalian lignan produced by the gut microbiota from plant-based precursors, has garnered significant attention for its potential health benefits, including roles in hormone-dependent cancers and cardiovascular diseases. This technical guide provides a comprehensive overview of the primary this compound precursors found in plant-based diets, their quantitative distribution in various foodstuffs, and the metabolic pathways governing their conversion. Detailed experimental protocols for the extraction and quantification of these precursors and this compound are provided, alongside visualizations of key signaling pathways modulated by this compound, to support further research and drug development in this promising area.

Introduction to this compound and its Precursors

This compound is an endogenously produced compound, metabolized by the intestinal microflora from dietary plant lignans.[1] It is not found in plants itself. The primary dietary precursors of this compound are the plant lignans secoisolariciresinol (often found as its diglucoside, SDG), matairesinol, pinoresinol, and lariciresinol.[2][3] These phytoestrogens are phenolic compounds widely distributed in the plant kingdom.[4] Upon ingestion, these precursors undergo a series of transformations by the gut microbiota to yield enterodiol, which can then be oxidized to this compound.[1] Due to its structural similarity to endogenous estrogens, this compound can interact with estrogen receptors and modulate estrogenic signaling pathways, contributing to its biological activities.[5][6]

Quantitative Distribution of this compound Precursors in Plant-Based Foods

The concentration of lignans in plant-based foods varies considerably. Flaxseed is recognized as the richest dietary source of lignan precursors, particularly secoisolariciresinol diglucoside (SDG).[3][7] Other significant sources include sesame seeds, whole grains, legumes, fruits, and vegetables.[2][4] The following tables summarize the quantitative data on the major this compound precursors in a variety of plant-based foods.

Table 1: Lignan Content in Seeds and Nuts (μ g/100g )

Food SourceSecoisolariciresinolMatairesinolPinoresinolLariciresinolTotal Lignans
Flaxseed301,129---301,129
Sesame Seeds--29,3319,47038,801
Sunflower Seeds----891
Cashew Nuts----629
Poppy Seeds1412-1036

Data compiled from Milder et al. (2005) and other sources.[3][8]

Table 2: Lignan Content in Grains and Grain Products (μ g/100g )

Food SourceSecoisolariciresinolMatairesinolPinoresinolLariciresinolTotal Lignans
Rye Bran----764
Wheat Bran----450
Oat Bran----120
Barley----85.93
Oats----56.33
Wheat----7-7239.3

Data compiled from Milder et al. (2005) and Thompson et al. (2006).[2][3]

Table 3: Lignan Content in Vegetables (μ g/100g )

Food SourceSecoisolariciresinolMatairesinolPinoresinolLariciresinolTotal Lignans
Brassica Vegetables----185-2321
Garlic----200
French Beans----150
Carrots----100

Data compiled from Milder et al. (2005).[3]

Table 4: Lignan Content in Fruits (μ g/100g )

Food SourceSecoisolariciresinolMatairesinolPinoresinolLariciresinolTotal Lignans
Apricots----450
Strawberries----200
Peaches----150

Data compiled from Milder et al. (2005).[3]

Table 5: Lignan Content in Beverages (μ g/100ml )

Food SourceSecoisolariciresinolMatairesinolPinoresinolLariciresinolTotal Lignans
Red Wine----91
Coffee----37
Tea----12

Data compiled from Milder et al. (2005).[2][3]

Metabolic Pathway of this compound Precursors

The conversion of plant lignans to this compound is a multi-step process mediated by the gut microbiota. The general pathway is as follows:

  • Deglycosylation: Lignan glycosides, such as SDG, are first hydrolyzed by bacterial glycosidases to release the aglycones (e.g., secoisolariciresinol).[9]

  • Demethylation and Dehydroxylation: The aglycones undergo further enzymatic modifications, including demethylation and dehydroxylation.

  • Conversion to Enterodiol: Secoisolariciresinol is converted to enterodiol, while matairesinol can also be converted to enterodiol.

  • Oxidation to this compound: Enterodiol is subsequently oxidized to this compound.[1]

Metabolic_Pathway cluster_gut Gut Lumen cluster_absorption Systemic Circulation SDG Secoisolariciresinol Diglucoside (SDG) SECO Secoisolariciresinol (SECO) SDG->SECO Deglycosylation (Gut Microbiota) Enterodiol Enterodiol SECO->Enterodiol Demethylation & Dehydroxylation Matairesinol Matairesinol Matairesinol->Enterodiol Pinoresinol Pinoresinol Pinoresinol->Enterodiol Lariciresinol Lariciresinol Lariciresinol->Enterodiol This compound This compound Enterodiol->this compound Oxidation Absorbed_EL Absorbed This compound This compound->Absorbed_EL Absorption

Metabolic conversion of plant lignans to this compound.

Experimental Protocols

Extraction of Lignans from Plant Material (e.g., Flaxseed)

This protocol is adapted from methods described for the analysis of secoisolariciresinol diglucoside (SDG) in flaxseeds.[7][10]

Materials:

  • Defatted flaxseed flour

  • Dioxane/ethanol (1:1, v/v)

  • 1 M Sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

  • Solid-phase extraction (SPE) C18 cartridges

  • Methanol

  • Deionized water

Procedure:

  • Extraction:

    • Weigh 1 g of defatted flaxseed flour into a flask.

    • Add 20 mL of dioxane/ethanol (1:1, v/v) and reflux for 2 hours.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction on the residue with another 20 mL of dioxane/ethanol.

    • Combine the filtrates and evaporate to dryness under reduced pressure.

  • Alkaline Hydrolysis:

    • Dissolve the dried extract in 10 mL of 1 M NaOH.

    • Heat the solution at 60°C for 2 hours to hydrolyze the SDG polymer.

    • Cool the solution and neutralize to pH 7 with 1 M HCl.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the neutralized hydrolysate onto the cartridge.

    • Wash the cartridge with 10 mL of deionized water to remove impurities.

    • Elute the lignans with 10 mL of methanol.

    • Evaporate the methanol eluate to dryness and reconstitute in a known volume of mobile phase for analysis.

Lignan_Extraction_Workflow Start Defatted Flaxseed Flour Extraction Solvent Extraction (Dioxane/Ethanol) Start->Extraction Hydrolysis Alkaline Hydrolysis (NaOH) Extraction->Hydrolysis Purification Solid-Phase Extraction (C18 SPE) Hydrolysis->Purification Analysis HPLC or GC-MS Analysis Purification->Analysis

Workflow for lignan extraction from flaxseed.

Quantification of Lignans by High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method for the quantification of SDG.[7][10]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Gradient: Start with 10% B, increase to 50% B over 20 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

Quantification:

  • Prepare a calibration curve using a pure SDG standard of known concentrations.

  • Inject the prepared sample extracts and quantify the SDG content by comparing the peak area to the calibration curve.

Quantification of Lignans by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general outline for lignan analysis by GC-MS, often requiring derivatization.[11][12]

Sample Preparation:

  • Perform the extraction and hydrolysis as described in section 4.1.

  • The dried extract is then subjected to derivatization to increase volatility. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate the sample with the derivatizing agent at 70°C for 30 minutes.

GC-MS Conditions:

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • MS Ionization: Electron Impact (EI) at 70 eV.

  • MS Scan Range: m/z 50-650.

Quantification:

  • Use isotopically labeled internal standards for accurate quantification.

  • Identify lignan derivatives based on their retention times and mass spectra compared to standards.

  • Quantify by selected ion monitoring (SIM) of characteristic ions.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways implicated in cell growth, proliferation, and apoptosis.

Estrogen Receptor (ER) Signaling

This compound is a phytoestrogen that can bind to estrogen receptors (ERα and ERβ), acting as a selective estrogen receptor modulator (SERM).[5][13] This interaction can lead to either estrogenic or anti-estrogenic effects depending on the target tissue and the local estrogen concentration.

Estrogen_Receptor_Signaling This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Modulates

This compound modulation of estrogen receptor signaling.

IGF-1R, PI3K/Akt, and MAPK/ERK Signaling

In cancer cell lines, this compound has been demonstrated to inhibit the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway.[14] This inhibition leads to downstream effects on the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.

IGF1R_Signaling This compound This compound IGF1R IGF-1 Receptor This compound->IGF1R Inhibits PI3K PI3K IGF1R->PI3K Ras Ras IGF1R->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes MAPK_ERK MAPK/ERK Ras->MAPK_ERK MAPK_ERK->Proliferation Promotes

Inhibition of IGF-1R signaling by this compound.

Conclusion

This technical guide provides a foundational understanding of this compound precursors in plant-based diets, their quantification, and their biological activities. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development. Further investigation into the precise mechanisms of action of this compound and its precursors will be crucial for harnessing their full therapeutic potential.

References

Enterolactone's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Enterolactone (EL), a mammalian lignan derived from dietary plant lignans, has garnered significant attention for its potent anti-cancer properties. Numerous in vitro and in vivo studies have demonstrated its ability to inhibit cancer progression across various stages, including proliferation, survival, angiogenesis, and metastasis.[1][2] This document provides a detailed technical overview of the molecular mechanisms underpinning the anti-neoplastic activities of this compound, focusing on its impact on key cellular processes such as cell cycle regulation, apoptosis, and critical signaling pathways. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual representations of the core mechanisms to serve as a comprehensive resource for the scientific community.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, targeting several fundamental processes that are typically dysregulated in cancer cells. The primary mechanisms include the induction of cell cycle arrest, activation of apoptotic pathways, inhibition of angiogenesis, and modulation of key oncogenic signaling cascades.[1]

Induction of Cell Cycle Arrest

A significant body of evidence points to this compound's ability to halt cancer cell proliferation by inducing cell cycle arrest, primarily at the G1 phase.[3][4] This effect is particularly pronounced in non-small cell lung cancer (NSCLC) and prostate cancer cells.[3][5]

The molecular mechanism involves the orchestrated modulation of key G1 phase regulators:

  • Downregulation of G1 Cyclins and CDKs: this compound treatment leads to a marked decrease in the mRNA and protein expression of Cyclin D1, Cyclin E, Cyclin-Dependent Kinase 2 (CDK2), CDK4, and CDK6.[3][4] These proteins form complexes that are essential for progression through the G1 phase.[3]

  • Upregulation of CDK Inhibitors: Concurrently, this compound increases the levels of the CDK inhibitor p21WAF1/CIP1, a negative regulator of the cell cycle that binds to and inhibits the activity of Cyclin-CDK complexes.[3][4]

  • Inhibition of Retinoblastoma (pRb) Phosphorylation: The downregulation of Cyclin-CDK complexes and upregulation of p21 prevents the hyper-phosphorylation of the retinoblastoma protein (pRb). Hypo-phosphorylated pRb remains bound to the E2F transcription factor, repressing the transcription of genes necessary for the G1-S phase transition, such as cdc25A.[3]

This cascade of events effectively blocks cells in the G1 phase, preventing them from entering the S phase and replicating their DNA, thereby inhibiting proliferation.[3][4]

G1_Cell_Cycle_Arrest cluster_0 This compound Action cluster_1 Cell Cycle Machinery EL This compound p21 p21 (CDK Inhibitor) EL->p21 Upregulates CyclinD_CDK46 Cyclin D1 / CDK4/6 EL->CyclinD_CDK46 Downregulates CyclinE_CDK2 Cyclin E / CDK2 EL->CyclinE_CDK2 Downregulates p21->CyclinD_CDK46 Inhibits p21->CyclinE_CDK2 Inhibits pRb pRb CyclinD_CDK46->pRb Phosphorylates CyclinE_CDK2->pRb Phosphorylates E2F E2F pRb->E2F Sequesters G1_S_Transition G1-S Transition Genes E2F->G1_S_Transition Activates CellCycleArrest G1 Phase Arrest G1_S_Transition->CellCycleArrest Leads to Progression Apoptosis_Pathway cluster_0 This compound Action cluster_1 Apoptotic Cascade EL This compound Akt Akt Pathway EL->Akt Inhibits Bcl2 Bcl-2 EL->Bcl2 Downregulates MDM2 MDM2 Akt->MDM2 Activates p53 p53 MDM2->p53 Inhibits Mito Mitochondrion p53->Mito Promotes Dysfunction Bcl2->Mito Stabilizes CytC Cytochrome c (release) Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Signaling_Pathways cluster_0 This compound Action cluster_1 Signaling Cascades EL This compound IGF1R IGF-1R EL->IGF1R Inhibits IkB I-κB EL->IkB Stabilizes PI3K_Akt PI3K / Akt IGF1R->PI3K_Akt ERK MAPK / ERK IGF1R->ERK TGFBR TGF-β Receptor TGFBR->ERK Proliferation Proliferation & Survival PI3K_Akt->Proliferation NFkB NF-κB ERK->NFkB ERK->Proliferation IkB->NFkB Inhibits Snail Snail NFkB->Snail Inflammation Inflammation NFkB->Inflammation EMT EMT & Metastasis Snail->EMT Experimental_Workflow cluster_workflow General Experimental Workflow cluster_assays Start Cancer Cell Line Culture Treatment Treat with This compound (EL) (Dose-response & Time-course) Start->Treatment Endpoint Endpoint Analysis Treatment->Endpoint Assay1 Proliferation/ Viability (MTS Assay) Endpoint->Assay1 Assay2 Cell Cycle Analysis (Flow Cytometry) Endpoint->Assay2 Assay3 Apoptosis (TUNEL, Annexin V) Endpoint->Assay3 Assay4 Protein Expression (Western Blot) Endpoint->Assay4

References

Pharmacokinetics and Bioavailability of Enterolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Enterolactone (ENL) is a bioactive mammalian lignan produced by the gut microbiota from the metabolism of dietary plant lignans.[1][2] Plant lignans, such as secoisolariciresinol, matairesinol, pinoresinol, and lariciresinol, are abundant in foods like flaxseed, sesame seeds, whole grains, fruits, and vegetables.[1][3] Following ingestion, these precursors are converted by intestinal bacteria into the enterolignans, primarily enterodiol (ED) and this compound.[3][4] Enterodiol can be further oxidized to this compound.[5] Due to its potential role in human health, including associations with reduced risk for chronic diseases like hormone-dependent cancers and cardiovascular disease, understanding the pharmacokinetics and bioavailability of this compound is of significant interest to researchers and drug development professionals.[2][6] This guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, details of experimental methodologies, and a summary of its influence on key signaling pathways.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The journey of dietary lignans to circulating this compound is a multi-step process involving extensive metabolism by both gut microbes and human enzymes.

Absorption

Plant lignans are ingested primarily as glycosides, which are hydrolyzed by intestinal bacteria to their aglycone forms.[3] These aglycones, such as secoisolariciresinol and matairesinol, undergo a series of demethylation and dehydroxylation reactions by various bacterial genera in the colon to form enterodiol and this compound.[3] Enterodiol itself can be converted to this compound by intestinal bacteria.[5] Once formed in the large intestine, this compound and enterodiol are absorbed.[3][7] Studies show that enterolignans begin to appear in plasma approximately 8-10 hours after the ingestion of their plant precursors, indicative of the time required for microbial conversion in the colon.[6][8]

Distribution

Following absorption, this compound is distributed throughout the body via the systemic circulation.[9] It has been detected in various tissues, including the intestine, liver, kidney, breast, heart, and brain, with higher concentrations typically found in the liver and kidney.[9] In plasma, this compound is found in its free form as well as conjugated to glucuronic acid and sulfate.[10] this compound glucuronide is the major conjugated form found in human plasma.[10] The unbound fraction of this compound in rat plasma is reported to be 2%, suggesting significant plasma protein binding.[9]

Metabolism

This compound undergoes extensive phase II metabolism, primarily in the gut epithelium and the liver.[3][11] The main metabolic pathways are glucuronidation and sulfation, which result in the formation of this compound-glucuronide and this compound-sulfate.[3][11] These conjugation reactions increase the water solubility of this compound, facilitating its excretion.[3] Some of the conjugated enterolignans secreted in bile can undergo enterohepatic recycling, where they are re-excreted into the intestine and potentially reabsorbed.[3][12] Further metabolism can occur through aromatic monohydroxylation, creating novel metabolites that have been identified in human urine.[13]

Excretion

The primary route of excretion for this compound and its metabolites is via the urine.[3][5] After a single dose of a lignan precursor, up to 40% can be recovered in the urine as enterolignans within three days, with this compound accounting for the majority (around 58%) of this.[6][7][8] Enterolignans are also excreted in the feces.[5] The half-life of this compound is significantly longer than that of enterodiol, contributing to its predominance in circulation and urine.[3][6]

Pharmacokinetic Parameters

Quantitative analysis of this compound pharmacokinetics provides crucial data for understanding its behavior in the body. The following tables summarize key parameters from human studies.

Table 1: Pharmacokinetic Parameters of Enterolignans After a Single Oral Dose of Secoisolariciresinol Diglucoside (SDG) (1.31 µmol/kg)

ParameterEnterodiol (Mean ± SD)This compound (Mean ± SD)
Tmax (h) 14.8 ± 5.119.7 ± 6.2
Elimination Half-life (t½) (h) 4.4 ± 1.312.6 ± 5.6
AUC (nmol/L·h) 966 ± 6391762 ± 1117
Mean Residence Time (h) 20.6 ± 5.935.8 ± 10.6

Source: Kuijsten et al., 2005[6][8]

Table 2: Pharmacokinetic Parameters After a Single Oral Dose of 36 mg 7-Hydroxymatairesinol (7-HMR)

AnalyteCmaxTmax (h)
7-HMR 757.08 ng/mL1
This compound (ENL) 4.8 ng/mL24

Source: Udani et al., 2007[14][15]

Bioavailability

The bioavailability of this compound is highly dependent on the activity of an individual's gut microbiota and the nature of the dietary source of plant lignans.[1] There is considerable inter-individual variation in the ability to produce enterolignans.[5] The physical form of the food source also plays a critical role. For instance, the bioavailability of enterolignans is substantially enhanced when flaxseed is crushed or milled compared to when it is consumed whole.[16] The relative bioavailability from whole flaxseed was found to be only 28% of that from ground flaxseed, while crushed flaxseed was 43% as bioavailable as ground.[16]

Experimental Protocols

Accurate quantification of this compound and its metabolites is essential for pharmacokinetic studies.

Quantification of this compound in Plasma by LC-MS/MS

A common and highly sensitive method for quantifying this compound and its conjugates is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[10][17]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Plasma samples (e.g., 100 µL) are diluted with water (e.g., 300 µL).[18]

    • The diluted samples are cleaned up using an SPE plate (e.g., Oasis HLB 96-well plate).[18]

    • The analytes are eluted, evaporated to dryness, and reconstituted in the mobile phase for injection into the LC-MS/MS system.

  • Chromatography and Mass Spectrometry:

    • LC System: A high-performance liquid chromatography system is used for separation.

    • Mass Spectrometer: A tandem mass spectrometer operating in electrospray ionization (ESI) mode is used for detection.

    • Quantification: Isotope dilution is often employed, using labeled internal standards (e.g., 13C3-enterolactone) to ensure accuracy.[17] The method can be designed to quantify free this compound, this compound-glucuronide, and this compound-sulfate directly.[10]

  • Method Validation:

    • The method is validated for accuracy, precision, linearity, and sensitivity.

    • The Lower Limit of Quantification (LLOQ) for this compound sulfate has been reported as low as 16 pM, 26 pM for this compound glucuronide, and 86 pM for free this compound, demonstrating very high sensitivity.[10]

In Vivo Pharmacokinetic Study Design

A typical clinical study to determine the pharmacokinetics of this compound involves the following steps:

  • Subject Recruitment: Healthy volunteers are recruited for the study.

  • Washout Period: Subjects undergo a washout period where they consume a diet low in lignans to establish baseline levels.[16]

  • Dosing: A single oral dose of a purified plant lignan precursor, such as secoisolariciresinol diglucoside (SDG) or 7-hydroxymatairesinol (7-HMR), is administered.[6][14]

  • Sample Collection:

    • Blood: Serial blood samples are collected at multiple time points before and after dosing (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours) to determine plasma concentrations over time.[6][15]

    • Urine: Complete 24-hour urine collections are often performed for several days to measure cumulative excretion.[6][7]

  • Sample Analysis: Plasma and urine samples are analyzed for this compound and its metabolites using a validated method like LC-MS/MS.

  • Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

Mandatory Visualizations

Metabolic and Experimental Workflows

The following diagrams illustrate the metabolic pathway of dietary lignans to this compound and a typical experimental workflow for its quantification.

Metabolic Pathway of Dietary Lignans to this compound Diet Dietary Plant Lignans (e.g., SDG, Matairesinol) Gut Gut Microbiota Diet->Gut Conversion ED Enterodiol (ED) Gut->ED ENL This compound (ENL) Gut->ENL ED->ENL Oxidation Absorption Absorption (Colon) ED->Absorption ENL->Absorption Liver Liver / Gut Epithelium (Phase II Metabolism) Absorption->Liver Conjugates ENL/ED Conjugates (Glucuronides, Sulfates) Liver->Conjugates Conjugation Conjugates->Liver Enterohepatic Recycling Circulation Systemic Circulation Conjugates->Circulation Excretion Excretion (Urine, Feces) Circulation->Excretion

Caption: Conversion of dietary lignans to this compound by gut microbiota.

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing Plasma Plasma Sample Dilution Dilution with Water Plasma->Dilution SPE Solid-Phase Extraction (SPE) Dilution->SPE Elution Elution & Reconstitution SPE->Elution LCMS LC-MS/MS Analysis Elution->LCMS Data Data Acquisition LCMS->Data Quant Quantification (vs. Internal Standard) Data->Quant PK Pharmacokinetic Modeling Quant->PK

Caption: Workflow for quantifying this compound in plasma via LC-MS/MS.

Signaling Pathways

This compound has been shown to modulate several key cellular signaling pathways.

  • Estrogen Receptor (ER) Signaling: this compound is classified as a phytoestrogen and can activate estrogen receptor-mediated transcription, with a preference for ERα.[19] This activation can trigger non-genomic estrogen signaling pathways, including the Erk1/2 and PI3K/Akt pathways.[20][21]

This compound and Estrogen Receptor Signaling ENL This compound ER Estrogen Receptor (ERα) ENL->ER Binds & Activates PI3K PI3K ER->PI3K Ras Ras ER->Ras Akt Akt PI3K->Akt Cell Cell Proliferation, Chemokine Secretion Akt->Cell MAPK Erk1/2 (MAPK) Ras->MAPK MAPK->Cell

Caption: this compound activates non-genomic ER signaling pathways.

  • Insulin-Like Growth Factor-1 Receptor (IGF-1R) Signaling: At nutritionally relevant concentrations, this compound can inhibit the IGF-1 receptor signaling pathway, which is critical for the growth and progression of certain cancers.[22]

Inhibition of IGF-1R Signaling by this compound ENL This compound IGF1R IGF-1 Receptor ENL->IGF1R Inhibits Activation IGF1 IGF-1 IGF1->IGF1R Activates AKT_path PI3K/Akt Pathway IGF1R->AKT_path MAPK_path Ras/MAPK Pathway IGF1R->MAPK_path Downstream Downstream Targets (p70S6K1, GSK-3β, Cyclin D1) AKT_path->Downstream Response Cell Proliferation & Migration MAPK_path->Response Downstream->Response

Caption: this compound inhibits IGF-1R and downstream signaling.

  • NF-κB Signaling: this compound has demonstrated immunomodulatory effects by acting on the Nuclear Factor-κB (NF-κB) signaling pathway. It can prevent the degradation of I-κB, which in turn inhibits the activation of NF-κB and reduces the production of pro-inflammatory cytokines like TNF-α.[23]

Modulation of NF-κB Signaling by this compound Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Stimulus->IKK IkB I-κB IKK->IkB Phosphorylates for Degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription (e.g., TNF-α) Nucleus->Gene ENL This compound ENL->IkB Prevents Degradation

Caption: this compound inhibits NF-κB activation by stabilizing I-κB.

Conclusion

The pharmacokinetics of this compound are complex, characterized by extensive microbial metabolism in the gut, absorption from the colon, significant phase II conjugation, and enterohepatic recycling before ultimate excretion.[3] Bioavailability is highly variable and influenced by both host microbial factors and the dietary matrix.[5][16] The relatively long half-life of this compound compared to its precursor enterodiol allows it to accumulate in plasma and serve as a reliable biomarker of lignan intake.[6] Understanding these pharmacokinetic properties, alongside its mechanisms of action on key signaling pathways, is fundamental for evaluating the health effects of lignan-rich diets and for the potential development of this compound as a therapeutic agent or nutraceutical.[2]

References

Enterolactone as a Biomarker for Lignan Intake: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone is a key metabolite produced by the gut microbiota from the dietary intake of lignans, a class of phytoestrogens found in a variety of plant-based foods. Emerging as a significant biomarker, this compound provides a more accurate reflection of lignan exposure and metabolism than dietary intake assessment alone. Its potential role in modulating hormone-dependent signaling pathways has positioned it as a molecule of interest in the prevention and treatment of various chronic diseases, including hormone-related cancers and cardiovascular conditions. This technical guide provides a comprehensive overview of this compound, focusing on its quantitative relationship with lignan intake, detailed experimental protocols for its analysis, and its impact on key cellular signaling pathways.

Data Presentation: Quantitative Relationship between Lignan Intake and this compound Levels

The concentration of this compound in biological fluids is directly influenced by the dietary intake of lignan precursors. The following tables summarize the lignan content in various foods and the observed correlation between lignan intake and circulating this compound levels from human and animal studies.

Table 1: Lignan Content of Selected Foods

Food ItemPredominant LignansTotal Lignan Content (mg/100g)
FlaxseedSecoisolariciresinol diglucoside (SDG)85.5 - 370
Sesame SeedSesamin, Pinoresinol, Lariciresinol29.0 - 471.9
Rye BranPinoresinol, Lariciresinol1.8
Wheat BranPinoresinol, Lariciresinol1.5
BroccoliPinoresinol, Lariciresinol0.8
CabbagePinoresinol, Lariciresinol0.6
ApricotsMatairesinol0.5
StrawberriesMatairesinol0.2
Green Tea (brewed)Pinoresinol, Lariciresinol0.1
Red WinePinoresinol, Lariciresinol0.1

Table 2: Human Studies on Lignan Intake and Plasma/Serum this compound Concentrations

Study PopulationLignan Source/DoseDurationBaseline this compound (nmol/L)Post-intervention this compound (nmol/L)Fold Increase
Postmenopausal WomenFlaxseed (5g & 10g/day)7 weeks17.8100.3 (5g), 162.7 (10g)5.6 - 9.1
Healthy AdultsFlaxseed (25g/day)3 weeks13.9158.411.4
MenHigh-lignan diet8 weeks21.445.92.1
Finnish Adults (Observational)High vs. Low Lignan IntakeCross-sectional13.8 (men), 16.6 (women) - Median--
Danish Adults (Observational)High vs. Low Lignan IntakeCross-sectional18.6 (men), 21.3 (women) - Median--

Table 3: Animal Studies on Lignan Supplementation and this compound Concentrations

Animal ModelLignan Source/DoseDurationTissue/FluidThis compound Concentration
RatsSecoisolariciresinol diglucoside (SDG) (10mg/kg BW)4 daysSerum154 nmol/L
MiceFlaxseed (10% of diet)16 weeksPlasma1,120 nmol/L
Dairy CowsWhole flaxseed (150 g/kg of dry matter)4 weeksMilkIncreased linearly with intake

Experimental Protocols

Accurate quantification of this compound is crucial for its validation as a biomarker. The following sections detail established methodologies for its extraction and analysis from biological matrices.

Sample Preparation: Extraction of this compound from Plasma/Serum

a) Enzymatic Hydrolysis of this compound Conjugates:

This compound and its precursor, enterodiol, are primarily present in conjugated forms (glucuronides and sulfates) in circulation. To measure total this compound, enzymatic hydrolysis is required to release the free aglycone.

  • Materials:

    • Plasma or serum sample

    • β-glucuronidase/sulfatase from Helix pomatia

    • Sodium acetate buffer (0.1 M, pH 5.0)

    • Ascorbic acid/EDTA solution

    • Internal standards (e.g., ¹³C₃-enterolactone)

  • Procedure:

    • To 500 µL of plasma/serum, add 50 µL of internal standard solution.

    • Add 500 µL of sodium acetate buffer.

    • Add 10 µL of ascorbic acid/EDTA solution to prevent oxidation.

    • Add 20 µL of β-glucuronidase/sulfatase solution.

    • Incubate the mixture at 37°C for 16-24 hours.

    • Stop the reaction by adding 200 µL of 0.1 M HCl.

b) Solid-Phase Extraction (SPE):

SPE is a common method for cleaning up and concentrating this compound from the hydrolyzed sample.

  • Materials:

    • C18 SPE cartridges

    • Methanol

    • Deionized water

    • Ethyl acetate

  • Procedure:

    • Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the hydrolyzed plasma/serum sample onto the cartridge.

    • Wash the cartridge with 3 mL of deionized water to remove polar impurities.

    • Elute the this compound with 3 mL of ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis (e.g., 100 µL of mobile phase for LC-MS/MS).

Analytical Quantification

a) High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the gold standard for the sensitive and specific quantification of this compound.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from 20% to 80% B over 5 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: m/z 297 -> 133

      • ¹³C₃-Enterolactone (Internal Standard): m/z 300 -> 136

b) Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is an alternative method but requires derivatization to increase the volatility of this compound.

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.

    • The derivatized sample is then ready for GC-MS analysis.

  • GC-MS Conditions (Example):

    • Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium

    • Temperature Program: Start at 150°C, ramp to 280°C at 10°C/min.

    • Ionization Mode: Electron Ionization (EI)

    • Selected Ion Monitoring (SIM): Monitor characteristic ions for the derivatized this compound.

Mandatory Visualizations: Signaling Pathways and Workflows

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions and the experimental workflow for this compound analysis.

Enterolactone_Metabolism_and_Analysis_Workflow cluster_Diet Dietary Intake cluster_Gut Gut Microbiota Metabolism cluster_Analysis Laboratory Analysis DietaryLignans Dietary Lignans (e.g., SDG, Matairesinol) GutMicrobiota Gut Microbiota DietaryLignans->GutMicrobiota Enterodiol Enterodiol GutMicrobiota->Enterodiol Metabolism Enterolactone_Metabolite This compound Enterodiol->Enterolactone_Metabolite Oxidation BloodSample Blood Sample (Plasma/Serum) Enterolactone_Metabolite->BloodSample Absorption Hydrolysis Enzymatic Hydrolysis BloodSample->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE LCMS LC-MS/MS Analysis SPE->LCMS Quantification Quantification LCMS->Quantification

This compound Metabolism and Analysis Workflow

Estrogen_Receptor_Signaling This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to GeneTranscription Gene Transcription ERE->GeneTranscription Regulates CellProliferation Modulation of Cell Proliferation GeneTranscription->CellProliferation

This compound and Estrogen Receptor Signaling

PI3K_Akt_Signaling This compound This compound Receptor Growth Factor Receptor This compound->Receptor Inhibits PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Apoptosis Apoptosis Downstream->Apoptosis Inhibits

This compound and PI3K/Akt Signaling Pathway

MAPK_ERK_Signaling This compound This compound Receptor Growth Factor Receptor This compound->Receptor Inhibits Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, Elk-1) ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation & Differentiation TranscriptionFactors->CellProliferation

This compound and MAPK/ERK Signaling Pathway

Apoptosis_Signaling This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

This compound and Intrinsic Apoptosis Pathway

Conclusion

This compound serves as a robust and reliable biomarker for dietary lignan intake, offering valuable insights into the complex interplay between diet, gut microbiota, and host metabolism. The standardized analytical protocols outlined in this guide provide a framework for accurate and reproducible quantification, essential for clinical and research applications. Furthermore, the elucidation of its interactions with key signaling pathways, such as the estrogen receptor, PI3K/Akt, and MAPK/ERK pathways, underscores its potential as a therapeutic or chemopreventive agent. Continued research into the multifaceted roles of this compound will undoubtedly pave the way for novel strategies in personalized nutrition and drug development.

The Gut Microbiota's Role in Enterolactone Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone is a gut microbial metabolite of dietary lignans, which are polyphenolic compounds abundant in plant-based foods such as flaxseed, whole grains, and vegetables. Possessing a structure similar to endogenous estrogens, this compound has garnered significant attention for its potential role in human health, including its association with a reduced risk of hormone-dependent cancers and cardiovascular disease. The production of this compound is entirely dependent on the metabolic activity of specific gut bacteria, making the gut microbiome a critical factor in the bioavailability and bioactivity of dietary lignans. This technical guide provides an in-depth overview of the core gut bacteria involved in this compound production, the metabolic pathways they employ, quantitative data on conversion efficiencies, detailed experimental protocols for their study, and the key signaling pathways modulated by this compound.

Key Gut Bacteria in this compound Production

The conversion of plant lignans, primarily secoisolariciresinol diglucoside (SDG), to this compound is a multi-step process carried out by a consortium of anaerobic bacteria. No single bacterial species has been identified that can perform the entire conversion. The process involves a series of deglycosylation, demethylation, dehydroxylation, and dehydrogenation reactions. The key bacterial players identified to date are summarized in Table 1.

Table 1: Gut Bacteria Involved in the Conversion of Secoisolariciresinol Diglucoside (SDG) to this compound

Metabolic StepBacterial Genera/SpeciesReference(s)
Deglycosylation (SDG → Secoisolariciresinol (SECO))Bacteroides spp. (B. distasonis, B. fragilis, B. ovatus), Clostridium spp. (C. cocleatum, C. saccharogumia)[1]
Demethylation (SECO → Dihydroxyenterodiol)Peptostreptococcus productus, Eubacterium spp. (E. limosum), Blautia producta[2][3]
Dehydroxylation (Dihydroxyenterodiol → Enterodiol)Eggerthella lenta[3][4]
Dehydrogenation (Enterodiol → this compound)Lactonifactor longoviformis[3]

The Metabolic Pathway of this compound Production

The primary dietary precursor for this compound is secoisolariciresinol diglucoside (SDG), which is abundant in flaxseed. The metabolic pathway from SDG to this compound is a four-step process mediated by the gut microbiota.

Enterolactone_Pathway cluster_0 Deglycosylation cluster_1 Demethylation cluster_2 Dehydroxylation cluster_3 Dehydrogenation SDG Secoisolariciresinol Diglucoside (SDG) SECO Secoisolariciresinol (SECO) SDG->SECO Bacteroides spp. Clostridium spp. DHED Dihydroxyenterodiol SECO->DHED Peptostreptococcus productus Eubacterium spp. Blautia producta ED Enterodiol DHED->ED Eggerthella lenta EL This compound ED->EL Lactonifactor longoviformis

Metabolic pathway from SDG to this compound.

Quantitative Data on this compound Production

The efficiency of this compound production varies significantly between individuals, largely due to differences in the composition and activity of their gut microbiota. In vitro studies using human fecal inocula have provided insights into the conversion rates of lignan precursors.

Table 2: In Vitro Conversion of Secoisolariciresinol Diglucoside (SDG) by Human Fecal Microbiota

Study DurationPrecursorEnterodiol Conversion (%)This compound Conversion (%)Reference
24 hoursSecoisolariciresinol (SECO)4 - 180.2 - 6[5]

Note: Conversion rates are highly variable and depend on the individual's gut microbiota composition.

One study quantified the abundance of enterodiol- and this compound-producing bacteria in human fecal samples.[4] The concentration of bacteria capable of producing enterodiol was found to be approximately 6 x 10⁸ CFU per gram of feces, while bacteria that catalyze the formation of this compound were present at a lower mean concentration of about 3 x 10⁵ CFU per gram of feces.[4]

Experimental Protocols

Anaerobic Culturing of Lignan-Metabolizing Bacteria

Objective: To isolate and cultivate anaerobic bacteria from fecal samples capable of metabolizing lignans.

Materials:

  • Fresh fecal sample

  • Anaerobic chamber or jars with gas-generating systems (e.g., GasPak™)

  • Pre-reduced, anaerobically sterilized (PRAS) media. A suitable basal medium is Brain Heart Infusion (BHI) agar or broth, supplemented with:

    • Hemin (5 µg/mL)

    • Vitamin K1 (1 µg/mL)

    • Yeast extract (0.5%)

    • L-cysteine HCl (0.05%) as a reducing agent

    • Resazurin (0.0001%) as an anaerobic indicator

    • Lignan precursor (e.g., SDG or SECO) at a suitable concentration (e.g., 10-100 µM)

  • Hungate tubes or serum bottles with butyl rubber stoppers and aluminum crimp seals

  • Syringes and needles for anaerobic transfers

Protocol:

  • Prepare the anaerobic medium in a flask, bring to a boil to remove dissolved oxygen, and then cool under a stream of oxygen-free gas (e.g., N₂/CO₂ mix).

  • Dispense the medium into Hungate tubes or serum bottles inside an anaerobic chamber.

  • Seal the tubes/bottles and autoclave.

  • Prepare serial dilutions of the fecal sample in anaerobic dilution blanks (e.g., PRAS peptone-yeast extract broth).

  • Inoculate the prepared media with the fecal dilutions. For solid media, use the spread plate or pour plate technique.

  • Incubate the cultures under anaerobic conditions at 37°C.

  • Monitor for growth and for the conversion of the lignan precursor to its metabolites using analytical techniques such as HPLC or GC-MS.

  • Isolate individual colonies from agar plates and subculture to obtain pure cultures.

Identification of Bacteria by 16S rRNA Gene Sequencing

Objective: To identify the isolated bacteria based on their 16S rRNA gene sequence.

Materials:

  • Bacterial culture

  • DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit)

  • PCR thermocycler

  • Universal primers for the 16S rRNA gene (e.g., 27F: 5'-AGAGTTTGATCCTGGCTCAG-3' and 1492R: 5'-GGTTACCTTGTTACGACTT-3')

  • Taq DNA polymerase and dNTPs

  • Agarose gel electrophoresis system

  • DNA sequencing service

Protocol:

  • Extract genomic DNA from the bacterial isolate using a commercial kit according to the manufacturer's instructions.

  • Perform PCR to amplify the 16S rRNA gene. A typical PCR program is:

    • Initial denaturation: 95°C for 5 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 1.5 minutes

    • Final extension: 72°C for 10 minutes

  • Verify the PCR product by agarose gel electrophoresis. A band of approximately 1500 bp should be visible.

  • Purify the PCR product.

  • Send the purified PCR product for Sanger sequencing.

  • Compare the obtained sequence with databases such as the National Center for Biotechnology Information (NCBI) GenBank using the Basic Local Alignment Search Tool (BLAST) to identify the bacterial species.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify this compound and its precursors in bacterial cultures or fecal samples.

Materials:

  • Bacterial culture supernatant or fecal sample

  • Internal standard (e.g., deuterated this compound)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Protocol:

  • Sample Preparation:

    • To a known volume of culture supernatant or a weighed amount of homogenized fecal sample, add the internal standard.

    • Acidify the sample (e.g., with HCl to pH 2-3).

    • Extract the lignans with an organic solvent. Repeat the extraction multiple times.

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add the derivatizing agent.

    • Heat the sample (e.g., at 70°C for 30 minutes) to facilitate the reaction.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a suitable temperature program for the GC oven to separate the compounds.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.

    • Quantify the analytes by comparing the peak area of the analyte to that of the internal standard.

Signaling Pathways Modulated by this compound

This compound can influence several key signaling pathways in host cells, which may underlie its observed health effects.

Estrogen Receptor Signaling

This compound is a phytoestrogen that can bind to estrogen receptors (ERα and ERβ), acting as a selective estrogen receptor modulator (SERM).[6][7][8] Its effects are tissue-specific.[7][8]

Estrogen_Signaling This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Expression Target Gene Expression ERE->Gene_Expression Regulates

This compound's effect on estrogen signaling.
Insulin-like Growth Factor-1 (IGF-1) Signaling

This compound has been shown to inhibit the IGF-1 signaling pathway, which is often dysregulated in cancer.[9][10] It can inhibit the activation of the IGF-1 receptor (IGF-1R) and its downstream signaling cascades.[9][10]

IGF1_Signaling This compound This compound IGF1R IGF-1 Receptor This compound->IGF1R Inhibits IGF1 IGF-1 IGF1->IGF1R PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt Cell_Growth Cell Growth & Survival Akt->Cell_Growth

Inhibition of IGF-1 signaling by this compound.
Nuclear Factor-kappaB (NF-κB) Signaling

This compound can modulate the NF-κB signaling pathway, a key regulator of inflammation.[11][12] It has been shown to prevent the degradation of IκB, thereby inhibiting the activation of NF-κB and the subsequent expression of pro-inflammatory cytokines.[12]

NFkB_Signaling This compound This compound IkB IκB This compound->IkB Prevents degradation Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Activates

Modulation of NF-κB signaling by this compound.

Conclusion

The production of this compound from dietary lignans is a complex process orchestrated by a specific consortium of gut bacteria. Understanding the key bacterial players, their metabolic capabilities, and the factors influencing their activity is crucial for harnessing the health benefits associated with this compound. The experimental protocols outlined in this guide provide a framework for researchers to investigate the intricate interplay between diet, the gut microbiome, and host health. Furthermore, elucidating the molecular mechanisms through which this compound modulates host signaling pathways will be pivotal for the development of novel therapeutic and preventive strategies for a range of chronic diseases.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Enterolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterolactone (ENL) is a mammalian lignan metabolite derived from the microbial transformation of dietary plant lignans, abundant in sources like flaxseed, whole grains, and vegetables.[1][2] Possessing a dibenzylbutyrolactone structure, this compound exhibits a range of biological activities, including estrogenic and anti-estrogenic effects, and has garnered significant interest for its potential role in the prevention and treatment of hormone-dependent cancers and other chronic diseases.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound. Detailed experimental protocols for its synthesis, extraction, and analysis are presented, alongside a summary of its pharmacokinetic profile and in vitro potency. Furthermore, this guide visualizes the primary signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Identification

This compound is chemically known as (3R,4R)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one. Its structure features a central γ-butyrolactone ring with two 3-hydroxyphenylmethyl substituents at the C3 and C4 positions.

IdentifierValue
IUPAC Name (3R,4R)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one
SMILES C1--INVALID-LINK--Cc2cccc(c2)O">C@HCc3cccc(c3)O
Molecular Formula C₁₈H₁₈O₄
Molecular Weight 298.33 g/mol
CAS Number 78473-71-9

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Melting Point 141-143 °C[5]
Water Solubility Practically insoluble[6]
Solubility in Organic Solvents Soluble in DMSO and dimethylformamide (approx. 30 mg/mL)[5]
pKa (Strongest Acidic) 9.89N/A
logP 2.8N/A

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unequivocal identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the two hydroxyphenyl groups, the benzylic protons, and the protons of the butyrolactone ring.

  • ¹³C-NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the lactone, the aromatic carbons, and the aliphatic carbons of the butyrolactone ring and benzylic positions.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification and quantification of this compound in biological matrices.[9] Under electrospray ionization (ESI) in negative mode, this compound typically forms a deprotonated molecule [M-H]⁻ at m/z 297.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Expected peaks include:[4][10][11][12]

  • A broad band in the region of 3500-3200 cm⁻¹ due to the O-H stretching of the phenolic hydroxyl groups.

  • A strong absorption band around 1770-1750 cm⁻¹ corresponding to the C=O stretching of the γ-butyrolactone ring.

  • Bands in the 1600-1450 cm⁻¹ region attributed to the C=C stretching of the aromatic rings.

  • C-O stretching bands in the 1300-1000 cm⁻¹ region.

Biological Activities and Signaling Pathways

This compound modulates several key signaling pathways implicated in cell growth, inflammation, and hormone regulation.

Estrogen Receptor (ER) Signaling

This compound is a phytoestrogen that can bind to estrogen receptors (ERα and ERβ), exhibiting both estrogenic and anti-estrogenic activities depending on the cellular context and the endogenous estrogen levels.[3][13] This interaction is a key mechanism behind its potential effects on hormone-dependent cancers.

EstrogenReceptorSignaling This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to GeneTranscription Gene Transcription ERE->GeneTranscription Regulates CellularEffects Cellular Effects (Proliferation, Differentiation) GeneTranscription->CellularEffects Leads to

This compound's Modulation of Estrogen Receptor Signaling
Insulin-like Growth Factor-1 Receptor (IGF-1R) Signaling

This compound has been shown to inhibit the insulin-like growth factor-1 receptor (IGF-1R) signaling pathway.[14][15][16] This pathway is critical for cell proliferation and survival, and its inhibition by this compound contributes to its anti-cancer properties.

IGF1R_Signaling This compound This compound IGF1R IGF-1 Receptor (IGF-1R) This compound->IGF1R Inhibits PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt CellProliferation Cell Proliferation & Survival Akt->CellProliferation

Inhibition of IGF-1R Signaling by this compound
Nuclear Factor-kappaB (NF-κB) Signaling

This compound can modulate the NF-κB signaling pathway, which plays a central role in inflammation.[6][17][18] By inhibiting NF-κB activation, this compound exerts anti-inflammatory effects.

NFkB_Signaling cluster_0 Cytoplasm InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex InflammatoryStimuli->IKK IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to This compound This compound This compound->IKK Inhibits InflammatoryGenes Inflammatory Gene Transcription Nucleus->InflammatoryGenes Activates

This compound's Attenuation of NF-κB Signaling

Quantitative Data

In Vitro Potency (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) of this compound has been determined in various cancer cell lines, demonstrating its anti-proliferative effects.

Cell LineCancer TypeIC₅₀ (µM)Exposure TimeReference
MCF-7Breast Cancer>10072h[19]
MDA-MB-231Breast Cancer50-10072h[20]
PC-3Prostate Cancer10-5072h[19]
HepG2Liver Cancer10-5072h[19]
HT-29Colon Cancer>10072h[19]
DLD1Colon Cancer>10072h[21]
Pharmacokinetic Parameters in Humans

Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans.

ParameterValueConditionReference
Tₘₐₓ (h) 15.4 ± 4.5Single dose of SDG[22]
Cₘₐₓ (nmol/L) 4.8 ng/mlSingle dose of HMRlignan[13][23]
t₁/₂ (h) 7.3 ± 2.6Single dose of SDG[22]
AUC (nmol·h/L) 1184 ± 846Single dose of SDG[22]

SDG: Secoisolariciresinol diglucoside, a precursor to this compound. HMRlignan: 7-hydroxymatairesinol, another precursor.

Experimental Protocols

Chemical Synthesis of (-)-Enterolactone

This protocol describes a four-step semi-synthesis of enantiomerically pure (-)-enterolactone from hydroxymatairesinol, a readily available lignan from Norway spruce.[3][22]

Step 1: Hydrogenation of Hydroxymatairesinol to Matairesinol

  • Dissolve hydroxymatairesinol in a suitable solvent (e.g., ethanol).

  • Add a palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under pressure until the reaction is complete, monitoring by TLC or HPLC.

  • Filter the catalyst and evaporate the solvent to obtain matairesinol.

Step 2: Esterification of Matairesinol

  • Dissolve the matairesinol in an appropriate solvent (e.g., dichloromethane).

  • Add a base (e.g., pyridine) and triflic anhydride at a low temperature (e.g., 0 °C).

  • Allow the reaction to proceed until completion to form the matairesinyl 4,4'-bistriflate.

  • Purify the product using column chromatography.

Step 3: Deoxygenation to 3,3'-Dimethylthis compound

  • Dissolve the matairesinyl 4,4'-bistriflate in a suitable solvent mixture (e.g., dimethylformamide and water).

  • Add a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃).

  • Heat the reaction mixture under an inert atmosphere.

  • Purify the resulting 3,3'-dimethylthis compound by column chromatography.

Step 4: Demethylation to (-)-Enterolactone

  • Dissolve 3,3'-dimethylthis compound in a dry solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution and add a demethylating agent (e.g., boron tribromide).

  • Allow the reaction to proceed to completion.

  • Quench the reaction and purify the final product, (-)-enterolactone, by column chromatography.

Extraction of Lignan Precursors from Flaxseed

This protocol outlines a general procedure for the extraction of secoisolariciresinol diglucoside (SDG), a major precursor of this compound, from flaxseed.[2][20][24]

  • Defatting: Mill the flaxseed and defat it using a non-polar solvent like hexane in a Soxhlet apparatus.

  • Extraction: Extract the defatted flax meal with an aqueous alcohol solution (e.g., 70% ethanol or methanol) at an elevated temperature (e.g., 60-80 °C) for several hours.

  • Hydrolysis: Concentrate the extract and subject it to alkaline hydrolysis (e.g., with 1 M NaOH) to cleave the ester linkages of the lignan polymer and release SDG.

  • Purification: Neutralize the hydrolysate and purify the SDG using column chromatography (e.g., on silica gel or a polymeric adsorbent resin).

Quantification of this compound in Human Plasma by LC-MS/MS

This method allows for the sensitive and specific quantification of this compound in human plasma.[25]

  • Sample Preparation: To a plasma sample, add an internal standard (e.g., ¹³C-labeled this compound).

  • Enzymatic Hydrolysis: Add β-glucuronidase/sulfatase to hydrolyze the conjugated forms of this compound.

  • Liquid-Liquid Extraction: Extract the this compound from the plasma matrix using an organic solvent (e.g., diethyl ether).

  • LC-MS/MS Analysis: Evaporate the organic solvent, reconstitute the residue in a suitable mobile phase, and inject it into an LC-MS/MS system.

    • Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile containing a small amount of formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific transitions for this compound and its internal standard.

Conclusion

This compound continues to be a molecule of significant interest in the scientific community due to its diverse biological activities and potential therapeutic applications. This technical guide provides a consolidated resource on its chemical structure, properties, and mechanisms of action. The detailed experimental protocols and compiled quantitative data serve as a valuable reference for researchers and professionals engaged in the study and development of this promising natural compound. Further research is warranted to fully elucidate its therapeutic potential and to develop standardized methodologies for its clinical application.

References

Enterolactone and its Effects on Hormone-Dependent Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Enterolactone (ENL) is a mammalian lignan produced by the gut microbiota from plant-lignan precursors found in foods such as flaxseeds, whole grains, and vegetables.[1][2] As a phytoestrogen, this compound has garnered significant attention for its potential role in the prevention and treatment of hormone-dependent cancers, including breast, prostate, and endometrial cancers.[1][3] Epidemiological studies have often, though not always, linked higher circulating levels of this compound with a reduced risk and improved prognosis for these malignancies.[1][4] Its anticancer effects are attributed to a multifactorial mechanism of action that includes modulation of hormone signaling pathways, inhibition of aromatase, induction of apoptosis, and cell cycle arrest.[1][5][6][7] This technical guide provides a comprehensive overview of the biosynthesis of this compound, its detailed mechanisms of action against hormone-dependent cancers, a summary of quantitative efficacy data from in vitro and in vivo studies, and detailed protocols for key experimental methodologies used in its evaluation.

Introduction: Biosynthesis and Bioavailability of this compound

This compound is not directly consumed in the diet; instead, it is the end-product of the metabolic conversion of plant lignans by the intestinal microflora.[2][8] Plant lignans, such as secoisolariciresinol diglucoside (SDG) from flaxseed and matairesinol, are first hydrolyzed and deglycosylated by gut bacteria.[9][10] These precursors are then converted into the mammalian lignans, enterodiol (END) and subsequently this compound (ENL).[2][9] Enterodiol can be oxidized to form this compound.[2] This bioconversion is a complex process involving O-demethylation, dehydroxylation, and dehydrogenation steps mediated by various bacterial species, including Ruminococcus, Bacteroides, and Eggerthella lenta.[9] The production and bioavailability of this compound vary significantly among individuals, influenced by diet, gut microbiome composition, and antibiotic use.[4][8] Once formed, this compound is absorbed into the bloodstream, where it can exert its biological effects before being excreted in the urine.[2]

G cluster_0 Dietary Intake cluster_1 Gut Microbiota Metabolism cluster_2 Systemic Circulation Plant Lignans Plant Lignans (e.g., Secoisolariciresinol, Matairesinol) Gut Bacteria Gut Bacteria Plant Lignans->Gut Bacteria Metabolism Enterodiol Enterodiol (END) Gut Bacteria->Enterodiol Conversion This compound This compound (ENL) Enterodiol->this compound Oxidation Absorption Absorption This compound->Absorption

Caption: Biosynthesis pathway of this compound from dietary plant lignans.

Mechanisms of Action in Hormone-Dependent Cancers

This compound exerts its anticancer effects through a combination of hormonal and non-hormonal mechanisms. These activities collectively contribute to the inhibition of cancer cell proliferation, survival, and metastasis.[1]

Hormonal Pathway Modulation
  • Estrogen Receptor (ER) Interaction: this compound has a structural similarity to estradiol, allowing it to bind to estrogen receptors (ERα and ERβ).[5] It acts as a selective estrogen receptor modulator (SERM), capable of exerting weak estrogenic or anti-estrogenic effects depending on the cellular context and endogenous estrogen levels. In hormone-responsive breast cancer, it can compete with the more potent 17β-estradiol for ER binding, thereby inhibiting estrogen-driven cell proliferation.[5][11] Studies show that this compound and its precursor enterodiol have different impacts on ERα transcriptional activation, with this compound being less efficient at inducing the AF-1 transactivation function.[11]

  • Aromatase Inhibition: A key mechanism, particularly in postmenopausal breast cancer, is the inhibition of aromatase (cytochrome P450 19A1).[12] Aromatase is the enzyme that catalyzes the final step in estrogen biosynthesis, converting androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone).[12][13] By competitively inhibiting this enzyme, this compound reduces the local and systemic production of estrogens that can fuel the growth of ER-positive tumors.[13][14][15]

  • Sex Hormone-Binding Globulin (SHBG): this compound may stimulate the hepatic synthesis of SHBG.[5] SHBG binds to sex steroids in the circulation, and an increase in SHBG levels leads to a decrease in the bioavailability of free, biologically active estrogens and androgens, further reducing hormonal stimulation of cancer cells.

Non-Hormonal Cellular Pathways
  • Cell Cycle Arrest: this compound has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest, primarily at the G0/G1 phase.[6] This effect is achieved by down-regulating the expression of key cell cycle proteins, including cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs).[6]

  • Induction of Apoptosis: A critical component of this compound's anticancer activity is its ability to induce programmed cell death (apoptosis). In prostate cancer cells (LNCaP), this compound triggers apoptosis through a mitochondrial-mediated, caspase-dependent pathway.[7][16] This involves the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent cleavage and activation of procaspase-3 and poly(ADP-ribose)-polymerase (PARP).[7][16] The process is also linked to the upregulation of the tumor suppressor p53 and downregulation of its inhibitor, MDM2.[16][17]

  • Inhibition of Angiogenesis and Metastasis: Preclinical evidence suggests that this compound can inhibit processes crucial for tumor growth and spread. It has been shown to suppress the expression of matrix metalloproteinases (MMP-2, MMP-9), which are enzymes that degrade the extracellular matrix and facilitate cancer cell invasion and metastasis.[18] Furthermore, by inhibiting signaling pathways like the Insulin-Like Growth Factor-1 Receptor (IGF-1R) pathway, this compound can suppress cancer cell migration.[19]

G cluster_hormonal Hormonal Mechanisms cluster_cellular Cellular Mechanisms cluster_outcomes Outcomes ENL This compound Aromatase Aromatase ENL->Aromatase Inhibits ER Estrogen Receptor ENL->ER Competitively Binds SHBG SHBG Synthesis ENL->SHBG Stimulates Apoptosis Induction of Apoptosis ENL->Apoptosis CellCycle G1 Cell Cycle Arrest ENL->CellCycle Angiogenesis Anti-Angiogenesis & Anti-Metastasis ENL->Angiogenesis ReducedEstrogen Reduced Estrogen Production Aromatase->ReducedEstrogen BlockedSignaling Blocked Estrogen Signaling ER->BlockedSignaling ReducedBioavailability Reduced Hormone Bioavailability SHBG->ReducedBioavailability CellDeath Cancer Cell Death Apoptosis->CellDeath ProlifInhibition Inhibition of Proliferation CellCycle->ProlifInhibition TumorGrowthInhibition Inhibition of Tumor Growth & Spread Angiogenesis->TumorGrowthInhibition

Caption: Overview of this compound's multi-target anticancer mechanisms.

G ENL This compound Akt Akt ENL->Akt Inhibits Mito Mitochondria ENL->Mito Direct Effect MDM2 MDM2 Akt->MDM2 Inhibits p53 p53 MDM2->p53 Inhibits p53->Mito Activates CytC Cytochrome c Release Mito->CytC Casp3 Caspase-3 Activation CytC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis induction pathway by this compound in prostate cancer cells.

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy of this compound from various preclinical and clinical studies.

Table 1: In Vitro Efficacy of this compound

Cancer Type Cell Line Effect Concentration / IC50 Duration Reference(s)
Colon Cancer Colo 201 Growth Suppression 118.4 µM 72 h [20][21]
Prostate Cancer LNCaP Growth Inhibition (24-63%) 0 - 100 µM 24 - 72 h [16]
Prostate Cancer PC-3, DU145 Proliferation Restriction 20 µM 48 h [22]
Breast Cancer MCF-7 Growth Inhibition IC50: 82 µM 24 h [21]
Breast Cancer MDA-MB-231 Growth Inhibition IC50: >100 µM 24 h [21]

| Lung Cancer | A549, H441, H520 | Growth Inhibition | Concentration-dependent | 24 - 72 h |[6] |

Table 2: In Vivo Efficacy of this compound in Animal Models

Cancer Type Animal Model Treatment (Dose, Route, Duration) Outcome Reference(s)
Breast Cancer DMBA-induced rat model 10 mg/kg/day, p.o., 7 weeks Significant tumor growth inhibition [1][15]
Colon Cancer Athymic mice with Colo 201 xenografts 10 mg/kg, s.c., 3 times/week Significant tumor growth inhibition [1][20][21]
Ovarian Cancer Nude mice with ES-2 xenografts 0.1 mg/kg & 1 mg/kg Marked tumor suppression [18]

| Uterine Cancer | Rat ENNG-carcinogenesis model | Not specified | Chemopreventive effects |[1] |

Table 3: Aromatase Inhibition by this compound

Compound System Inhibition Type Ki Value (µM) Reference(s)
This compound Human preadipose cells Competitive 14.4 [14]
This compound In vitro assay Weak inhibitor Not specified [15]

| Aminoglutethimide (Control) | Human preadipose cells | Competitive | 0.5 |[14] |

Table 4: Epidemiological and Clinical Study Outcomes

Study Type Cancer Type Population Key Finding Reference(s)
Meta-analysis Breast Cancer Postmenopausal women Higher ENL associated with reduced all-cause mortality (HR=0.73) and breast cancer-specific mortality (HR=0.72) [4]
Meta-analysis Breast Cancer Premenopausal women Higher ENL associated with increased risk of all-cause mortality (HR=1.57) [4]
Nested Case-Control Endometrial Cancer Postmenopausal women No significant association between circulating ENL and cancer risk (OR for top tertile = 1.2) [5][23]
Nested Case-Control Prostate Cancer Male smokers No significant association between serum ENL and cancer risk [24]

| Nested Case-Control | Prostate Cancer | Middle-aged Swedish men | No overall association, but inverse association for high-risk cancer in men with abdominal obesity |[25] |

Detailed Experimental Protocols

The following sections provide standardized protocols for key experiments used to evaluate the anticancer effects of this compound.

Cell Viability/Proliferation (MTS Assay)

This protocol is based on methodologies used to assess the dose-dependent effects of this compound on cancer cell growth.[20][21]

  • Cell Culture: Culture human cancer cells (e.g., Colo 201, LNCaP, MCF-7) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere for 24 hours.

  • Treatment: Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (e.g., 0, 10, 20, 50, 100, 150 µM) in culture media. The final DMSO concentration should be <0.1%. Replace the media in the wells with the treatment media.

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

  • MTS Reagent: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot dose-response curves to determine the IC50 value.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This protocol details the quantification of apoptosis induced by this compound.[6][16]

  • Cell Culture and Treatment: Seed cells (e.g., LNCaP) in 6-well plates and grow to ~70% confluency. Treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blotting for Protein Expression

This protocol is for assessing changes in the expression of key proteins involved in apoptosis and cell cycle regulation.[16][21]

  • Protein Extraction: Following treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-p53, anti-β-actin) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

G cluster_0 In Vitro Setup cluster_1 Analysis Pathways cluster_2 Data Output A1 1. Seed Cancer Cells in Multi-well Plate A2 2. Treat with This compound A1->A2 A3 3. Incubate for 24-72 hours A2->A3 B1 Cell Viability (MTS Assay) A3->B1 B2 Apoptosis (Flow Cytometry) A3->B2 B3 Protein Expression (Western Blot) A3->B3 C1 IC50 Values B1->C1 C2 % Apoptotic Cells B2->C2 C3 Protein Level Changes B3->C3

Caption: General experimental workflow for in vitro analysis of this compound.
In Vivo Tumor Xenograft Studies

This protocol outlines a typical animal study to assess the in vivo efficacy of this compound.[1][15][26]

  • Animal Model: Use 4-6 week old immunocompromised mice (e.g., athymic nude or NOD/SCID).

  • Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (e.g., Colo 201) suspended in Matrigel/PBS into the flank of each mouse.

  • Tumor Growth: Monitor mice until tumors reach a palpable size (e.g., 50-100 mm³).

  • Randomization: Randomize mice into treatment and control groups (n=8-10 per group).

  • Treatment Administration: Administer this compound via the desired route (e.g., subcutaneous injection, oral gavage) at a specified dose (e.g., 10 mg/kg) and schedule (e.g., 3 times per week). The control group receives the vehicle.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health.

  • Endpoint: Continue the study for a predetermined period (e.g., 4-7 weeks) or until tumors in the control group reach a maximum allowed size.

  • Analysis: At the end of the study, euthanize the animals, excise the tumors, and measure their final weight and volume. Compare tumor growth between treated and control groups. Tissues may be collected for further analysis (e.g., histology, Western blotting).

Quantification of this compound in Plasma (LC-MS/MS)

This protocol provides a method for accurately measuring this compound concentrations in biological fluids.[27][28][29][30]

  • Sample Preparation: Thaw plasma samples on ice. To 100 µL of plasma, add an internal standard (e.g., ¹³C₃-labeled this compound).

  • Enzymatic Hydrolysis: To measure total this compound (free + conjugated), add β-glucuronidase/sulfatase enzyme solution and incubate at 37°C for 2-4 hours to deconjugate glucuronidated and sulfated forms.

  • Extraction: Perform liquid-liquid extraction by adding an organic solvent (e.g., diethyl ether). Vortex and centrifuge to separate the phases. Collect the organic layer and evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase (e.g., 50% methanol in water).

  • LC-MS/MS Analysis: Inject the sample into a liquid chromatography-tandem mass spectrometry system.

    • LC Separation: Use a C18 reverse-phase column with a gradient elution of water and methanol/acetonitrile (both often containing a modifier like formic acid).

    • MS/MS Detection: Use an electrospray ionization (ESI) source in negative ion mode. Monitor specific precursor-to-product ion transitions for both this compound and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification: Generate a standard curve using known concentrations of this compound. Quantify the sample concentrations by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion and Future Directions

This compound demonstrates significant potential as a chemopreventive and therapeutic agent against hormone-dependent cancers. Its multifaceted mechanisms, which include modulating hormone receptor signaling, inhibiting estrogen synthesis, inducing apoptosis, and arresting the cell cycle, provide a strong rationale for its anticancer effects.[1][3] Preclinical data from in vitro and in vivo models are promising, showing clear inhibition of tumor cell growth and proliferation.[1][16][21]

However, the translation of these findings to clinical settings is complex. Epidemiological studies have yielded conflicting results, which may be due to variations in study design, dietary assessment methods, and the significant inter-individual differences in gut microbial metabolism of lignans.[23][24][31] The opposing effects observed in pre- and postmenopausal women in some studies highlight the need for further investigation into the context-dependent actions of this compound.[4]

Future research should focus on large-scale, prospective clinical trials with standardized measurement of circulating this compound levels to clarify its role in cancer risk and prognosis. Investigating the specific gut microbial profiles that lead to high this compound production could open avenues for probiotic or prebiotic interventions to enhance its benefits. Finally, exploring the synergistic potential of this compound with existing cancer therapies could lead to the development of novel and more effective treatment strategies for hormone-dependent malignancies.

References

Discovery and history of enterolactone research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Research of Enterolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a mammalian lignan of significant interest in the fields of nutrition, pharmacology, and drug development. Formed by the metabolic action of the gut microbiota on plant-based lignan precursors, this compound has been the subject of extensive research due to its potential biological activities, including weak estrogenic and anti-estrogenic effects, and its association with a reduced risk of certain chronic diseases, particularly hormone-dependent cancers. This technical guide provides a comprehensive overview of the discovery and history of this compound research, detailed experimental protocols for its analysis, a summary of key quantitative data, and an exploration of its known signaling pathways.

Discovery and History of this compound Research

The journey of this compound research began with the identification of a novel compound in human and animal urine. The seminal work in this area was conducted in the early 1980s.

Initial Identification:

The definitive identification of this compound, chemically known as trans-2,3-bis(3-hydroxybenzyl)-γ-butyrolactone, was first reported in a 1981 publication by Setchell and colleagues in the Biochemical Journal.[1][2] This study utilized a combination of gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to elucidate the structure of this and a related compound, enterodiol, from human and animal urine.[1][2]

The Link to Diet and Gut Microbiota:

Shortly after its identification, researchers began to unravel the origins of this compound. A pivotal 1982 paper in The Lancet by Adlercreutz and his team established a crucial link between dietary fiber intake, the excretion of this compound and enterodiol, and a potential protective role against breast cancer.[3] They observed significantly lower urinary lignan excretion in women with breast cancer compared to vegetarian and omnivorous women, proposing that the precursors of these "human lignans" were derived from fiber-rich foods and metabolized by the intestinal microflora.[3] This laid the groundwork for decades of research into the health effects of dietary lignans and their microbial metabolites.

Key Milestones in this compound Research:

  • Early 1980s: Definitive identification of this compound and enterodiol in human urine and the establishment of their dietary origin from plant lignans metabolized by gut bacteria.[1][2][3]

  • Late 1980s - 1990s: Development of more refined analytical methods, including stable isotope dilution GC-MS, for the accurate quantification of this compound in biological fluids.[1][4] This period also saw a burgeoning interest in the biological activities of this compound, particularly its weak estrogenic and anti-estrogenic properties.[5]

  • 2000s - Present: The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled high-throughput and highly sensitive quantification of this compound and its conjugates in plasma and urine.[6][7] Research has expanded to investigate the specific signaling pathways modulated by this compound, its pharmacokinetic profile, and its potential therapeutic applications in various diseases, including cancer and cardiovascular conditions.[8][9][10][11]

Experimental Protocols

This section provides detailed methodologies for the quantification of this compound in biological samples and for assessing its biological activity in vitro.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from validated methods for the sensitive quantification of this compound.[6][7]

Objective: To quantify the concentration of this compound in human plasma.

Materials:

  • Human plasma samples

  • This compound standard

  • 13C3-labeled this compound (internal standard)

  • β-glucuronidase/sulfatase from Helix pomatia

  • Sodium acetate buffer (pH 5.0)

  • Diethyl ether

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 300 µL of plasma, add the internal standard (13C3-labeled this compound).

    • Add 1 mL of sodium acetate buffer (pH 5.0).

    • Add 50 µL of β-glucuronidase/sulfatase solution.

    • Incubate at 37°C for 4 hours to hydrolyze this compound conjugates.

  • Extraction:

    • Perform a liquid-liquid extraction by adding 5 mL of diethyl ether.

    • Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.

    • Transfer the organic (upper) layer to a new tube.

    • Repeat the extraction step.

    • Evaporate the pooled organic fractions to dryness under a gentle stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Inject a suitable volume (e.g., 10 µL) onto the LC-MS/MS system.

    • LC Conditions:

      • Column: A suitable C18 reversed-phase column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate this compound from other matrix components.

      • Flow Rate: A typical flow rate for the column used.

    • MS/MS Conditions:

      • Ionization Mode: Negative electrospray ionization (ESI-).

      • Multiple Reaction Monitoring (MRM): Monitor the transitions for both native and labeled this compound.

  • Quantification:

    • Construct a calibration curve using known concentrations of the this compound standard.

    • Calculate the concentration of this compound in the plasma samples based on the peak area ratio of the analyte to the internal standard.

Experimental Workflow for this compound Quantification

G Workflow for this compound Quantification in Plasma plasma Plasma Sample is Add Internal Standard (13C3-Enterolactone) plasma->is hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) is->hydrolysis extraction Liquid-Liquid Extraction (Diethyl Ether) hydrolysis->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms quantification Quantification lcms->quantification

Caption: A flowchart illustrating the key steps in the quantification of this compound from plasma samples.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the effect of this compound on the proliferation of cancer cells.[12]

Objective: To determine the effect of this compound on the viability and proliferation of a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM).

    • Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation:

    • Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control group.

    • Plot a dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Workflow for MTT Cell Proliferation Assay

G Workflow for MTT Cell Proliferation Assay seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate (4h) mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance solubilize->read analyze Analyze Data read->analyze

Caption: A diagram showing the sequential steps of an MTT assay to assess cell viability.

Quantitative Data

This section summarizes quantitative data on this compound concentrations in human biological fluids and its pharmacokinetic parameters.

Table 1: this compound Concentrations in Human Plasma/Serum
Population/ConditionSample SizeMean/Median Concentration (nmol/L)Dietary ContextReference
Healthy Finnish Adults10Varied by individual (see notes)Habitual Diet[2][6]
Healthy Finnish Adults10Significantly increased post-supplementation8-day flaxseed supplementation (25 g/day )[2][6]
Hypercholesterolemic Subjects-Significantly increased post-supplementation8-week flaxseed lignan extract (300-600 mg SDG/day)[3]
Men's Lifestyle Validation Study30329.3 nM (average)Varied dietary lignan intake[13]
Postmenopausal Women22Cmax = 4.8 ng/mL (at 24h)Single dose of 7-hydroxymatairesinol[14]

Note: In the study by Saarinen et al. (2010), baseline this compound concentrations varied significantly between individuals. After flaxseed supplementation, total this compound levels increased dramatically, with concentrations of the (+)-enantiomer increasing 23- to 188-fold.[2][6]

Table 2: Pharmacokinetic Parameters of this compound in Humans
ParameterValue (Mean ± SD)Study PopulationPrecursor AdministeredReference
Time to Maximum Concentration (Tmax)19.7 ± 6.2 hours12 healthy volunteersSecoisolariciresinol diglucoside (SDG)[9]
Elimination Half-life (t½)12.6 ± 5.6 hours12 healthy volunteersSDG[9]
Area Under the Curve (AUC)1762 ± 1117 nmol/L·h12 healthy volunteersSDG[9]
Mean Residence Time (MRT)35.8 ± 10.6 hours12 healthy volunteersSDG[9]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects through the modulation of various cellular signaling pathways. Its anticancer properties, in particular, have been linked to its ability to influence pathways involved in cell proliferation, apoptosis, and angiogenesis.

Inhibition of Cancer Cell Growth and Induction of Apoptosis:

This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells.[10][12][15] This is often accompanied by the induction of apoptosis (programmed cell death). Mechanistically, this compound can down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate the expression of pro-apoptotic proteins such as the cleaved form of Caspase-3.[15]

This compound-Induced Apoptosis Pathway

G This compound-Induced Apoptosis Pathway ENL This compound Bcl2 Bcl-2 (Anti-apoptotic) ENL->Bcl2 Inhibits Caspase3 Cleaved Caspase-3 (Pro-apoptotic) ENL->Caspase3 Activates Apoptosis Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis G This compound's Anti-Angiogenic Effect ENL This compound CancerCell Cancer Cell ENL->CancerCell VEGF VEGF Secretion ENL->VEGF Inhibits CancerCell->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

References

The Cardioprotective Role of Enterolactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterolactone, a key metabolite produced by the gut microbiota from dietary lignans, has emerged as a promising molecule in the realm of cardiovascular health. A growing body of evidence from epidemiological, preclinical, and clinical studies suggests an inverse relationship between circulating this compound levels and the risk of cardiovascular diseases. This technical guide provides an in-depth overview of the current understanding of this compound's role in cardiovascular health, with a focus on its mechanisms of action, relevant signaling pathways, and the methodologies used to investigate its effects. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed experimental protocols and workflow visualizations are provided to facilitate further research and drug development in this area.

Introduction

Cardiovascular diseases (CVDs) remain the leading cause of mortality globally. Lifestyle and dietary factors play a crucial role in the prevention and management of CVDs. Among the various dietary components, lignans, a group of polyphenols found in high-fiber foods such as flaxseeds, whole grains, and vegetables, have garnered significant attention for their potential health benefits.[1] The biological activity of dietary lignans is largely attributed to their conversion by the gut microbiota into enterolignans, primarily this compound and enterodiol.[2] this compound, being the more abundant and potent of the two, is the focus of this guide.[3] This document aims to provide a comprehensive technical resource on the cardiovascular effects of this compound, detailing its molecular mechanisms and providing practical information for researchers in the field.

Biosynthesis and Bioavailability of this compound

Dietary lignans, such as secoisolariciresinol diglucoside (SDG), matairesinol, pinoresinol, and lariciresinol, are the primary precursors for this compound.[4] Following ingestion, these plant-based compounds undergo a series of metabolic transformations by the intestinal microbiota. This bioconversion is a multi-step process involving deglycosylation, demethylation, dehydroxylation, and oxidation, ultimately leading to the formation of enterodiol and subsequently this compound.[5] The capacity to produce this compound varies significantly among individuals, depending on the composition and metabolic activity of their gut microbiome.[4] Once produced in the colon, this compound is absorbed into the bloodstream, where it circulates mainly as glucuronide and sulfate conjugates.[6]

Metabolism of dietary lignans to this compound.

Mechanisms of Action in Cardiovascular Health

This compound exerts its cardioprotective effects through a multitude of mechanisms, impacting various aspects of cardiovascular physiology.

Blood Pressure Regulation

Observational studies have consistently shown an inverse association between urinary and plasma this compound concentrations and blood pressure levels, as well as a reduced risk of hypertension.[4][7][8][9][10][11][12][13][14][15] A large cross-sectional analysis of the National Health and Nutrition Examination Survey (NHANES) data found that a one-unit increase in log-transformed urinary this compound was associated with a 0.738 mmHg decrease in systolic blood pressure and a 0.407 mmHg decrease in diastolic blood pressure.[8][9][10] The same study reported an 8.2% lower odds of hypertension for each one-unit increase in log-transformed this compound.[8][11][12][13][14][15]

Lipid Metabolism and Cholesterol Homeostasis

This compound has been shown to favorably modulate lipid profiles. A meta-analysis of randomized controlled trials on flaxseed interventions, a rich source of lignan precursors, demonstrated significant reductions in total cholesterol and LDL cholesterol.[16] Specifically, interventions with lignan supplements led to a notable decrease in both total and LDL cholesterol.[16] Animal studies have also supported these findings, showing that secoisolariciresinol diglucoside (SDG), a precursor to this compound, can significantly reduce total and LDL cholesterol levels in hypercholesterolemic subjects.[3]

Anti-Inflammatory Effects

Chronic inflammation is a key driver of atherosclerosis. This compound exhibits anti-inflammatory properties that may contribute to its cardiovascular benefits. Studies have shown that higher this compound levels are associated with lower concentrations of C-reactive protein (CRP), a marker of systemic inflammation.[17] A recent intervention study in menopausal women found that consumption of crushed flaxseed, leading to increased this compound production, significantly reduced high-sensitivity CRP (hs-CRP) levels.[18][19]

Endothelial Function and Vasodilation

A healthy endothelium is crucial for maintaining vascular homeostasis. This compound is believed to improve endothelial function. While direct clinical evidence is still emerging, the known vasodilatory and anti-inflammatory properties of this compound suggest a beneficial effect on the endothelium.[2]

Platelet Aggregation

Platelet aggregation is a critical step in the formation of thrombi, which can lead to acute cardiovascular events. In vitro studies have demonstrated that this compound can inhibit platelet aggregation induced by various agonists.[20]

Signaling Pathways

The cardiovascular effects of this compound are mediated through its interaction with several key signaling pathways.

Estrogen Receptor Signaling

This compound is classified as a phytoestrogen due to its structural similarity to estradiol, allowing it to bind to estrogen receptors (ERs), ERα and ERβ.[21] This interaction is thought to be a primary mechanism for its cardiovascular effects. Activation of ERs in the vasculature can lead to vasodilation through increased nitric oxide (NO) production.[22][23][24] this compound has been shown to activate estrogen signaling in vivo, although its effects are tissue-specific.[21][25]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound ER ERα / ERβ This compound->ER PI3K PI3K ER->PI3K Erk1/2 Erk1/2 ER->Erk1/2 ERE Estrogen Response Element ER->ERE Dimerization & Nuclear Translocation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Phosphorylation NO NO eNOS->NO Vasodilation Vasodilation NO->Vasodilation Gene Transcription Gene Transcription ERE->Gene Transcription Cardioprotective Proteins Cardioprotective Proteins Gene Transcription->Cardioprotective Proteins

This compound's estrogenic signaling pathways.

Erk1/2 and PI3K/Akt Pathways

Studies have shown that this compound and its precursors can activate the Erk1/2 and PI3K/Akt signaling pathways, which are involved in cell proliferation, survival, and metabolism.[26][27][28] The activation of the PI3K/Akt pathway is a key step in ER-mediated eNOS activation and subsequent NO production in endothelial cells.[24]

Quantitative Data from Key Studies

The following tables summarize quantitative data from significant observational and intervention studies on the role of this compound in cardiovascular health.

Table 1: Observational Studies on this compound and Cardiovascular Risk

Study PopulationNBiomarkerEndpointKey FindingReference
NHANES (US Adults)10,637Urinary this compoundBlood Pressure-0.738 mmHg SBP & -0.407 mmHg DBP per 1-unit log increase[8][9][10]
NHANES (US Adults)10,637Urinary this compoundHypertension8.2% lower odds per 1-unit log increase[8][11][12][13][14][15]
Finnish Men167 cases, 167 controlsSerum this compoundAcute Coronary Events65.3% lower risk in highest vs. lowest quartile[29]
NHSII & HPFS (US)608 case-control pairsPlasma this compound & TMAOCoronary Artery DiseaseOR 0.58 for high this compound/low TMAO vs. low/high[17]

Table 2: Intervention Studies with Lignan/Flaxseed Supplementation

Study PopulationInterventionDurationKey Cardiovascular OutcomesReference
Meta-analysis (28 studies)Flaxseed interventionsVaried-0.10 mmol/L in Total Cholesterol; -0.08 mmol/L in LDL-C[16]
Menopausal Women40g/day crushed flaxseed8 weeksSignificant decrease in LDL-C and hs-CRP[18][19]
Hypercholesterolemic Subjects600 mg/day SDG8 weeks22% reduction in Total Cholesterol; 24% reduction in LDL-C[3]
Dyslipidemic Patients8 g/day ALA from flaxseed12 weeksSignificant decrease in systolic and diastolic blood pressure[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's effects. The following sections outline key experimental protocols.

Quantification of this compound in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological matrices.

Protocol Outline:

  • Sample Preparation: Plasma samples are subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to release free this compound from its conjugates.

  • Extraction: The hydrolyzed sample is then extracted using a suitable organic solvent, such as diethyl ether.

  • LC Separation: The extracted sample is injected into a liquid chromatography system equipped with a C18 column for separation.

  • MS/MS Detection: The eluent is introduced into a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for this compound and an internal standard (e.g., 13C-labeled this compound).

  • Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[30][31][32][33][34]

Plasma Sample Plasma Sample Enzymatic Hydrolysis Enzymatic Hydrolysis Plasma Sample->Enzymatic Hydrolysis Liquid-Liquid Extraction Liquid-Liquid Extraction Enzymatic Hydrolysis->Liquid-Liquid Extraction LC Separation LC Separation Liquid-Liquid Extraction->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Workflow for LC-MS/MS quantification of this compound.

Assessment of Endothelial Function by Flow-Mediated Dilation (FMD)

FMD is a non-invasive ultrasound-based technique to assess endothelium-dependent vasodilation.

Protocol Outline:

  • Baseline Measurement: The diameter of the brachial artery is measured using a high-resolution ultrasound transducer.

  • Occlusion: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (typically 200-300 mmHg) for 5 minutes to induce ischemia.

  • Post-Occlusion Measurement: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia) and shear stress on the endothelium.

  • Dilation Measurement: The diameter of the brachial artery is continuously monitored for up to 3 minutes post-deflation to measure the maximum vasodilation.

  • Calculation: FMD is expressed as the percentage change in arterial diameter from baseline.[2][20][35][36][37]

In Vitro Platelet Aggregation Assay

Light transmission aggregometry (LTA) is a widely used method to assess platelet function.

Protocol Outline:

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging whole blood at a low speed. Platelet-poor plasma (PPP) is prepared by centrifuging at a higher speed.

  • Baseline Measurement: The light transmission through a cuvette containing PRP is set to 0%, and through a cuvette with PPP to 100%.

  • Agonist Addition: A platelet agonist (e.g., ADP, collagen, thrombin) is added to the PRP, and the change in light transmission is recorded over time.

  • Aggregation Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The percentage of aggregation is calculated based on the change in light transmission.[1][6][10][29][38]

Assessment of Aortic Stiffness in Animal Models

Aortic stiffness can be measured in vivo using high-resolution ultrasound or ex vivo using atomic force microscopy.

In Vivo Protocol Outline (Ultrasound):

  • Anesthesia and Catheterization: The animal is anesthetized, and a pressure catheter is inserted into the carotid artery to measure aortic blood pressure.

  • Ultrasound Imaging: A high-frequency ultrasound probe is used to obtain images of the ascending aorta.

  • Pharmacological Intervention: Vasoactive drugs (e.g., phenylephrine and sodium nitroprusside) are infused to incrementally change blood pressure.

  • Data Acquisition: Aortic diameter is measured at each pressure step.

  • Stiffness Calculation: The pressure-diameter relationship is used to calculate indices of aortic stiffness, such as compliance.[7][8][9]

Ex Vivo Protocol Outline (Atomic Force Microscopy):

  • Aorta Isolation: The aorta is carefully dissected from the animal.

  • Sample Preparation: A segment of the aorta is opened longitudinally and mounted on a culture dish.

  • AFM Measurement: An atomic force microscope is used to indent the luminal surface of the aorta at multiple points.

  • Elastic Modulus Calculation: The force-indentation curves are used to calculate Young's modulus, a measure of tissue stiffness.[11][39]

Future Directions and Drug Development

The compelling evidence for the cardioprotective effects of this compound presents exciting opportunities for drug development. The development of this compound analogues with improved bioavailability and targeted delivery could lead to novel therapeutic strategies for the prevention and treatment of cardiovascular diseases. Furthermore, understanding the factors that influence the gut microbiota's ability to produce this compound could pave the way for personalized nutritional interventions and the development of probiotics or prebiotics to enhance this compound production. Further research is needed to fully elucidate the downstream targets of this compound's signaling pathways and to conduct large-scale, long-term clinical trials to confirm its efficacy in reducing cardiovascular events.

Conclusion

This compound, a gut microbial metabolite of dietary lignans, demonstrates significant potential in promoting cardiovascular health. Its multifaceted mechanisms of action, including blood pressure reduction, lipid modulation, anti-inflammatory effects, and improvement of endothelial function, make it a compelling target for further investigation. This technical guide provides a comprehensive overview of the current knowledge, quantitative data, and experimental methodologies related to this compound and cardiovascular health, serving as a valuable resource for researchers and drug development professionals in this promising field.

References

Enterolactone's Interaction with Estrogen Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterolactone (ENL), a key mammalian lignan derived from the gut microbiota's metabolism of plant-based precursors, has garnered significant scientific interest for its potential role in hormone-dependent pathologies, including breast cancer. As a phytoestrogen, its biological activity is primarily mediated through interaction with estrogen receptors (ERs), specifically ERα and ERβ. This technical guide provides an in-depth analysis of the binding characteristics, functional outcomes, and signaling pathways associated with the this compound-estrogen receptor interaction. It summarizes available quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound and Estrogen Receptors

This compound is an endogenously produced compound resulting from the bacterial conversion of plant lignans, such as secoisolariciresinol and matairesinol, found abundantly in flaxseeds, whole grains, and vegetables. Structurally similar to estradiol (E2), ENL can bind to estrogen receptors and elicit a spectrum of estrogenic and anti-estrogenic effects.[1][2] These effects are context-dependent, varying with the concentration of ENL, the cellular environment, and the relative expression of ERα and ERβ.

Estrogen receptors are members of the nuclear receptor superfamily that function as ligand-activated transcription factors. The two primary subtypes, ERα and ERβ, exhibit distinct tissue distributions and can have different, sometimes opposing, physiological roles. Their activation by ligands like E2 or phytoestrogens initiates a cascade of molecular events, modulating the transcription of target genes and influencing cellular processes such as proliferation, differentiation, and apoptosis.

Binding Affinity and Receptor Subtype Selectivity

This compound exhibits a complex binding profile with estrogen receptors. While it is generally considered a weak binder compared to the endogenous ligand 17β-estradiol, studies suggest a preferential affinity for ERα over ERβ.[3][4][5] However, the precise binding affinities (Ki) and relative binding affinities (RBA) are not consistently reported across the literature, with many studies qualitatively describing the affinity as "low" or "poor". This variability may stem from different experimental conditions and assay systems.

Some research indicates that the binding affinity of this compound towards ERα may be enhanced under cell culture conditions, suggesting that cellular metabolism could play a role in its activity.[3]

Table 1: Summary of this compound's Binding Characteristics to Estrogen Receptors

ParameterERαERβReference
Relative Binding Affinity (RBA) Higher preference compared to ERβLower preference compared to ERα[3][4]
Binding Affinity (Ki) Not consistently reported (generally low µM range)Not consistently reported (generally low µM range)N/A
Qualitative Description Weak agonist/antagonistWeak agonist/antagonist[1][2]

Functional Activity: Transcriptional Activation and Cellular Proliferation

This compound's interaction with ERs leads to a dualistic functional response, acting as both an agonist and an antagonist depending on the concentration and cellular context.

Transcriptional Activation

At physiological concentrations, this compound can function as an agonist, activating ER-mediated transcription.[3] This is particularly observed with ERα. The mechanism of transcriptional activation by ENL appears to be predominantly through the activation function 2 (AF-2) domain of ERα, being less efficient in inducing the AF-1 function compared to other enterolignans like enterodiol.[6]

Table 2: Functional Activity of this compound on ER-Mediated Transcription

AssayReceptor TargetEffectConcentrationReference
ERE-Luciferase Reporter Assay ERαAgonist (transactivation)Physiological concentrations[3]
ERE-Luciferase Reporter Assay ERβAgonist (transactivation)Physiological concentrations[3]
Mechanism ERαPredominantly via AF-2 domainN/A[6]
Effects on Cell Proliferation

The effect of this compound on the proliferation of estrogen-dependent breast cancer cells, such as MCF-7, is notably biphasic.

  • Stimulatory Effect: At lower, physiologically relevant concentrations (approximately 0.5 µM to 2 µM), this compound can stimulate the proliferation of MCF-7 cells.[7] Other studies have also observed enhanced growth of ERα-positive breast cancer cells at a concentration of 10 µM.[8][9]

  • Inhibitory Effect: At higher concentrations (above 10 µM), this compound exhibits an inhibitory effect on MCF-7 cell growth.[7]

Furthermore, this compound has been shown to inhibit the estradiol-induced proliferation of MCF-7 cells, suggesting a competitive antagonism at the estrogen receptor.[7]

Table 3: Proliferative Effects of this compound on MCF-7 Breast Cancer Cells

EffectConcentrationReference
Stimulation 0.5 - 2.0 µM[7]
Stimulation 10 µM[8][9]
Inhibition > 10 µM[7]
Inhibition of E2-induced proliferation Physiologic concentrations[7][10]

Signaling Pathways

The biological effects of this compound are mediated through both classical genomic and rapid non-genomic signaling pathways.

Genomic Signaling Pathway

The genomic pathway involves the direct modulation of gene expression. Upon binding this compound, the estrogen receptor typically undergoes a conformational change, dimerizes, and translocates to the nucleus. There, the complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to regulate transcription.

Genomic_Signaling This compound Genomic ER Signaling Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ENL_source This compound (ENL) ER Estrogen Receptor (ERα/ERβ) ENL_source->ER Binding ER_dimer ENL-ER Dimer ER->ER_dimer Dimerization & Nuclear Translocation HSP HSP90 ER_HSP Inactive ER-HSP90 Complex ER_HSP->ER HSP90 Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to DNA Coactivators Co-activators ERE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Initiation

Caption: Classical genomic signaling pathway of this compound.

Non-Genomic Signaling Pathways

This compound can also elicit rapid, non-genomic effects that do not require direct gene transcription. These actions are initiated by a subpopulation of estrogen receptors located at the cell membrane or in the cytoplasm. Studies have shown that this compound can activate key signaling cascades, including the Erk1/2 (MAPK) and PI3K/Akt pathways. These pathways are crucial regulators of cell survival and proliferation.

Non_Genomic_Signaling This compound Non-Genomic ER Signaling ENL This compound (ENL) mER Membrane ER (mERα/mERβ) ENL->mER Binding PI3K PI3K mER->PI3K Activation MAPK Ras/Raf/MEK/Erk (MAPK Pathway) mER->MAPK Activation Akt Akt (Protein Kinase B) PI3K->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes MAPK->Proliferation Promotes

Caption: Non-genomic signaling pathways activated by this compound.

Experimental Protocols

The following are generalized protocols for key assays used to characterize the interaction of this compound with estrogen receptors.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-estradiol).

Binding_Assay_Workflow Competitive Radioligand Binding Assay Workflow start Start prep Prepare Rat Uterine Cytosol (ER Source) start->prep incubation Incubate ER with [3H]-Estradiol & varying concentrations of ENL prep->incubation separation Separate Bound from Free Radioligand (e.g., Hydroxylapatite) incubation->separation quantify Quantify Bound Radioactivity (Scintillation Counting) separation->quantify analysis Data Analysis: Calculate IC50 and Relative Binding Affinity quantify->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Preparation of ER Source: Uterine cytosol from ovariectomized rats serves as a rich source of estrogen receptors. Tissues are homogenized in a buffer (e.g., Tris-EDTA-dithiothreitol-glycerol) and centrifuged to obtain the cytosolic fraction.

  • Competitive Binding: Constant amounts of the ER preparation and a radiolabeled estrogen (e.g., [³H]-17β-estradiol) are incubated with increasing concentrations of unlabeled this compound. A parallel incubation is performed with unlabeled estradiol to generate a standard curve.

  • Separation: After incubation to equilibrium, bound and free radioligands are separated. A common method is the use of a hydroxylapatite slurry, which binds the receptor-ligand complex.

  • Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of this compound) x 100.

ERE-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate ER-mediated gene transcription.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., MCF-7, HeLa, or CHO) is transiently or stably transfected with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and a reporter plasmid containing multiple copies of an Estrogen Response Element (ERE) upstream of a luciferase gene.

  • Compound Treatment: Transfected cells are treated with various concentrations of this compound. A vehicle control and a positive control (estradiol) are included.

  • Cell Lysis and Luciferase Assay: After an incubation period (typically 24 hours), cells are lysed, and the luciferase substrate is added.

  • Measurement: The light produced by the luciferase reaction, which is proportional to the transcriptional activity, is measured using a luminometer.

  • Data Analysis: The data are plotted as a dose-response curve, and the EC50 value (the concentration of this compound that produces 50% of the maximal response) is calculated.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-dependent MCF-7 breast cancer cell line.

Methodology:

  • Cell Seeding: MCF-7 cells are seeded in multi-well plates in their regular growth medium.

  • Hormone Deprivation: To sensitize the cells to estrogenic stimuli, the growth medium is replaced with an estrogen-free medium (e.g., phenol red-free medium with charcoal-stripped serum) for a period of 24-72 hours.

  • Treatment: The cells are then treated with various concentrations of this compound, alone or in combination with estradiol, for several days (typically 4-6 days).

  • Quantification of Cell Proliferation: Cell viability or number is determined using a suitable method, such as the MTT assay, WST-1 assay, or by direct cell counting.

  • Data Analysis: The proliferative effect is calculated relative to the vehicle control. For anti-estrogenic activity, the inhibition of estradiol-induced proliferation is determined.

Conclusion

This compound demonstrates a multifaceted interaction with estrogen receptors, characterized by a preferential binding to ERα and a dual-function role as both a partial agonist and antagonist. Its ability to activate both genomic and non-genomic signaling pathways underscores the complexity of its biological effects. The biphasic dose-response on cell proliferation highlights the critical importance of concentration in determining its ultimate physiological outcome. While the existing body of research provides a solid framework for understanding these interactions, a more consistent and quantitative characterization of its binding affinities and transcriptional potencies across standardized assays would greatly benefit the fields of nutrition, toxicology, and drug development. This guide serves as a foundational resource for designing and interpreting future studies aimed at elucidating the full therapeutic and preventative potential of this intriguing diet-derived compound.

References

A Technical Guide to Natural Dietary Sources of Enterolactone Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone, a mammalian lignan produced by the gut microbiota from plant-based precursors, has garnered significant scientific interest for its potential roles in human health and disease modulation. As a phytoestrogen, it exhibits weak estrogenic and anti-estrogenic activities, alongside antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural dietary sources of this compound precursors, detailed experimental protocols for their quantification, and an exploration of the key signaling pathways influenced by this compound. All quantitative data is presented in structured tables for comparative analysis, and complex biological and experimental processes are illustrated using Graphviz diagrams.

Principal Dietary Precursors of this compound

The primary dietary precursors of this compound are a class of polyphenolic compounds known as lignans. The most significant of these include secoisolariciresinol diglucoside (SDG), matairesinol, pinoresinol, and lariciresinol.[1][2] These plant lignans are metabolized by the intestinal microflora through a series of reactions including deglycosylation, dehydroxylation, and demethylation to yield the biologically active mammalian lignans, enterodiol and this compound.[3][4] Enterodiol can be further oxidized to this compound.[5]

Quantitative Analysis of this compound Precursors in Food Sources

The concentration of lignan precursors varies significantly across different food sources. Flaxseed is recognized as the most potent source of SDG.[5][6][7] Sesame seeds are also exceptionally rich in lignans, particularly pinoresinol and lariciresinol.[8][9] Other notable sources include whole grains, various seeds, legumes, fruits (especially berries), and vegetables.[2][10][11]

Table 1: Lignan Content in Seeds and Nuts (µ g/100g )

Food SourceSecoisolariciresinol (SDG)MatairesinolPinoresinolLariciresinolTotal LignansReference(s)
Flaxseed300,0005503,3203,040~307,000[4][8][12]
Sesame Seed--HighHigh29,331[8][12]
Cashew Nuts----56,330[10]
Sunflower SeedsPresent---Present[3]
Pumpkin SeedsPresent---Present[3]

Table 2: Lignan Content in Grains and Legumes (µ g/100g )

Food SourceSecoisolariciresinol (SDG)MatairesinolPinoresinolLariciresinolTotal LignansReference(s)
Rye----7-764[8][13]
Wheat----7-764[13]
Oats-High--7-764[11][13]
Barley----7-764[13]
LegumesPresent---Present[2][10]

Table 3: Lignan Content in Fruits and Vegetables (µ g/100g )

Food SourceSecoisolariciresinol (SDG)MatairesinolPinoresinolLariciresinolTotal LignansReference(s)
Brassica Vegetables--HighHigh185-2,321[8][10]
Apricots----11,570[10]
BerriesPresent---Present[2][14]
Carrots----113-273[10]
Green Beans----113-273[10]

Experimental Protocols

Quantification of Lignans in Food Matrices using HPLC

This protocol outlines a general method for the extraction and quantification of lignans from food samples, adapted from methodologies described in the literature.[2][8][12]

Objective: To quantify the concentration of secoisolariciresinol diglucoside (SDG), matairesinol, pinoresinol, and lariciresinol in a given food matrix.

Materials:

  • Food sample (lyophilized and finely ground)

  • Solvents: n-hexane, 80% methanol, 1,4-dioxane/95% ethanol (1:1, v/v)

  • 0.3 M Sodium Hydroxide (NaOH)

  • 2 M Sulfuric Acid (H₂SO₄)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: Acetonitrile and 1% aqueous acetic acid

  • Lignan standards (SDG, matairesinol, pinoresinol, lariciresinol)

Procedure:

  • Defatting: Extract the ground food sample with n-hexane using a Soxhlet apparatus for 2 hours at 70°C to remove lipids.

  • Extraction:

    • Mix the defatted flour with a solution of 1,4-dioxane/95% ethanol (1:1, v/v).

    • Incubate at 60°C for 16 hours with shaking.

    • Centrifuge the mixture and collect the supernatant.

  • Alkaline Hydrolysis:

    • Evaporate the solvent from the supernatant under vacuum.

    • Add 0.3 M NaOH and incubate for 48 hours at room temperature with constant rotation to hydrolyze lignan glycosides to their aglycone forms.

    • Neutralize the solution to pH 3 with 2 M H₂SO₄.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the hydrolyzed extract onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the lignans with methanol.

  • HPLC Analysis:

    • Evaporate the methanol from the eluate and redissolve the residue in the mobile phase.

    • Inject the sample into the HPLC system.

    • Use a gradient elution with acetonitrile and 1% aqueous acetic acid.

    • Detect the lignans at 280 nm.

    • Quantify the lignans by comparing the peak areas with those of the external standards.

In Vitro Conversion of Lignans to this compound by Gut Microbiota

This protocol provides a framework for assessing the conversion of plant lignans to this compound by fecal microbiota in an in vitro setting.[4][15]

Objective: To determine the capacity of a gut microbial community to produce this compound from a specific lignan precursor.

Materials:

  • Fresh fecal sample from a healthy donor

  • Lignan precursor (e.g., SDG, matairesinol)

  • Anaerobic culture medium (e.g., Brain Heart Infusion broth supplemented with hemin and vitamin K)

  • Anaerobic chamber or system

  • Incubator

  • Sterile anaerobic tubes

  • Solvents for extraction (e.g., diethyl ether)

  • LC-MS/MS system for analysis

Procedure:

  • Fecal Slurry Preparation:

    • Inside an anaerobic chamber, homogenize the fresh fecal sample in pre-reduced anaerobic culture medium to create a fecal slurry (e.g., 10% w/v).

    • Filter the slurry through sterile gauze to remove large particulate matter.

  • In Vitro Fermentation:

    • Dispense the fecal slurry into sterile anaerobic tubes.

    • Add the lignan precursor to the tubes at a defined concentration.

    • Include a control tube without the lignan precursor.

    • Incubate the tubes anaerobically at 37°C for a specified time course (e.g., 0, 24, 48, 72 hours).

  • Extraction of this compound:

    • At each time point, stop the fermentation by adding a solvent like ethanol or by flash-freezing.

    • Acidify the samples to pH 2-3.

    • Extract the this compound and other metabolites from the culture medium using diethyl ether.

    • Evaporate the ether and reconstitute the residue in a suitable solvent for analysis.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentration of this compound and any remaining precursor.

    • Calculate the net production of this compound over the time course.

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound from Dietary Lignans

The conversion of plant lignans to this compound is a multi-step process mediated by the gut microbiota. The following diagram illustrates the general pathway from secoisolariciresinol diglucoside (SDG) to this compound.

Enterolactone_Biosynthesis cluster_gut Gut Lumen cluster_absorption Absorption & Systemic Circulation SDG Secoisolariciresinol Diglucoside (SDG) (from diet) SECO Secoisolariciresinol (SECO) SDG->SECO Deglycosylation (Gut Microbiota) ED Enterodiol (ED) SECO->ED Demethylation & Dehydroxylation (Gut Microbiota) EL This compound (EL) ED->EL Oxidation (Gut Microbiota) Systemic_EL Systemic This compound EL->Systemic_EL Absorption

Biosynthesis of this compound from SDG by gut microbiota.
Experimental Workflow for Lignan Quantification

The following diagram outlines the key steps involved in the quantification of lignans from a food matrix as described in the experimental protocol.

Lignan_Quantification_Workflow Start Food Sample Defatting 1. Defatting (Soxhlet Extraction) Start->Defatting Extraction 2. Lignan Extraction (Solvent Extraction) Defatting->Extraction Hydrolysis 3. Alkaline Hydrolysis (Conversion to Aglycones) Extraction->Hydrolysis Purification 4. Purification (Solid-Phase Extraction) Hydrolysis->Purification Analysis 5. HPLC Analysis (Quantification) Purification->Analysis End Lignan Concentration Data Analysis->End

Workflow for the quantification of lignans in food.
This compound Signaling Pathways

This compound exerts its biological effects through various signaling pathways. It is known to interact with estrogen receptors and modulate downstream signaling cascades.

4.3.1. Estrogen Receptor Signaling Pathway

This compound can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), acting as a selective estrogen receptor modulator (SERM).[1][10] This interaction can lead to the activation of downstream signaling pathways, including the MAPK/Erk and PI3K/Akt pathways.[11][16]

Estrogen_Receptor_Signaling cluster_cell Target Cell ENL This compound ER Estrogen Receptor (ERα / ERβ) ENL->ER Binds to MAPK_pathway MAPK/Erk Pathway ER->MAPK_pathway Activates PI3K_pathway PI3K/Akt Pathway ER->PI3K_pathway Activates Gene_Expression Altered Gene Expression MAPK_pathway->Gene_Expression PI3K_pathway->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Response

This compound's modulation of estrogen receptor signaling.

4.3.2. IGF-1 Receptor Signaling Pathway

Studies have shown that this compound can inhibit the insulin-like growth factor-1 (IGF-1) receptor signaling pathway, which is crucial for cell growth and proliferation.[7]

IGF1R_Signaling cluster_cell_igf Target Cell IGF1 IGF-1 IGF1R IGF-1 Receptor (IGF-1R) IGF1->IGF1R Activates PI3K_Akt PI3K/Akt Pathway IGF1R->PI3K_Akt MAPK_Erk MAPK/Erk Pathway IGF1R->MAPK_Erk ENL This compound ENL->IGF1R Inhibits Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation MAPK_Erk->Cell_Proliferation

Inhibition of IGF-1 receptor signaling by this compound.

Conclusion

This technical guide provides a comprehensive resource for researchers and professionals interested in the dietary sources and biological activities of this compound precursors. The provided data tables, detailed experimental protocols, and signaling pathway diagrams offer a foundational understanding for further investigation into the therapeutic potential of these compounds. The significant variation in lignan content across different foods underscores the importance of accurate quantification for dietary intervention studies and the development of lignan-rich functional foods or nutraceuticals. Further research is warranted to fully elucidate the complex interplay between dietary lignans, the gut microbiota, and human health.

References

The Anti-Cancer Potential of Enterolactone: An In Vitro Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Enterolactone (ENL), a mammalian lignan derived from the metabolism of plant lignans found in foods like flaxseed, has emerged as a promising candidate in cancer research. A growing body of in vitro evidence suggests that this bioactive compound possesses potent anti-cancer properties across a range of malignancies, including breast, prostate, colon, and lung cancer. This technical guide provides an in-depth overview of the in vitro studies investigating this compound's anti-cancer effects, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Analysis of this compound's Anti-Proliferative and Pro-Apoptotic Effects

Numerous studies have quantified the inhibitory effects of this compound on the growth and survival of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound. The following tables summarize the reported IC50 values and other quantitative effects of this compound in different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Treatment Duration (hours)Assay Used
Colon CancerColo 201118.472MTS Assay[1][2][3]
Breast CancerMDA-MB-231261.9 ± 10.548Not Specified[4]

Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis

Cancer TypeCell LineConcentration (µM)Duration (hours)Effect
Non-Small Cell Lung CancerA549, H441, H520≥5048G1-phase cell cycle arrest[4][5][6]
Prostate CancerLNCaP2048G1 and S phase arrest; increased sub-G0/G1 population[4][7]
Prostate CancerLNCaP6072S-phase accumulation[4]
Breast CancerMDA-MB-23150, 100, 20048S-phase accumulation[4]
Colon CancerColo 201118.472Increased sub-G1 population (apoptosis)[1][2][3]
Prostate CancerLNCaP25, 50, 10072Induction of apoptosis[8]

Key Experimental Protocols in this compound Research

The investigation of this compound's anti-cancer properties relies on a variety of well-established in vitro assays. Below are detailed methodologies for some of the key experiments cited in the literature.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of this compound on cancer cells.

  • MTS/alamarBlue® Assay:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Treatment: Cells are treated with a range of this compound concentrations (e.g., 2-100 µM) or a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).[1][9]

    • Reagent Incubation: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) or alamarBlue® is added to each well.

    • Data Acquisition: The plates are incubated for a specified period, allowing viable cells to metabolize the reagent, resulting in a color change that is quantified by measuring the absorbance at a specific wavelength using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.

  • Cell Culture and Treatment: Cells are cultured and treated with this compound as described for the viability assays.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and fixed in ice-cold ethanol (e.g., 70%) to permeabilize the cell membranes.[8]

  • Staining: The fixed cells are then treated with RNase to remove RNA and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).[8]

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting data is analyzed to generate a histogram representing the distribution of cells across the different cell cycle phases. An increase in the sub-G1 peak is indicative of apoptosis.[1][2]

Apoptosis Assays

Multiple methods are employed to detect and quantify apoptosis, or programmed cell death, induced by this compound.

  • TUNEL Assay:

    • Cell Preparation: Cells are cultured on coverslips or in chamber slides and treated with this compound.

    • Fixation and Permeabilization: Cells are fixed and permeabilized to allow entry of the labeling reagents.

    • Labeling: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently tagged dUTPs.

    • Microscopy: The stained cells are visualized using fluorescence microscopy to identify apoptotic cells.

  • Western Blotting for Apoptosis-Related Proteins:

    • Protein Extraction: Following treatment with this compound, total protein is extracted from the cancer cells.

    • SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[1][2]

    • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Cell Migration and Invasion Assays

These assays assess the effect of this compound on the metastatic potential of cancer cells.

  • Boyden Chamber Assay:

    • Chamber Setup: This assay uses a two-chamber system separated by a porous membrane. The lower chamber contains a chemoattractant (e.g., IGF-1).[10]

    • Cell Seeding: Cancer cells, pre-treated with this compound, are seeded into the upper chamber in a serum-free medium.[10]

    • Incubation: The chamber is incubated to allow cells to migrate through the membrane towards the chemoattractant. For invasion assays, the membrane is coated with an extracellular matrix component like Matrigel.

    • Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are stained and counted under a microscope.

Signaling Pathways Modulated by this compound

In vitro studies have begun to elucidate the molecular mechanisms underlying this compound's anti-cancer effects. These often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and metastasis.

Cell Cycle Regulation

This compound has been shown to induce G1-phase cell cycle arrest in non-small cell lung cancer cells.[4][5][6] This is achieved by down-regulating the expression of G1-phase promoting proteins, including cyclin D1, cyclin E, cyclin-dependent kinase 2 (CDK2), CDK4, and CDK6.[4][5] Concurrently, this compound up-regulates the expression of p21WAF1/CIP1, a negative regulator of the G1-phase.[4][5] This cascade of events leads to a decrease in the phosphorylation of the retinoblastoma protein (pRb), ultimately halting the cell cycle in the G1 phase.

G1_Phase_Arrest ENL This compound CyclinD1 Cyclin D1 ENL->CyclinD1 CyclinE Cyclin E ENL->CyclinE CDK4_6 CDK4/6 ENL->CDK4_6 CDK2 CDK2 ENL->CDK2 p21 p21WAF1/CIP1 ENL->p21 pRb pRb CyclinD1->pRb CyclinE->pRb CDK4_6->pRb CDK2->pRb p21->CDK4_6 p21->CDK2 p_pRb p-pRb (Active) pRb->p_pRb Phosphorylation E2F E2F pRb->E2F Inhibition G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes

Caption: this compound-induced G1 cell cycle arrest pathway.

Induction of Apoptosis

This compound promotes apoptosis in several cancer cell lines, including colon and prostate cancer.[1][8][9] In Colo 201 human colon cancer cells, this compound treatment leads to the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the cleaved, active form of Caspase-3.[1][2] In LNCaP prostate cancer cells, this compound induces apoptosis through a mitochondrial-mediated, caspase-dependent pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c.[8][11] This process is also associated with an increase in p53 expression and a decrease in the phosphorylation of Akt and its downstream target MDM2.[8]

Apoptosis_Pathway cluster_akt PI3K/Akt Pathway cluster_bcl2 Bcl-2 Family ENL This compound Akt Akt ENL->Akt Bcl2 Bcl-2 (Anti-apoptotic) ENL->Bcl2 p53 p53 ENL->p53 p_Akt p-Akt (Active) Akt->p_Akt MDM2 MDM2 p_Akt->MDM2 MDM2->p53 Mitochondrion Mitochondrion Bcl2->Mitochondrion p53->Mitochondrion CytC Cytochrome c Mitochondrion->CytC Release Caspase3 Pro-Caspase-3 CytC->Caspase3 CleavedCaspase3 Cleaved Caspase-3 (Active) Caspase3->CleavedCaspase3 Apoptosis Apoptosis CleavedCaspase3->Apoptosis

Caption: this compound-induced apoptosis signaling cascade.

Inhibition of Metastasis and Angiogenesis

This compound has demonstrated anti-metastatic activity by inhibiting cell adhesion, invasion, and motility in breast cancer cell lines MCF-7 and MDA-MB-231.[12][13] This is associated with the down-regulation of metastasis-related matrix metalloproteinases (MMPs), specifically MMP2, MMP9, and MMP14.[12] Furthermore, this compound can inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[9][14] It has been shown to counteract estradiol-induced angiogenesis and decrease the secretion of vascular endothelial growth factor (VEGF) in breast cancer cells.[15] In prostate cancer cells, this compound inhibits the insulin-like growth factor-1 (IGF-1) receptor signaling pathway, which is known to play a role in cell proliferation and migration.[10]

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Phenotypic Assays cluster_mechanism Mechanistic Analysis Cell_Culture Cancer Cell Line Culture ENL_Treatment This compound Treatment (Dose- and Time-response) Cell_Culture->ENL_Treatment Viability Cell Viability/Proliferation (MTS/alamarBlue) ENL_Treatment->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) ENL_Treatment->Cell_Cycle Apoptosis Apoptosis Assays (TUNEL, Annexin V) ENL_Treatment->Apoptosis Metastasis Migration/Invasion Assays (Boyden Chamber) ENL_Treatment->Metastasis Western_Blot Western Blotting (Protein Expression) Viability->Western_Blot Cell_Cycle->Western_Blot Apoptosis->Western_Blot Metastasis->Western_Blot qPCR RT-qPCR (Gene Expression) Metastasis->qPCR Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis qPCR->Data_Analysis

Caption: General experimental workflow for in vitro analysis.

Conclusion and Future Directions

The in vitro evidence strongly supports the potential of this compound as an anti-cancer agent. Its ability to inhibit cell proliferation, induce apoptosis, and hinder metastasis and angiogenesis across a variety of cancer cell types highlights its pleiotropic effects. The elucidation of its impact on key signaling pathways, such as those governing the cell cycle and apoptosis, provides a solid foundation for its further development.

Future research should focus on expanding the range of cancer cell lines tested to better understand the spectrum of its activity. More detailed investigations into its effects on other cancer hallmarks, such as inflammation and metabolic reprogramming, are also warranted. Ultimately, while these in vitro studies are highly encouraging, they pave the way for more complex pre-clinical and clinical investigations to validate the therapeutic potential of this compound in cancer treatment and prevention.

References

Methodological & Application

Application Note: Quantification of Enterolactone in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone is a lignan metabolite produced by the gut microbiota from plant-based precursors. As a phytoestrogen, it is a subject of extensive research due to its potential role in hormone-dependent cancers and other chronic diseases. Accurate and robust quantification of this compound in plasma is crucial for epidemiological studies and clinical trials investigating its physiological effects. This application note details a sensitive and high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the direct quantification of free this compound and its major conjugated forms, this compound glucuronide and this compound sulfate, in human plasma. An alternative protocol for the quantification of total this compound following enzymatic hydrolysis is also presented.

Experimental Protocols

Two primary methodologies are outlined below: one for the direct analysis of free and conjugated this compound, and a second for the determination of total this compound.

Protocol 1: Direct Quantification of Free and Conjugated this compound

This high-throughput method allows for the simultaneous measurement of this compound, this compound glucuronide, and this compound sulfate without the need for an enzymatic hydrolysis step, thus simplifying sample preparation and reducing analytical time.[1][2]

  • Standards: (±)-Enterolactone, (±)-Enterolactone-mono-β-D-glucuronide, (±)-Enterolactone monosulfate ammonium salt

  • Internal Standard (IS): Glycocholic acid (glycine-1 13C)[1]

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade), Formic Acid

  • Plasma: Human plasma (pooled for calibration standards and quality controls)

  • Solid-Phase Extraction (SPE): Oasis HLB 96-well plates (30 µm, 10 mg)

  • Working Solutions: Prepare a stock solution containing this compound, this compound glucuronide, and this compound sulfate at a concentration of 200 ng/mL.[1] The internal standard working solution should be prepared at a final concentration of 10 ng/mL.[1]

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking the working solutions into pooled human plasma with a known low concentration of this compound.

  • SPE Cleanup:

    • Condition the SPE plate wells.

    • Load the plasma samples.

    • Wash the wells to remove interfering substances.

    • Elute the analytes with 300 μL of 50/40/10% ACN/MeOH/H₂O.[2]

    • Dilute the eluate with 900 μL of water containing the internal standard.[2]

    • Centrifuge the samples at 20°C for 5 minutes prior to LC-MS/MS analysis.[1]

  • LC System: MicroLC 200 Series (Eksigent/AB Sciex)[1]

  • Column: Phenyl Column, 300 mm × 0.5 mm, 3.0 µm particle size[2]

  • Mobile Phase A: Water with 0.1% formic acid[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[1]

  • Gradient:

    • Start at 15% B, hold for 0.5 min.

    • Increase to 75% B over 1.9 min, hold for 0.2 min.[1]

  • Total Run Time: 2.6 minutes[1]

  • Column Temperature: 23°C

  • Autosampler Temperature: 20°C

  • Mass Spectrometer: QTrap 5500 (AB Sciex)[1]

  • Ionization Mode: Electrospray Ionization (ESI), Negative[1]

  • MRM Transitions:

AnalytePrecursor Ion (Q1)Product Ion (Q3)
This compound297.1-
This compound Glucuronide473.1297.1
This compound Sulfate377.1297.1
Glycocholic acid (IS)--

Note: Specific product ion for this compound and the IS were not detailed in the provided search results, but the transitions for the conjugates represent the loss of the glucuronic acid and sulfate moieties respectively.[1]

Protocol 2: Quantification of Total this compound

This method involves an enzymatic hydrolysis step to convert the conjugated forms of this compound into the free form, followed by extraction and LC-MS/MS analysis. This approach is suitable for determining the total this compound concentration in plasma.[3][4]

  • Standards: (±)-Enterolactone

  • Internal Standard (IS): 13C3 labeled this compound[3]

  • Enzyme: β-glucuronidase/sulfatase from Helix pomatia

  • Solvents: Diethyl ether, Acetonitrile, Water (HPLC grade)

  • Plasma: Human plasma

  • Hydrolysis: To 300 µL of plasma, add the internal standard and a freshly prepared enzyme mixture of β-glucuronidase-sulfatase. Incubate at 37°C for 4 hours.[4]

  • Extraction: Perform a liquid-liquid extraction using diethyl ether.

  • Evaporation and Reconstitution: Evaporate the ether extract to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • LC System: Standard HPLC system

  • Run Time: Approximately 11 minutes[3]

  • Mass Spectrometer: Tandem mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI)[3]

  • MRM Transitions: Specific transitions for this compound and its 13C3 labeled internal standard would be optimized on the specific instrument used.

Data Presentation

Table 1: Method Validation Parameters for Direct Quantification of this compound and its Conjugates
ParameterThis compoundThis compound GlucuronideThis compound Sulfate
Linearity Range (ng/mL) 0.0244 - 12.50.0122 - 12.50.0061 - 12.5
Regression Coefficient (r) 0.99870.99960.9992
LLOQ (pM) 862616
LLOQ (ng/mL) 0.02440.01220.0061
Intra-batch Precision (%RSD) <15%<15%<15%
Inter-batch Precision (%RSD) <10%<10%<10%
Accuracy (%RE) Within ±15%Within ±15%Within ±15%

Data synthesized from multiple sources.[1][4][5]

Table 2: Method Validation Parameters for Total this compound Quantification
ParameterValue
Detection Limit (nM) 0.55
Within-run Precision (%RSD) 3 - 6%
Between-run Precision (%RSD) 10 - 14%

Data from a validated method using isotope dilution LC-MS/MS.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with Internal Standard plasma->spike spe Solid-Phase Extraction (SPE) spike->spe elute Elution spe->elute dilute Dilution elute->dilute lcms LC-MS/MS Injection dilute->lcms separation Chromatographic Separation lcms->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for direct quantification of this compound.

validation_process cluster_validation Method Validation Parameters method_dev Method Development linearity Linearity & Range method_dev->linearity accuracy Accuracy method_dev->accuracy precision Precision (Intra- & Inter-batch) method_dev->precision selectivity Selectivity & Specificity method_dev->selectivity recovery Recovery method_dev->recovery stability Stability method_dev->stability validated_method Validated Method linearity->validated_method accuracy->validated_method precision->validated_method selectivity->validated_method recovery->validated_method stability->validated_method

Caption: Logical flow of the LC-MS/MS method validation process.

References

Application Notes and Protocols for the Measurement of Enterolactone in Urine Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone is a mammalian lignan produced by the intestinal microbiota from plant lignan precursors found in a variety of foods, including flaxseed, whole grains, fruits, and vegetables. As a phytoestrogen, this compound has garnered significant interest in the scientific community due to its potential role in human health and disease, including hormone-dependent cancers and cardiovascular conditions. Accurate and reliable quantification of this compound in biological matrices such as urine is crucial for epidemiological studies, clinical trials, and research investigating its physiological functions. These application notes provide detailed protocols for the measurement of this compound in urine samples using common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Analytical Methods Overview

The selection of an analytical method for this compound measurement depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and well-established technique that offers high sensitivity and specificity. It typically requires derivatization of the analyte to increase its volatility.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Known for its high sensitivity, specificity, and suitability for high-throughput analysis. It can often measure this compound and its conjugates with minimal sample preparation.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunoassay that is relatively simple and does not require extensive sample preparation or sophisticated instrumentation. However, its specificity can be a limitation compared to chromatographic methods.

Quantitative Data Summary

The following table summarizes the performance characteristics of the different analytical methods for this compound measurement.

ParameterGC-MSLC-MS/MSELISA
Limit of Detection (LOD) ~0.0138 µg/g[1]0.55 nM[2]<0.5 ng/mL[2]
Limit of Quantification (LOQ) 3.12 ng/mL[3]0.003–0.251 ng/mL[4]Not explicitly stated, but assay range is 15.6-2,500 pg/ml[5][6]
Recovery 95.8% - 121.9%76% - 111%[4]Within ±10% of 100%[4]
Intra-assay Precision (%CV) 2.4% - 4.8%[3]3% - 6%[2]< 7%
Inter-assay Precision (%CV) 2.9% - 9.5%[3]10% - 14%[2]< 17%

Experimental Protocols

Sample Collection and Storage

Proper sample handling is critical for accurate measurement of this compound.

  • Collection: Collect 24-hour or second morning void urine samples in sterile containers.

  • Storage: Immediately after collection, store urine samples at -20°C or -80°C until analysis to prevent degradation of this compound and its conjugates. Avoid repeated freeze-thaw cycles.

Experimental Workflow for this compound Measurement

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) urine_sample->hydrolysis Deconjugation elisa ELISA urine_sample->elisa Direct or Diluted spe Solid-Phase Extraction (SPE) hydrolysis->spe Cleanup elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation gcms GC-MS Analysis evaporation->gcms lcmsms LC-MS/MS Analysis evaporation->lcmsms quantification Quantification gcms->quantification lcmsms->quantification elisa->quantification

Caption: General experimental workflow for urine this compound analysis.

Detailed Protocol for GC-MS Analysis

This protocol is based on established methods involving enzymatic hydrolysis, solid-phase extraction (SPE), and derivatization.

a. Enzymatic Hydrolysis:

  • Thaw frozen urine samples at room temperature.

  • To 1 mL of urine, add an internal standard (e.g., deuterated this compound).

  • Add 1 mL of 0.1 M acetate buffer (pH 5.0).

  • Add 50 µL of β-glucuronidase/sulfatase from Helix pomatia.

  • Incubate the mixture at 37°C for 18 hours.

b. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the hydrolyzed urine sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 5 mL of methanol.

c. Derivatization:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

d. GC-MS Analysis:

  • Inject 1-2 µL of the derivatized sample into the GC-MS system.

  • Use a suitable capillary column (e.g., DB-5ms).

  • Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification.

Detailed Protocol for LC-MS/MS Analysis

This method offers high sensitivity and can be adapted for high-throughput analysis.

a. Enzymatic Hydrolysis (if measuring total this compound):

  • Follow the same procedure as for GC-MS analysis (Section 3a).

b. Solid-Phase Extraction (SPE):

  • Follow the same procedure as for GC-MS analysis (Section 3b). For some LC-MS/MS methods, a "dilute-and-shoot" approach after hydrolysis may be possible, but SPE is recommended for cleaner extracts.

c. LC-MS/MS Analysis:

  • Evaporate the eluate to dryness and reconstitute in a suitable mobile phase (e.g., 50:50 methanol:water).

  • Inject the sample into the LC-MS/MS system.

  • Use a C18 reversed-phase column for chromatographic separation.

  • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Detailed Protocol for ELISA

This protocol is based on a commercially available competitive ELISA kit. Refer to the specific kit manual for precise instructions.

a. Sample Preparation:

  • Urine samples can often be diluted with the assay buffer provided in the kit. A starting dilution of 1:10 is recommended, with further optimization as needed.

  • If measuring total this compound, enzymatic hydrolysis (as described in Section 3a) may be required prior to dilution, although some kits may recognize conjugated forms.

b. ELISA Procedure:

  • Add standards, controls, and prepared urine samples to the wells of the antibody-coated microplate.

  • Add the enzyme-conjugated this compound tracer to each well.

  • Incubate the plate according to the manufacturer's instructions (e.g., 18 hours at 4°C).

  • Wash the plate multiple times to remove unbound reagents.

  • Add the substrate solution and incubate to allow for color development.

  • Stop the reaction and measure the absorbance at the specified wavelength using a microplate reader.

  • Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve.

Signaling Pathway Involving this compound

This compound can exert its biological effects through various signaling pathways. One of the well-studied mechanisms is its interaction with estrogen signaling. It also has been shown to inhibit the Insulin-Like Growth Factor-1 (IGF-1) receptor signaling pathway.

signaling_pathway cluster_estrogen Estrogen Signaling cluster_igf1 IGF-1 Signaling ENL This compound ER Estrogen Receptor (ERα/ERβ) ENL->ER Binds to ERE Estrogen Response Element ER->ERE Binds to Gene Gene Transcription ERE->Gene Regulates ENL2 This compound IGF1R IGF-1 Receptor ENL2->IGF1R Inhibits AKT AKT IGF1R->AKT Activates MAPK MAPK/ERK IGF1R->MAPK Activates Proliferation Cell Proliferation & Migration AKT->Proliferation Promotes MAPK->Proliferation Promotes

Caption: Simplified signaling pathways modulated by this compound.

References

Application Notes and Protocols for Testing Enterolactone Bioactivity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enterolactone (ENL) is a mammalian lignan derived from the metabolism of plant lignans found in foods such as flaxseeds, whole grains, and vegetables.[1] Emerging evidence suggests that this compound possesses a range of bioactive properties, including anti-cancer, antioxidant, and anti-inflammatory effects, making it a compound of significant interest for disease prevention and therapy.[2] These application notes provide detailed protocols for a panel of cell culture assays to investigate and quantify the bioactivity of this compound.

Anti-Cancer Bioactivity

This compound has been shown to inhibit the growth and progression of various cancers, including breast, prostate, and colon cancer.[2] Its anti-cancer effects are attributed to its ability to induce cell cycle arrest, promote apoptosis, and inhibit cell migration and invasion.[3][4]

Cell Viability and Proliferation Assay (MTT/MTS Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assays are colorimetric assays used to assess cell metabolic activity, which is an indicator of cell viability and proliferation. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

Quantitative Data Summary

Cell LineCancer TypeThis compound Concentration (µM)Incubation Time (h)IC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer25 - 754873.00 ± 2.83[2]
MCF-7Breast Cancer10048~58% viability at 100µM[5]
PC-3Prostate Cancer20 - 6024Inhibition at ≥20 µM[6]
LNCaPProstate CancerNot specified7275[4]
Colo 201Colon CancerNot specified72118.4[3][7][8]
A549Non-Small Cell Lung Cancer10096~47% inhibition[4]
H441Non-Small Cell Lung Cancer10096~31% inhibition[4]
H520Non-Small Cell Lung Cancer10096~30% inhibition[4]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 75, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Experimental Workflow: Cell Viability Assay

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Add MTT reagent B->C D Incubate C->D E Add solubilization solution (DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate IC50 F->G

Caption: Workflow for assessing cell viability using the MTT assay.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This compound has been shown to induce G1-phase cell cycle arrest in cancer cells.[4]

Quantitative Data Summary

Cell LineCancer TypeThis compound Concentration (µM)Incubation Time (h)EffectReference
PC-3Prostate Cancer4024Increase in G0/G1 phase (53.7%)[6]
A549Non-Small Cell Lung CancerNot specifiedNot specifiedG1-phase arrest[9]
H441Non-Small Cell Lung CancerNot specifiedNot specifiedG1-phase arrest[9]
H520Non-Small Cell Lung CancerNot specifiedNot specifiedG1-phase arrest[9]

Experimental Protocol: Cell Cycle Analysis

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the MTT assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Flow Cytometry: Incubate for 30 minutes in the dark at room temperature and analyze the cell cycle distribution using a flow cytometer.[4]

Apoptosis Assay

Apoptosis, or programmed cell death, can be assessed by various methods, including flow cytometry with Annexin V/PI staining and western blotting for apoptosis-related proteins like caspases and Bcl-2 family members. This compound has been demonstrated to induce apoptosis in cancer cells.[3][10]

Quantitative Data Summary

Cell LineCancer TypeThis compound Concentration (µM)EffectReference
Colo 201Colon Cancer118.4Increased sub-G1 population, decreased Bcl-2, increased cleaved Caspase-3[3][7][8]
LNCaPProstate CancerNot specifiedDose-dependent loss of mitochondrial membrane potential, release of cytochrome c, cleavage of procaspase-3 and PARP[10]

Experimental Protocol: Annexin V/PI Staining

  • Cell Seeding and Treatment: Treat cells with this compound as described previously.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Migration and Invasion Assays

The anti-metastatic potential of this compound can be evaluated using wound healing (scratch) assays for cell migration and Transwell chamber assays for both migration and invasion.

Quantitative Data Summary

Cell LineCancer TypeThis compound Concentration (µM)AssayEffectReference
PC-3Prostate Cancer60Boyden ChamberInhibition of IGF-1-induced migration[6]
MDA-MB-231Triple-Negative Breast CancerNot specifiedMigration and Chemo-invasionInhibition of TGF-β-induced migration and invasion[1]

Experimental Protocol: Wound Healing Assay

  • Cell Seeding: Grow a confluent monolayer of cells in a 6-well plate.

  • Scratch: Create a "scratch" or wound in the monolayer with a sterile pipette tip.

  • Treatment: Wash with PBS and add a medium containing this compound.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Analysis: Measure the width of the scratch to quantify cell migration.

Antioxidant Bioactivity

This compound's antioxidant properties can be assessed by its ability to scavenge reactive oxygen species (ROS) in cells. The DCFDA (2',7'-dichlorofluorescein diacetate) assay is a common method for this purpose.

Experimental Protocol: DCFDA Assay

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

  • DCFDA Loading: Wash the cells with PBS and incubate with 10-50 µM DCFDA in serum-free medium for 30-45 minutes at 37°C in the dark.[11][12][13][14][15]

  • Treatment: Wash the cells and treat them with this compound.

  • ROS Induction: Induce oxidative stress with an agent like H₂O₂ or tert-butyl hydroperoxide (TBHP).

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.[12][13] A decrease in fluorescence in this compound-treated cells compared to the control indicates antioxidant activity.

Experimental Workflow: DCFDA Assay

G cluster_workflow DCFDA Assay Workflow A Seed cells in a black 96-well plate B Load cells with DCFDA A->B C Treat with this compound B->C D Induce oxidative stress (e.g., H2O2) C->D E Measure fluorescence D->E F Analyze data E->F

Caption: Workflow for assessing antioxidant activity using the DCFDA assay.

Anti-inflammatory Bioactivity

This compound may exert anti-inflammatory effects by modulating the production of inflammatory mediators like cytokines. Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify cytokine levels in cell culture supernatants.

Experimental Protocol: Cytokine ELISA

  • Cell Seeding and Treatment: Seed immune cells (e.g., macrophages like RAW 264.7) in a 24-well plate.[16]

  • Inflammatory Stimulus: Treat the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production.

  • This compound Treatment: Co-treat the cells with different concentrations of this compound.

  • Supernatant Collection: Collect the cell culture supernatant after a specific incubation period (e.g., 24 hours).

  • ELISA: Perform a sandwich ELISA for specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions.[16][17][18][19]

  • Data Analysis: Generate a standard curve and determine the concentration of cytokines in the samples. A reduction in cytokine levels in this compound-treated cells indicates anti-inflammatory activity.

Signaling Pathways Modulated by this compound

This compound's bioactivities are mediated through its interaction with various cellular signaling pathways.

IGF-1R/Akt Signaling Pathway

This compound has been shown to inhibit the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway, which is crucial for cancer cell growth and survival.[6]

IGF-1R Signaling Pathway

G IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R PI3K PI3K IGF1R->PI3K This compound This compound This compound->IGF1R Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the IGF-1R signaling pathway.

ERK/NF-κB/Snail Signaling Pathway

This compound can also modulate the ERK/NF-κB/Snail signaling pathway, which is involved in epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1][20][21]

ERK/NF-κB/Snail Signaling Pathway

G TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR ERK ERK TGFbR->ERK NFkB NF-κB ERK->NFkB Snail Snail NFkB->Snail EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT This compound This compound This compound->ERK Inhibits This compound->NFkB Inhibits

Caption: this compound inhibits the ERK/NF-κB/Snail signaling pathway.

Conclusion

The assays described in these application notes provide a robust framework for researchers to investigate the diverse bioactivities of this compound in a cell culture setting. By employing these standardized protocols, scientists can obtain reliable and reproducible data on its anti-cancer, antioxidant, and anti-inflammatory properties, thereby contributing to the understanding of its therapeutic potential.

References

Application Notes and Protocols for In Vivo Studies of Enterolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of animal models and detailed protocols for investigating the in-vivo effects of enterolactone, a mammalian lignan with potential therapeutic applications.

Animal Models for Studying this compound Effects

The selection of an appropriate animal model is critical for elucidating the in vivo mechanisms of this compound. Rodent models, particularly rats and mice, are the most commonly used.

Chemically-Induced Carcinogenesis Models

The 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary carcinoma model in rats is a well-established model for studying breast cancer.[1][2][3][4][5]

Table 1: Summary of DMBA-Induced Mammary Carcinoma Model

ParameterDescriptionReference
Animal Species Female Sprague-Dawley rats[1][2][3]
Age at Induction 45-55 days[2][3]
Carcinogen 7,12-dimethylbenz(a)anthracene (DMBA)[1][2][3][4][5]
DMBA Vehicle Corn oil[2][3]
Route of Induction Oral gavage or Subcutaneous injection into the mammary fat pad[1][2]
DMBA Dosage 20 mg (oral) or 80 mg/kg BW (subcutaneous)[2][4]
Tumor Latency 8-13 weeks[4]
Key Outcomes Tumor incidence, volume, and weight; Histopathological analysis[2][3]
Xenograft Models

Human tumor cell xenograft models in immunodeficient mice (e.g., nude or SCID mice) are invaluable for assessing the efficacy of this compound on human cancers.[6][7][8][9][10]

Table 2: Summary of Human Cancer Xenograft Models

ParameterDescriptionReference
Animal Species Athymic nude mice (nu/nu) or SCID mice[6][7][10]
Human Cancer Cell Lines Breast (MCF-7), Colon (HCT116, Colo 201), Ovarian (SKOV-3)[6][7][9]
Cell Inoculation Site Subcutaneous (flank) or Intraperitoneal[8][9]
Number of Cells 3-5 x 10^6 cells per injection[8][9]
Estrogen Supplementation Required for estrogen-receptor-positive cells like MCF-7 (e.g., estradiol valerate)[7]
Key Outcomes Tumor growth inhibition, tumor volume and weight, apoptosis, protein expression[8]

Experimental Protocols

This compound Administration

This compound can be administered via various routes, with oral gavage and subcutaneous injection being the most common.

Protocol 2.1.1: Oral Gavage Administration of this compound in Rodents

  • Preparation of Dosing Solution:

    • Dissolve this compound in a suitable vehicle (e.g., corn oil). The concentration should be calculated based on the desired dosage (e.g., 10 mg/kg body weight) and the administration volume.

  • Animal Handling and Restraint:

    • Gently restrain the mouse or rat.

  • Gavage Procedure:

    • Use a proper size gavage needle (e.g., 20-22 gauge for mice, 18-20 gauge for rats).

    • Measure the distance from the oral cavity to the xiphoid process to ensure proper placement in the stomach.

    • Gently insert the gavage needle into the esophagus and down into the stomach.

    • Slowly administer the this compound solution.

    • Carefully remove the gavage needle.

  • Post-Administration Monitoring:

    • Monitor the animal for at least 15 minutes for any signs of distress.[11]

Protocol 2.1.2: Subcutaneous Injection of this compound in Rodents

  • Preparation of Dosing Solution:

    • Prepare the this compound solution as described for oral gavage.

  • Injection Procedure:

    • Manually restrain the animal.

    • Lift the loose skin on the back of the neck to form a "tent".

    • Insert a 25-27 gauge needle into the base of the skin tent.

    • Aspirate to ensure the needle is not in a blood vessel.

    • Inject the solution.

    • Withdraw the needle and apply gentle pressure to the injection site.[12][13]

Induction of DMBA Mammary Carcinomas in Rats

Protocol 2.2.1: Subcutaneous DMBA Administration

  • DMBA Preparation:

    • Dissolve DMBA in corn oil to a final concentration of 80 mg/kg body weight in a volume of 0.75 mL.[2][3]

  • Anesthesia:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine and xylazine).[2]

  • Injection:

    • Administer the DMBA solution subcutaneously into the mammary fat pad.[2][3]

    • Multiple injections with a one-week interval can increase tumor incidence.[2]

  • Tumor Monitoring:

    • Palpate the mammary glands weekly to monitor for tumor development, starting 4 weeks after the last DMBA injection.

    • Measure tumor dimensions with a caliper.

Human Tumor Cell Xenograft in Nude Mice

Protocol 2.3.1: Subcutaneous Xenograft Establishment

  • Cell Culture:

    • Culture the desired human cancer cell line (e.g., MCF-7, HCT116) under standard conditions.

  • Cell Preparation:

    • Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 3-5 x 10^7 cells/mL.[8][9]

  • Injection:

    • Inject 0.1 mL of the cell suspension subcutaneously into the flank of a nude mouse.[8]

  • Tumor Growth Measurement:

    • Monitor tumor growth by measuring the tumor dimensions with a caliper every 3 days.[8]

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

Quantification of this compound in Plasma by LC-MS/MS

A sensitive and specific method for quantifying this compound and its conjugates (glucuronide and sulfate) in plasma.[14][15][16][17][18]

Protocol 2.4.1: Sample Preparation and Analysis

  • Plasma Collection:

    • Collect blood samples into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge to separate the plasma and store at -80°C until analysis.

  • Solid Phase Extraction (SPE):

    • Use a suitable SPE cartridge to extract this compound and its conjugates from the plasma.

  • LC-MS/MS Analysis:

    • Perform chromatographic separation using a C18 column.

    • Use a tandem mass spectrometer with electrospray ionization (ESI) for detection and quantification.

    • Monitor the specific transitions for this compound, this compound glucuronide, and this compound sulfate.[15]

Table 3: Representative LC-MS/MS Parameters for this compound Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound 297.1133.1
This compound Glucuronide 473.1297.1
This compound Sulfate 377.0297.0
Assessment of Apoptosis by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[19][20][21][22][23]

Protocol 2.5.1: TUNEL Staining of Paraffin-Embedded Tissue Sections

  • Deparaffinization and Rehydration:

    • Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Permeabilization:

    • Incubate the sections with Proteinase K to permeabilize the tissue.[20]

  • TUNEL Reaction:

    • Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs (e.g., BrdUTP).[21]

  • Detection:

    • For fluorescent detection, use a fluorophore-conjugated antibody against the incorporated label.

    • For chromogenic detection, use a peroxidase-conjugated antibody followed by a substrate like DAB.

  • Counterstaining and Microscopy:

    • Counterstain the nuclei with a suitable dye (e.g., DAPI for fluorescence, hematoxylin for chromogenic).

    • Visualize the stained sections using a fluorescence or light microscope.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect and quantify specific proteins in tissue or cell lysates, providing insights into the signaling pathways affected by this compound.[24][25][26][27][28]

Protocol 2.6.1: Western Blot for p-Akt, Akt, p-ERK, and ERK

  • Protein Extraction:

    • Homogenize tumor tissue or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK, and ERK overnight at 4°C.[28]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[28]

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.[28]

Immunohistochemical Staining for p53 and Bcl-2

Immunohistochemistry (IHC) allows for the visualization of protein expression and localization within the tissue context.[29][30][31][32][33]

Protocol 2.7.1: IHC Staining of Paraffin-Embedded Tissue Sections

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).[30]

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a blocking serum.

  • Primary Antibody Incubation:

    • Incubate the sections with primary antibodies against p53 and Bcl-2 overnight at 4°C.[29]

  • Secondary Antibody and Detection:

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

    • Visualize the staining with a DAB chromogen.

  • Counterstaining and Microscopy:

    • Counterstain the nuclei with hematoxylin.

    • Dehydrate, clear, and mount the sections.

    • Examine the slides under a light microscope.

Visualization of Signaling Pathways and Workflows

Enterolactone_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., IGF-1R) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras This compound This compound This compound->RTK Inhibits pAkt p-Akt This compound->pAkt Inhibits pERK p-ERK This compound->pERK Inhibits Akt Akt PI3K->Akt Akt->pAkt pNFkB p-NF-κB Akt->pNFkB Bcl2 Bcl-2 pAkt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival pAkt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->pERK pERK->pNFkB NFkB NF-κB Snail Snail pNFkB->Snail p53 p53 Apoptosis Apoptosis p53->Apoptosis Bcl2->Apoptosis Inhibits

Caption: this compound inhibits key signaling pathways like PI3K/Akt and Ras/ERK.

Experimental_Workflow cluster_model Animal Model Development cluster_treatment Treatment cluster_monitoring Monitoring & Sample Collection cluster_analysis Data Analysis A1 Select Animal Model (Rat or Mouse) A2 Induce Disease Model (DMBA or Xenograft) A1->A2 B2 Administer this compound (e.g., Oral Gavage) A2->B2 B1 Prepare this compound Dosing Solution B1->B2 C1 Monitor Tumor Growth B2->C1 C2 Collect Blood for Plasma Analysis B2->C2 C3 Collect Tumor Tissue at Endpoint C1->C3 D1 LC-MS/MS for This compound Levels C2->D1 D2 TUNEL Assay for Apoptosis C3->D2 D3 Western Blot for Signaling Proteins C3->D3 D4 IHC for p53 and Bcl-2 C3->D4

Caption: General experimental workflow for in vivo studies of this compound.

References

Application Notes and Protocols for High-Throughput Screening of Enterolactone-Producing Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone is a mammalian lignan produced by the metabolic action of the gut microbiota on dietary plant lignans, which are abundant in foods such as flaxseed, sesame seeds, and whole grains.[1] This molecule has garnered significant interest in the scientific community due to its potential health benefits, including anti-inflammatory, antioxidant, and estrogenic/anti-estrogenic activities, which may play a role in the prevention of hormone-dependent cancers and cardiovascular diseases.[2] The capacity to produce this compound varies among individuals, largely depending on the composition of their gut microbiota.[1] Identifying and characterizing bacterial strains with a high capacity for this compound production is a crucial step in the development of probiotics and other therapeutic strategies aimed at modulating gut health.

These application notes provide a comprehensive, multi-tiered high-throughput screening (HTS) strategy to isolate and identify this compound-producing bacteria from complex microbial communities. The workflow is designed to be efficient, moving from a broad primary screen to a highly specific confirmatory analysis.

I. Metabolic Pathway of this compound Production

The bioconversion of plant lignans to this compound is a multi-step process carried out by a consortium of intestinal bacteria. The primary dietary precursor is secoisolariciresinol diglucoside (SDG), which undergoes a series of enzymatic reactions including deglycosylation, demethylation, dehydroxylation, and dehydrogenation to ultimately form this compound.[3] Enterodiol is a key intermediate in this pathway.[3]

Enterolactone_Pathway cluster_plant Plant Precursors cluster_bacterial Bacterial Metabolism SDG Secoisolariciresinol Diglucoside (SDG) SECO Secoisolariciresinol (SECO) SDG->SECO Deglycosylation Matairesinol Matairesinol DHENL Dihydroxy-enterolactone (DHENL) Matairesinol->DHENL Demethylation ED Enterodiol (ED) SECO->ED Demethylation & Dehydroxylation EL This compound (EL) ED->EL Dehydrogenation DHENL->EL Dehydroxylation

Figure 1: Bacterial conversion of plant lignans to this compound.

II. High-Throughput Screening Workflow

A robust high-throughput screening workflow is essential for efficiently identifying target bacteria from a large number of samples. The proposed workflow consists of three main stages: Primary Screening, Secondary Screening, and Confirmatory Analysis.

HTS_Workflow cluster_prep Sample Preparation cluster_screening Screening Stages cluster_confirmation Confirmation and Characterization Sample Fecal Sample Collection and Serial Dilution Inoculation Inoculation into 96-well Plates Sample->Inoculation Primary Primary Screen: Colorimetric Lignan Metabolism Assay Inoculation->Primary Secondary Secondary Screen: Estrogen Receptor Binding Assay Primary->Secondary Select Positive Hits LCMS Confirmatory Analysis: LC-MS/MS Quantification of this compound Secondary->LCMS Validate Positive Hits Identification Bacterial Identification: 16S rRNA Sequencing LCMS->Identification Characterize Positive Strains

Figure 2: High-throughput screening workflow for this compound producers.

III. Experimental Protocols

A. Primary Screening: Colorimetric Lignan Metabolism Assay

This assay is designed to rapidly identify bacteria capable of metabolizing a lignan precursor, indicated by a color change. This method is adapted from screening assays for lignin-degrading microbes, using a redox indicator that changes color in response to microbial metabolic activity on the provided substrate.

Principle: Bacteria that can metabolize the lignan precursor will exhibit metabolic activity that reduces a redox indicator dye (e.g., resazurin or methylene blue), resulting in a measurable color change.

Materials:

  • Anaerobic growth medium (e.g., Brain Heart Infusion broth supplemented with yeast extract, hemin, and vitamin K)

  • Secoisolariciresinol (SECO) as the lignan precursor

  • Resazurin sodium salt solution (0.01% w/v)

  • Sterile, 96-well microtiter plates

  • Anaerobic chamber or gas-pack system

  • Microplate reader

Protocol:

  • Media Preparation: Prepare the anaerobic growth medium and supplement it with SECO to a final concentration of 10 µg/mL.

  • Inoculation: In an anaerobic chamber, inoculate 180 µL of the SECO-supplemented medium in each well of a 96-well plate with 20 µL of a serially diluted fecal sample suspension. Include negative control wells containing medium only.

  • Incubation: Incubate the plates under anaerobic conditions at 37°C for 48-72 hours.

  • Addition of Indicator: Add 20 µL of the resazurin solution to each well.

  • Colorimetric Reading: Continue incubation and monitor for a color change from blue (resazurin) to pink/colorless (resorufin). Measure the absorbance at 570 nm and 600 nm at regular intervals (e.g., 2, 4, 6 hours) using a microplate reader.

  • Hit Selection: Wells showing a significant decrease in the resazurin signal (or a visible color change) compared to controls are considered positive hits.

B. Secondary Screening: Estrogen Receptor Binding Assay

This assay provides a more specific screen for the production of phytoestrogen-like compounds, such as this compound, which can bind to the estrogen receptor.

Principle: this compound produced by the bacterial isolates will compete with a fluorescently labeled estrogen for binding to immobilized estrogen receptors. A decrease in fluorescence indicates the presence of competing phytoestrogens.

Materials:

  • Ligand Binding Domain of the human Estrogen Receptor (LBD-ER)

  • Magnetic nanoparticles (MNPs)

  • Fluorescently labeled 17β-estradiol (E2)

  • Phosphate-buffered saline (PBS)

  • Supernatants from positive bacterial cultures from the primary screen

  • Magnetic separator for 96-well plates

  • Fluorescence microplate reader

Protocol:

  • Preparation of LBD-ER-MNPs: Covalently link the LBD-ER to the surface of magnetic nanoparticles according to established protocols.

  • Culture Supernatant Preparation: Centrifuge the positive cultures from the primary screen and collect the supernatants.

  • Competitive Binding Assay:

    • In a 96-well plate, add 50 µL of the LBD-ER-MNP suspension to each well.

    • Add 50 µL of the bacterial culture supernatant.

    • Add 50 µL of the fluorescently labeled E2 solution.

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Washing: Place the plate on a magnetic separator to pellet the MNPs. Remove the supernatant and wash the MNPs three times with PBS.

  • Fluorescence Measurement: Resuspend the MNPs in PBS and measure the fluorescence intensity using a microplate reader (excitation/emission wavelengths appropriate for the fluorescent label).

  • Hit Selection: Wells with a significantly lower fluorescence signal compared to a negative control (medium only) are selected as positive hits, indicating the presence of compounds that compete with E2 for binding to the estrogen receptor.

C. Confirmatory Analysis: LC-MS/MS Quantification of this compound

This is the gold-standard method for the definitive identification and quantification of this compound in the culture supernatants of the positive hits from the secondary screen.

Principle: Liquid chromatography is used to separate the compounds in the bacterial supernatant, and tandem mass spectrometry provides highly sensitive and specific detection and quantification of this compound.

Materials:

  • Supernatants from positive bacterial cultures from the secondary screen

  • This compound and enterodiol analytical standards

  • Stable isotope-labeled internal standards (e.g., 13C3-enterolactone)

  • Solvents for liquid chromatography (e.g., acetonitrile, methanol, formic acid)

  • LC-MS/MS system

Protocol:

  • Sample Preparation:

    • To 100 µL of bacterial supernatant, add the internal standard.

    • Perform a liquid-liquid or solid-phase extraction to concentrate the lignans and remove interfering substances.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-product ion transitions for this compound, enterodiol, and the internal standard.

  • Data Analysis:

    • Generate a calibration curve using the analytical standards.

    • Quantify the concentration of this compound and enterodiol in the samples by comparing their peak areas to that of the internal standard and the calibration curve.

IV. Data Presentation

Quantitative data from the screening and analysis should be summarized in clear, structured tables for easy comparison.

Table 1: Primary Screening Results (Example)

Well IDSample IDAbsorbance (570nm) at 4h% Resazurin ReductionHit (Yes/No)
A1Fecal Sample 1 (10⁻³)0.1585%Yes
A2Fecal Sample 1 (10⁻⁴)0.4555%Yes
B1Fecal Sample 2 (10⁻³)0.8515%No
H12Negative Control1.000%No

Table 2: Secondary Screening Results (Example)

Hit ID (from Primary)Fluorescence Intensity (RFU)% Inhibition of E2 BindingHit (Yes/No)
A1150070%Yes
A2350030%Yes
C548004%No
Control50000%No

Table 3: Confirmatory LC-MS/MS Analysis (Example)

Hit ID (from Secondary)This compound (nM)Enterodiol (nM)Confirmed Producer
A1150.2 ± 12.545.8 ± 5.1Yes
A255.6 ± 8.915.3 ± 2.4Yes
D3< LOD< LODNo
LOD: Limit of Detection

V. Characterization of Positive Isolates

Bacterial strains confirmed to be high producers of this compound should be isolated and identified using 16S rRNA gene sequencing. This will allow for the taxonomic classification of the novel this compound-producing bacteria.

VI. Conclusion

This comprehensive high-throughput screening strategy provides a systematic and robust framework for the identification and characterization of this compound-producing bacteria. By employing a multi-tiered approach that combines a rapid colorimetric primary screen, a more specific receptor-binding secondary screen, and a definitive LC-MS/MS confirmatory analysis, researchers can efficiently isolate novel bacterial strains with the potential for use in probiotic formulations and other therapeutic applications aimed at enhancing human health through the modulation of the gut microbiome.

References

Application Notes and Protocols for Enterolactone ELISA Kits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use and validation of Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantitative detection of enterolactone in biological samples. Detailed protocols for assay validation and sample measurement are included to ensure accurate and reproducible results.

Introduction

This compound is a lignan produced by the gut microbiota from plant-based precursors found in foods such as flaxseed, whole grains, fruits, and vegetables. As a phytoestrogen, this compound has garnered significant interest in research due to its potential role in hormone-dependent cancers, cardiovascular disease, and other health conditions. Accurate quantification of this compound in biological fluids like plasma and urine is crucial for studies investigating its bioavailability, metabolism, and physiological effects. Competitive ELISA kits offer a sensitive and high-throughput method for this purpose.

Principle of the Assay

The this compound ELISA is a competitive immunoassay. In this format, free this compound in the sample or standard competes with a fixed amount of enzyme-labeled this compound (tracer) for a limited number of binding sites on a specific antibody coated on a microplate. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme on the tracer to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Materials and Equipment

Materials Provided in a Typical this compound ELISA Kit:

  • This compound-coated 96-well plate

  • This compound standard

  • This compound-enzyme conjugate (tracer)

  • Assay buffer

  • Wash buffer concentrate

  • Substrate solution

  • Stop solution

  • Plate sealer

Materials and Equipment Required but Not Provided:

  • Deionized or distilled water

  • Pipettes and pipette tips

  • Microplate reader capable of measuring absorbance at the specified wavelength (typically 450 nm)

  • Vortex mixer

  • Plate shaker (optional)

  • Tubes for standard and sample dilutions

  • Timer

Assay Protocol: A Step-by-Step Guide

This protocol provides a general outline. Always refer to the specific instructions provided with your ELISA kit.

  • Reagent Preparation:

    • Bring all reagents to room temperature before use.

    • Prepare the wash buffer by diluting the concentrate with deionized water as instructed.

    • Prepare the this compound standards by performing a serial dilution of the stock standard in the provided assay buffer. This will create a standard curve with a range of known concentrations.[1]

  • Sample Preparation:

    • Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge to separate the plasma. Samples can be stored at -20°C or -80°C for long-term storage. Prior to the assay, samples may require extraction to remove interfering substances. A common method involves protein precipitation with ethanol followed by a liquid-liquid extraction.[1]

    • Urine: Collect urine samples and centrifuge to remove any particulate matter. Samples can be stored at -20°C or -80°C. Dilution of urine samples with assay buffer is often necessary to bring the this compound concentration within the assay's detection range.[2]

  • Assay Procedure:

    • Add a specific volume of standard, control, or sample to the appropriate wells of the microplate.

    • Add the this compound-enzyme conjugate (tracer) to each well, except for the blank wells.

    • Add the specific antibody to each well, except for the blank wells.

    • Seal the plate and incubate for the recommended time and temperature (e.g., 2 hours at room temperature or overnight at 4°C). A plate shaker can be used to ensure thorough mixing.

    • After incubation, wash the plate multiple times with the prepared wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate in the dark for a specified time to allow for color development.

    • Stop the reaction by adding the stop solution to each well. The color will change, and the absorbance should be read promptly.

  • Data Analysis:

    • Measure the optical density (OD) of each well at the appropriate wavelength.

    • Subtract the average OD of the blank wells from the OD of all other wells.

    • Generate a standard curve by plotting the average OD for each standard concentration on the y-axis versus the corresponding this compound concentration on the x-axis. A four-parameter logistic curve fit is typically recommended.

    • Determine the concentration of this compound in the samples by interpolating their average OD values from the standard curve.

    • Multiply the calculated concentration by the dilution factor used for the samples to obtain the final this compound concentration.

Validation of this compound ELISA Kits

To ensure the reliability of results, it is essential to validate the performance of the ELISA kit in your laboratory with your specific sample type. Key validation parameters include:

Precision (Intra-assay and Inter-assay)

Precision assesses the reproducibility of the assay.[3]

  • Intra-assay precision (within-run variability) is determined by assaying multiple replicates of samples with low, medium, and high concentrations of this compound on the same plate in a single assay.

  • Inter-assay precision (between-run variability) is determined by assaying the same samples on different plates on different days.

The precision is expressed as the coefficient of variation (%CV), which should ideally be below 15%.[4]

Protocol for Precision Assessment:

  • Prepare three pooled samples of the intended matrix (e.g., plasma or urine) with low, medium, and high endogenous or spiked this compound concentrations.

  • For intra-assay precision: Assay 20 replicates of each of the three samples on a single plate.

  • For inter-assay precision: Assay three replicates of each of the three samples on three different plates on three different days.

  • Calculate the mean, standard deviation (SD), and %CV for each sample.

    • %CV = (SD / Mean) x 100

Accuracy (Spike and Recovery)

Accuracy is the measure of how close the measured value is to the true value. It is often assessed through spike and recovery experiments.[5][6][7][8][9]

Protocol for Spike and Recovery:

  • Select a sample of the intended matrix.

  • Divide the sample into two aliquots.

  • Spike one aliquot with a known amount of this compound standard to achieve a concentration within the assay range. The other aliquot remains unspiked.

  • Assay both the spiked and unspiked samples.

  • Calculate the percent recovery using the following formula:

    • % Recovery = [(Measured concentration in spiked sample - Measured concentration in unspiked sample) / Concentration of added spike] x 100

  • Acceptable recovery is typically between 80% and 120%.

Linearity of Dilution

This experiment determines if the assay can provide proportional results when a sample is serially diluted. It is important to establish that the sample matrix does not interfere with the detection of the analyte at different dilutions.

Protocol for Linearity of Dilution:

  • Select a sample with a high concentration of this compound. If the endogenous concentration is low, the sample can be spiked with a high concentration of this compound standard.

  • Perform a series of dilutions of the sample with the assay buffer (e.g., 1:2, 1:4, 1:8, 1:16).

  • Assay the undiluted and diluted samples.

  • Multiply the measured concentrations by their respective dilution factors to obtain the corrected concentrations.

  • The corrected concentrations should be consistent across the dilution series. The results can be plotted as measured concentration versus the dilution factor to assess linearity.

Specificity (Cross-reactivity)

Specificity refers to the ability of the antibody to exclusively bind to this compound and not to other structurally related compounds that may be present in the sample. Cross-reactivity data is typically provided by the ELISA kit manufacturer. It is determined by testing the ability of structurally similar lignans and other compounds to compete with this compound in the assay.

Quantitative Data Summary

The following tables summarize the performance characteristics of commercially available and laboratory-validated this compound ELISA kits.

Table 1: Performance Characteristics of a Commercial this compound ELISA Kit (Example: Cayman Chemical) [1]

ParameterValue
Assay Range15.6 - 2,500 pg/mL
Sensitivity (80% B/B0)~70 pg/mL
Mid-point (50% B/B0)200 - 300 pg/mL
Intra-assay Precision (%CV)
2,000 pg/mL8.1%
1,000 pg/mL8.6%
500 pg/mL15.0%
Inter-assay Precision (%CV)
2,000 pg/mL11.4%
1,000 pg/mL4.7%
500 pg/mL18.2%

Table 2: Cross-reactivity of a Commercial this compound ELISA Kit (Example: Cayman Chemical) [1]

CompoundCross-reactivity
This compound100%
Enterodiol0.05%
Daidzein< 0.01%
Genistein< 0.01%
Matairesinol< 0.01%
Secoisolariciresinol< 0.01%
Estradiol< 0.01%

Table 3: Validation Data from a Laboratory-Developed this compound ELISA [2][10]

ParameterValue
Detection Limit< 0.5 ng/mL
IC501.5 ng/mL
Intra-assay Variation< 7%
Inter-assay Variation< 17%
Cross-reactivity
Enterodiol< 0.03%
Matairesinol< 0.03%
Secoisolariciresinol< 0.03%

This compound Signaling Pathways

This compound exerts its biological effects through various signaling pathways. Understanding these pathways is crucial for interpreting the significance of measured this compound levels.

Inhibition of IGF-1 Receptor Signaling

This compound has been shown to inhibit the signaling of Insulin-like Growth Factor-1 (IGF-1), a pathway critical for cell growth and proliferation.[11][12]

IGF1_Signaling This compound This compound IGF1R IGF-1 Receptor This compound->IGF1R Inhibits PI3K PI3K IGF1R->PI3K Ras Ras IGF1R->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

This compound inhibits IGF-1R signaling.
Modulation of Estrogen Receptor Signaling

As a phytoestrogen, this compound can bind to estrogen receptors (ERα and ERβ) and modulate estrogenic signaling pathways.[13][14][15][16][17]

Estrogen_Signaling cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds to ERE Estrogen Response Elements (ERE) ER->ERE PI3K PI3K ER->PI3K MAPK MAPK/ERK Pathway ER->MAPK Gene_Expression Target Gene Expression ERE->Gene_Expression Cellular_Responses Cellular Responses (Proliferation, etc.) Gene_Expression->Cellular_Responses Akt Akt PI3K->Akt Akt->Cellular_Responses MAPK->Cellular_Responses

This compound modulates estrogen signaling.

Experimental Workflow

The following diagram illustrates the general workflow for this compound detection and validation using an ELISA kit.

ELISA_Workflow start Start sample_prep Sample Preparation (Plasma/Urine) start->sample_prep validation Assay Validation sample_prep->validation precision Precision (Intra- & Inter-assay) validation->precision Yes accuracy Accuracy (Spike & Recovery) validation->accuracy Yes linearity Linearity of Dilution validation->linearity Yes elisa_assay Perform ELISA validation->elisa_assay No (Standard Run) precision->elisa_assay accuracy->elisa_assay linearity->elisa_assay data_analysis Data Analysis & Interpretation elisa_assay->data_analysis end End data_analysis->end

Workflow for this compound ELISA.

References

Application Notes: Enterolactone in Breast Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Enterolactone (EL) is a mammalian lignan, a class of phytoestrogens, produced by the gut microbiota from dietary lignan precursors found in fiber-rich foods like seeds, whole grains, and vegetables.[1][2] Extensive research highlights its potential as a chemopreventive and therapeutic agent, with numerous in-vitro and in-vivo studies demonstrating its anti-cancer properties against various cancers, including breast, prostate, and colorectal cancer.[1] In breast cancer cell line studies, this compound has been shown to exert its effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, making it a compound of significant interest for researchers, scientists, and drug development professionals.[1][3][4]

This document provides a summary of the quantitative effects of this compound on breast cancer cells, detailed protocols for key experiments, and visual diagrams of its mechanisms of action.

Key Applications and Mechanisms of Action

This compound's anti-cancer activity in breast cancer cell lines is multifaceted, targeting several key processes involved in tumor progression.

  • Anti-proliferative and Cytotoxic Effects: this compound reduces the viability of both estrogen receptor (ER)-positive (MCF-7, T-47D) and triple-negative (MDA-MB-231) breast cancer cells in a concentration- and time-dependent manner.[3][5] At high concentrations (≥10 µM), it significantly inhibits cell growth.[5][6]

  • Induction of Apoptosis and Radiosensitization: EL is a potent radiosensitizer, enhancing the effects of radiation therapy by increasing radiation-induced apoptosis and impairing DNA repair mechanisms in breast cancer cells, irrespective of their ER status.[3][7]

  • Cell Cycle Regulation: Studies show that this compound can interfere with the cell cycle. In MDA-MB-231 cells, it has been shown to induce an accumulation of cells in the S phase.[8] When combined with X-ray radiation, it abrogates the G2/M arrest, contributing to its radiosensitizing effect.[3]

  • Inhibition of Metastasis and Invasion: In the highly metastatic MDA-MB-231 cell line, this compound effectively reverses the transforming growth factor-β (TGF-β)-induced epithelial-mesenchymal transition (EMT), a key process in metastasis.[4][9] It achieves this by downregulating mesenchymal markers (N-cadherin, vimentin) and upregulating epithelial markers (E-cadherin, occludin).[4][9] Furthermore, it inhibits cell migration and invasion by interfering with the urokinase-type plasminogen activator (uPA) system and matrix metalloproteinases (MMPs).[10]

  • Modulation of Estrogen Receptor (ER) Signaling: As a phytoestrogen, this compound can bind to estrogen receptors and exert both weak estrogenic and anti-estrogenic effects.[2][11] In MCF-7 cells, it can inhibit the proliferative effects of estradiol, suggesting a competitive mechanism of action.[6] Its effects can differ depending on the specific estrogen receptor subtype (ERα or ERβ) present in the tumor.[12]

  • Inhibition of Telomerase: In ER-positive MCF-7 cells, high concentrations of this compound have been shown to reduce the activity of telomerase and decrease the expression of its catalytic subunit, hTERT, which is crucial for cancer cell immortality.[5]

Data Presentation

The quantitative effects of this compound on cell viability, cell cycle, and apoptosis are summarized below.

Table 1: Cytotoxicity and IC50 Values of this compound in Breast Cancer Cell Lines

Cell LineER StatusTreatment DurationIC50 Value / Effective ConcentrationCitation
MDA-MB-231Triple-Negative48 hours261.9 ± 10.5 µM[8]
MCF-7ER-PositiveNot Specified>10 µM (Inhibitory)[6]
MCF-7ER-PositiveNot Specified100 µM (Significantly reduced viability)[5]
T-47DER-PositiveNot SpecifiedConcentration-dependent decrease in viability[3]

Table 2: Summary of this compound's Effects on Cell Cycle and Apoptosis

Cell LineEffectExperimental ContextCitation
MDA-MB-231, T-47DIncreased ApoptosisIn combination with X-ray radiation[3]
MDA-MB-231, T-47DAbrogation of G2/M ArrestIn combination with X-ray radiation[3]
MDA-MB-231S Phase AccumulationThis compound treatment alone[8]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz DOT language to illustrate key pathways and experimental designs.

G General Experimental Workflow for Studying this compound Effects cluster_setup Experimental Setup cluster_assays Downstream Assays Culture Breast Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) Treatment Treat with this compound (Various concentrations & times) Culture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Flow_Cycle Cell Cycle Analysis (PI Staining) Treatment->Flow_Cycle Flow_Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Flow_Apoptosis WB Protein Expression (Western Blot) Treatment->WB Migration Cell Migration (Wound Healing) Treatment->Migration Invasion Cell Invasion (Transwell Assay) Treatment->Invasion

Caption: General experimental workflow for in-vitro studies.

G This compound Inhibition of TGF-β Induced EMT TGFb TGF-β ERK ERK TGFb->ERK NFkB NF-κB ERK->NFkB Snail Snail NFkB->Snail EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT Metastasis Migration & Invasion EMT->Metastasis This compound This compound This compound->ERK inhibits This compound->NFkB inhibits This compound->Snail inhibits

Caption: this compound's anti-metastatic signaling pathway.

G This compound's Dual Role in ER Signaling cluster_note Mechanism E2 Estradiol (E2) ER Estrogen Receptor (ERα / ERβ) E2->ER strongly activates EL This compound (EL) EL->E2      competes with EL->ER weakly activates ERE Estrogen Response Element (ERE) ER->ERE binds Proliferation Cell Proliferation ERE->Proliferation promotes Note EL competes with E2 for ER binding. At high concentrations or in the presence of E2, EL acts as an antagonist, inhibiting proliferation.

Caption: this compound's modulation of estrogen receptor signaling.

Experimental Protocols

The following are generalized protocols for key experiments based on methodologies cited in the literature.[3][4][5][10] Researchers should optimize these protocols for their specific cell lines and laboratory conditions.

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Culture:

    • Culture breast cancer cell lines (e.g., MCF-7, MDA-MB-231) in their recommended growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • This compound Stock Solution:

    • Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).

    • Store the stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Treatment:

    • Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere overnight.

    • The following day, replace the medium with fresh medium containing the desired final concentrations of this compound. Dilute the stock solution serially in the culture medium.

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration group.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Viability Assessment (MTT Assay)
  • Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat cells with various concentrations of this compound as described in Protocol 1 and incubate for the desired duration.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Seeding and Treatment: Seed approximately 0.5 x 10⁶ cells in 6-well plates, allow attachment, and treat with this compound for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes and wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the cell cycle distribution using a flow cytometer.

Protocol 4: Western Blot Analysis for Protein Expression
  • Seeding and Treatment: Seed 1-2 x 10⁶ cells in 60 mm or 100 mm dishes, allow attachment, and treat with this compound.

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., p-ERK, NF-κB, E-cadherin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control such as β-actin or GAPDH.

References

Application Notes and Protocols for the Metabolomic Analysis of Enterolactone and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone (ENL) is a mammalian lignan produced by the gut microbiota from plant-based precursors found in foods such as flaxseed, whole grains, fruits, and vegetables.[1][2] As a phytoestrogen, this compound and its primary precursor, enterodiol (END), exhibit structural similarities to endogenous estrogens, allowing them to interact with estrogen receptors.[3][4] This interaction underlies their potential biological activities, which include anti-cancer, antioxidant, and anti-inflammatory properties.[1][5] Numerous epidemiological and clinical studies have linked higher levels of this compound with a reduced risk for hormone-dependent cancers (such as breast and prostate cancer), cardiovascular disease, and other chronic conditions.[1][4][6]

Given its role as a biomarker for a healthy, plant-rich diet and its potential therapeutic effects, the accurate quantification of this compound and its derivatives in biological matrices is crucial for clinical research and drug development.[7] These compounds exist in biological fluids as free aglycones and, more abundantly, as glucuronide and sulfate conjugates.[8][9] This document provides detailed protocols for the extraction and metabolomic analysis of this compound and its derivatives using mass spectrometry-based techniques, summarizes key quantitative data, and illustrates relevant biological and experimental pathways.

Section 1: Quantitative Analysis Data

The accurate quantification of this compound and its derivatives is essential for establishing correlations between their concentrations and physiological states. High-throughput methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide high sensitivity and specificity.

Table 1: Performance Characteristics of LC-MS/MS Methods for this compound and Derivatives in Human Plasma

Analyte Lower Limit of Quantification (LLOQ) Within-Run R.S.D. (%) Between-Run R.S.D. (%) Reference
This compound (Free) 86 pM 3 - 6% 10 - 14% [7][8][10]
This compound Glucuronide 26 pM 3 - 6% 10 - 14% [7][8][10]
This compound Sulfate 16 pM 3 - 6% 10 - 14% [7][8][10]
Enterodiol 0.15 nM 3 - 6% 10 - 14% [10]

R.S.D. = Relative Standard Deviation

Table 2: Example Urinary Excretion of this compound in Different Populations

Population Group Mean Urinary Excretion (mg/24h) Reference
Young Vegetarians 5.0 [3]
Young Omnivores 0.57 [3]
Older Vegetarians 0.64 [3]

| Older Omnivores | 0.88 |[3] |

Section 2: Experimental Protocols

Protocol 2.1: General Sample Preparation from Biological Matrices

Robust and reproducible sample preparation is critical to minimize metabolite degradation and analytical variability.[11][12] Samples should be kept cold and processed consistently.[11]

Materials:

  • Biological sample (Plasma, Serum, Urine, Feces)

  • Liquid Nitrogen or Dry Ice

  • -80°C Freezer for storage

  • Internal Standards (e.g., deuterated or ¹³C-labeled this compound)[10][13]

  • Organic Solvents (e.g., HPLC-grade methanol, acetonitrile)[8]

  • Centrifuge (preferably refrigerated)

Procedure:

  • Collection & Quenching:

    • Plasma/Serum: Collect blood in appropriate tubes (e.g., EDTA for plasma). Process immediately to separate plasma/serum by centrifugation at 4°C. Snap-freeze the supernatant in liquid nitrogen and store at -80°C.[12]

    • Urine: Collect 24-hour or spot urine samples in sterile containers. Add a preservative if necessary, aliquot, snap-freeze, and store at -80°C.[14]

    • Feces: Collect samples in sterile containers. Freeze immediately at -80°C to halt microbial and enzymatic activity.[13][15]

  • Internal Standard Spiking: Before extraction, add a known concentration of an isotope-labeled internal standard to the sample. This allows for the correction of analyte loss during sample processing and analysis.[13]

  • Extraction:

    • For Plasma/Serum & Urine (Protein Precipitation): Add 3-4 volumes of ice-cold organic solvent (e.g., acetonitrile or methanol) to the sample. Vortex thoroughly to precipitate proteins. Centrifuge at high speed (e.g., >13,000 rpm) for 15-30 minutes at 4°C.[16] Collect the supernatant for analysis.

    • For Feces: Lyophilize (freeze-dry) the fecal sample to remove water. Homogenize the dried sample into a powder. Extract metabolites using a suitable solvent mixture, followed by centrifugation to remove solid debris.[13]

  • Storage: Store extracts at -80°C until analysis to prevent degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[12][16]

Protocol 2.2: High-Throughput Quantification of Free and Conjugated this compound by LC-MS/MS

This protocol is adapted from a high-throughput method for the direct quantification of this compound glucuronide, sulfate, and its free form in human plasma, avoiding the need for enzymatic hydrolysis.[7][8]

Materials:

  • Plasma extract (from Protocol 2.1)

  • Solid Phase Extraction (SPE) cartridges

  • Formic acid, Acetonitrile (ACN), Methanol (MeOH) (HPLC grade)[8]

  • LC-MS/MS system with an electrospray ionization (ESI) source[8]

Procedure:

  • Sample Clean-Up (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the plasma extract onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes of interest using an appropriate solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for injection.

  • LC Conditions:

    • Column: Phenyl Column (e.g., 300 mm × 0.5 mm, 3.0 μm particle size)[8]

    • Eluent A: Water with 0.1% formic acid[8]

    • Eluent B: Acetonitrile with 0.1% formic acid[8]

    • Gradient: Start at 15% B, hold for 0.5 min, increase to 75% B over 1.9 min, and hold for 0.2 min.[8]

    • Flow Rate & Temperature: Adjust based on column dimensions and system specifications.

    • Total Run Time: Approximately 2.6 - 4.6 minutes per sample.[8]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Ionization Source Settings: Curtain gas 20 psig, Gas1 50 psig, Gas2 20 psig, temperature 300 °C, and ionization spray at -4500 eV.[8]

    • MRM Transitions (Example): [8]

      • This compound: Q1 297.1 -> Q3 253.1

      • This compound Glucuronide: Q1 473.1 -> Q3 297.1

      • This compound Sulfate: Q1 377.0 -> Q3 297.1

  • Data Analysis:

    • Quantify analytes by creating a calibration curve using the peak area ratio of the analyte to the internal standard.[8]

Protocol 2.3: Quantification of Total this compound by GC-MS

This method measures the total concentration of this compound after enzymatic hydrolysis of its conjugates. It requires a derivatization step to make the analytes volatile for gas chromatography.[13][17]

Materials:

  • Plasma, urine, or fecal extract

  • β-glucuronidase/sulfatase enzyme solution

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • GC-MS system with a capillary column

Procedure:

  • Enzymatic Hydrolysis:

    • Incubate the biological sample/extract with a β-glucuronidase/sulfatase solution to deconjugate the glucuronide and sulfate forms, releasing free this compound and enterodiol.[17]

  • Extraction:

    • Perform a liquid-liquid or solid-phase extraction to purify the deconjugated lignans from the reaction mixture.[13][17]

  • Derivatization:

    • Evaporate the purified extract to dryness.

    • Add a derivatization agent (e.g., BSTFA) and heat to convert the hydroxyl groups of the lignans into trimethylsilyl (TMS) ethers, which are more volatile.[13]

  • GC-MS Conditions:

    • Injector: Splitless mode, 280°C[18]

    • Carrier Gas: Helium[18]

    • Oven Program: Start at 50°C (hold 2 min), ramp to 280°C at 3°C/min, and hold for 12 min.[18]

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range 50-500 amu or use Selective Ion Monitoring (SIM) for higher sensitivity.[13][18]

  • Data Analysis:

    • Identify and quantify the TMS-derivatized lignans based on their retention times and mass spectra, using an internal standard for calibration.[13]

Section 3: Metabolic and Experimental Pathway Visualizations

The following diagrams illustrate the key biological and experimental pathways involved in the metabolomic analysis of this compound.

G cluster_diet Dietary Intake cluster_gut Gut Microbiome cluster_body Host Metabolism & Excretion Lignans Dietary Lignans (e.g., Secoisolariciresinol, Matairesinol) Microbiota Gut Microbiota Metabolism Lignans->Microbiota Conversion END Enterodiol (END) Microbiota->END Produces ENL This compound (ENL) END->ENL Oxidation Conjugation Phase II Metabolism (Liver, Colon Epithelial Cells) ENL->Conjugation Absorption Excretion Excretion (Urine, Feces) Conjugation->Excretion Glucuronides & Sulfates

Caption: Biosynthesis and metabolism of this compound from dietary precursors.

G A 1. Sample Collection (Plasma, Urine, Feces) B 2. Sample Preparation - Add Internal Standard - Extraction / Hydrolysis - Derivatization (for GC-MS) A->B C 3. Analytical Platform B->C D LC-MS/MS (Direct analysis of free & conjugated forms) C->D High-Throughput E GC-MS (Analysis of total ENL after hydrolysis) C->E Total Lignans F 4. Data Acquisition (MRM / SIM) D->F E->F G 5. Data Processing & Analysis - Peak Integration - Quantification - Statistical Analysis F->G

Caption: General experimental workflow for this compound metabolomic analysis.

G cluster_pathways Non-Genomic Signaling ENL This compound (ENL) ER Estrogen Receptor (ER) ENL->ER Binds to PI3K PI3K/Akt Pathway ER->PI3K Activates ERK Erk1/2 (MAPK) Pathway ER->ERK Activates Response Modulation of Cellular Functions (e.g., Cell Cycle, Proliferation) PI3K->Response ERK->Response

Caption: this compound-induced activation of estrogenic signaling pathways.[19]

References

Techniques for isolating enterolactone from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Extraction of Enterolactone from Biological Samples

For researchers, scientists, and professionals in drug development, the accurate isolation and quantification of this compound from complex biological matrices is a critical step in understanding its physiological roles and potential as a biomarker. This compound, a mammalian lignan produced by the gut microbiota from plant-based precursors, has garnered significant interest for its potential health benefits. This document provides detailed application notes and protocols for the isolation of this compound from various biological samples, including plasma, urine, feces, and tissue, utilizing common laboratory techniques such as Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Subsequent analysis by downstream methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also discussed.

Overview of Extraction Techniques

The choice of extraction technique for this compound depends on the biological matrix, the required sample purity, and the analytical method to be employed. The two primary methods detailed here are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

  • Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent, typically packed in a cartridge, to selectively retain the analyte of interest from a liquid sample. Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. SPE is known for its high recovery, reproducibility, and ability to provide clean extracts. C18 cartridges are commonly used for the reversed-phase extraction of this compound.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. Ethyl acetate is a common solvent for extracting this compound. LLE is a cost-effective and straightforward method, though it can sometimes be less selective and result in emulsion formation.

Quantitative Data Summary

The following tables summarize the performance of various extraction and analytical methods for this compound, providing key quantitative data for easy comparison.

Table 1: Performance of this compound Extraction and Analysis from Plasma/Serum

ParameterSolid-Phase Extraction (SPE) with LC-MS/MSLiquid-Liquid Extraction (LLE) with LC-MS/MS
Recovery 96.4%[1]63-104%[1]
Limit of Detection (LOD) 0.55 nM (as total this compound)[1][2]Not explicitly stated for LLE with LC-MS/MS
Limit of Quantification (LOQ) 26 pM (glucuronide), 16 pM (sulfate), 86 pM (free)[3]0.01-1.77 ng/mL (for phytoestrogens in serum)[1]
Within-run Precision (%RSD) <15%[3]3-6%[2]
Between-run Precision (%RSD) <10%[4]10-14%[2]

Table 2: Performance of this compound Extraction and Analysis from Urine

ParameterSolid-Phase Extraction (SPE) with GC-MSLiquid-Liquid Extraction (LLE) with GC-MS
Recovery 84.1%[5]77.4%[5]
Limit of Quantification (LOQ) 3.12 ng/mL[6]Not explicitly stated for LLE with GC-MS
Within-day Precision (%CV) <10%[5]<10%[5]
Day-to-day Precision (%CV) <10%[5]<10%[5]

Experimental Protocols

Plasma/Serum Samples

This protocol describes the extraction of this compound from plasma using a C18 SPE cartridge, suitable for subsequent LC-MS/MS analysis.

Materials:

  • C18 SPE Cartridges (100 mg, 1 mL)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

  • Internal Standard (e.g., d4-Enterolactone)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard solution.

    • Add 200 µL of methanol to precipitate proteins.

    • Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and dilute with 700 µL of water.[7]

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the C18 SPE cartridge.

    • Equilibrate the cartridge by passing 1 mL of water. Do not allow the sorbent to dry.[7]

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.[7]

  • Washing:

    • Wash the cartridge with 1 mL of 30% methanol in water to remove polar interferences.[7]

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the this compound with 1 mL of acetonitrile.[7]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[7]

Workflow for SPE of this compound from Plasma

SPE_Plasma_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_analysis Analysis p1 Plasma Sample p2 Add Internal Standard p1->p2 p3 Protein Precipitation (Methanol) p2->p3 p4 Centrifuge p3->p4 p5 Dilute Supernatant p4->p5 s1 Condition (Methanol, Water) p5->s1 s2 Load Sample s1->s2 s3 Wash (30% Methanol) s2->s3 s4 Elute (Acetonitrile) s3->s4 a1 Evaporate s4->a1 a2 Reconstitute a1->a2 a3 LC-MS/MS Analysis a2->a3

Workflow for Solid-Phase Extraction of this compound from Plasma.

This protocol details a simple LLE method for extracting this compound from plasma following enzymatic hydrolysis to measure total this compound.

Materials:

  • β-glucuronidase/sulfatase from Helix pomatia

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Diethyl ether

  • Centrifuge

  • Nitrogen Evaporator

Procedure:

  • Enzymatic Hydrolysis:

    • To 300 µL of plasma, add a freshly prepared enzyme mixture of β-glucuronidase/sulfatase.

    • Incubate at 37°C for 4 hours to hydrolyze this compound conjugates.[1]

  • Liquid-Liquid Extraction:

    • After hydrolysis, add 3 mL of diethyl ether to the sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer (diethyl ether) to a clean tube.

    • Repeat the extraction step twice more with fresh diethyl ether.

  • Evaporation and Reconstitution:

    • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Workflow for LLE of this compound from Plasma

LLE_Plasma_Workflow cluster_hydrolysis Enzymatic Hydrolysis cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis h1 Plasma Sample h2 Add β-glucuronidase/ sulfatase h1->h2 h3 Incubate (37°C, 4h) h2->h3 l1 Add Diethyl Ether h3->l1 l2 Vortex & Centrifuge l1->l2 l3 Collect Organic Layer (Repeat 2x) l2->l3 a1 Evaporate l3->a1 a2 Reconstitute a1->a2 a3 LC-MS/MS Analysis a2->a3

Workflow for Liquid-Liquid Extraction of this compound from Plasma.
Urine Samples

This protocol describes the extraction of organic acids, including this compound, from urine using LLE with ethyl acetate, suitable for GC-MS analysis.

Materials:

  • Ethyl acetate

  • Sodium chloride (NaCl)

  • Hydroxylamine hydrochloride solution (50 g/L)

  • Sodium hydroxide (NaOH) solution (7.5 M)

  • Hydrochloric acid (HCl) solution (6 M)

  • Internal standard (e.g., Tropic acid)

  • Centrifuge

  • Nitrogen Evaporator

Procedure:

  • Sample Preparation:

    • To a urine sample equivalent to 1 mg of creatinine in a 10 mL test tube, add 40 µL of internal standard.

    • Add 1 g of NaCl and 500 µL of hydroxylamine hydrochloride solution.

    • Adjust the pH to 14 with 7.5 M NaOH and incubate for 30 minutes at 60°C.

    • After cooling, acidify the mixture with 6 M HCl.[5]

  • Extraction:

    • Extract the sample three times with 6 mL of ethyl acetate each time.[5]

    • Vortex vigorously and centrifuge to separate the layers after each extraction.

    • Combine the ethyl acetate layers.

  • Drying and Derivatization:

    • Evaporate the combined organic extracts to dryness under nitrogen.

    • The residue is then ready for derivatization for GC-MS analysis (see Protocol 5).

Fecal Samples

This protocol involves enzymatic hydrolysis to release this compound from its conjugated forms, followed by extraction.

Materials:

  • β-glucuronidase from Helix pomatia

  • Sodium acetate buffer (pH 5.0)

  • Diethyl ether or Ethyl acetate

  • Homogenizer

  • Centrifuge

  • Nitrogen Evaporator

Procedure:

  • Sample Homogenization:

    • Homogenize a known amount of fresh or frozen fecal sample in sodium acetate buffer.

  • Enzymatic Hydrolysis:

    • Add β-glucuronidase enzyme to the fecal homogenate.

    • Incubate the mixture, for example, overnight at 37°C, to ensure complete hydrolysis of this compound glucuronides.[8][9]

  • Extraction:

    • Following hydrolysis, perform LLE with diethyl ether or ethyl acetate as described in Protocol 2 or 3. Alternatively, a solid-phase extraction can be performed after centrifugation and filtration of the hydrolysate.

  • Purification and Analysis:

    • The resulting extract can be further purified if necessary and then analyzed by GC-MS or LC-MS/MS.

Tissue Samples

This protocol is adapted from protein extraction methods and can be used for the extraction of small molecules like this compound from tissue samples.

Materials:

  • Extraction buffer (e.g., Urea-containing buffer or a suitable lysis buffer)

  • Glass beads

  • Vortexer

  • Sonicator

  • Refrigerated centrifuge

  • Organic solvent (e.g., Acetonitrile or Methanol)

Procedure:

  • Tissue Disruption:

    • Place a small piece of breast tissue (approx. 1 mm³) in a tube with extraction buffer and glass beads.

    • Disrupt the tissue by vortexing vigorously.[10]

  • Homogenization:

    • Further homogenize the sample by sonication for approximately 30 minutes, keeping the sample on ice to prevent degradation.[10]

  • Clarification:

    • Centrifuge the homogenate at high speed (e.g., 13,000 g) for 30 minutes at 4°C to pellet cellular debris and separate lipids.[10]

  • Extraction of Supernatant:

    • Collect the supernatant and perform a protein precipitation step by adding a cold organic solvent like acetonitrile or methanol (e.g., 2:1 or 3:1 ratio of solvent to supernatant).[11]

    • Vortex and centrifuge to pellet the precipitated proteins.

  • Final Extract Preparation:

    • The resulting supernatant contains the extracted this compound and can be evaporated and reconstituted for analysis.

Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the polarity of this compound needs to be reduced, and its volatility increased through a process called derivatization. Trimethylsilylation is a common method.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

Procedure:

  • Sample Preparation:

    • Ensure the dried extract is completely free of water.

  • Derivatization Reaction:

    • To the dried extract, add 25 µL of BSTFA (+1% TMCS) and 25 µL of anhydrous pyridine.[7]

    • Cap the vial tightly and heat at 65-70°C for 20-30 minutes.[7][12]

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Workflow for GC-MS Derivatization

Derivatization_Workflow d1 Dried Extract d2 Add BSTFA (+1% TMCS) and Pyridine d1->d2 d3 Heat (65-70°C, 20-30 min) d2->d3 d4 Cool to Room Temp d3->d4 d5 GC-MS Analysis d4->d5

References

Flow Cytometry Analysis of Enterolactone-Treated Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterolactone (ENL) is a mammalian lignan derived from the metabolism of plant lignans found in foods such as flaxseed. Emerging evidence suggests that this compound possesses anti-cancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines. Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of action of therapeutic compounds like this compound. This document provides detailed application notes and protocols for the flow cytometric analysis of cells treated with this compound, focusing on the assessment of apoptosis and cell cycle distribution. Additionally, it summarizes key quantitative data and visualizes the signaling pathways implicated in this compound's effects.

Introduction

Cancer is a leading cause of mortality worldwide, driving the urgent need for novel therapeutic agents. Natural compounds are a promising source of new anti-cancer drugs. This compound, a key metabolite of dietary lignans, has demonstrated significant anti-proliferative effects in various cancer models.[1] Understanding the precise mechanisms by which this compound exerts its effects is crucial for its development as a potential therapeutic agent. Flow cytometry offers a high-throughput and quantitative method to analyze cellular responses to drug treatment at the single-cell level. This technology is particularly well-suited for studying the impact of this compound on fundamental cellular processes such as apoptosis and cell cycle progression.

Effects of this compound on Cancer Cells

This compound has been shown to inhibit the growth of various cancer cell lines through the induction of apoptosis and modulation of the cell cycle. The specific effects can vary depending on the cell type, concentration of this compound, and duration of treatment.

Apoptosis Induction

Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a standard method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membrane integrity, indicative of late apoptosis or necrosis.

Studies have demonstrated that this compound induces apoptosis in a dose-dependent manner in several cancer cell lines. For instance, in human prostate carcinoma LNCaP cells, treatment with this compound (0–100 μM) for 72 hours resulted in a significant increase in the sub-G0/G1 population, which is indicative of apoptotic cells, from 2.6% to 56.3%.[2] Similarly, in Colo 201 human colon cancer cells, this compound treatment led to the appearance of a sub-G1 peak, confirming the induction of apoptosis.[3]

Cell Cycle Arrest

This compound can also impede cancer cell proliferation by arresting the cell cycle at specific phases. This is typically analyzed by flow cytometry of cells stained with a DNA-intercalating dye like Propidium Iodide (PI), followed by analysis of the DNA content histogram.

In non-small cell lung cancer (NSCLC) cell lines, this compound treatment (10 and 100 μM for 48 hours) induced a G1-phase cell cycle arrest.[2] Specifically, the percentage of cells in the G1 phase increased from 64% to 76% in A549 cells, from 35% to 46% in H441 cells, and from 45% to 65% in H520 cells.[2] This G1 arrest is often associated with the downregulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as determined by cellular assays.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
Colo 201Colon Cancer72118.4[3]

Table 2: Effect of this compound on Apoptosis (Sub-G0/G1 Population)

Cell LineCancer TypeThis compound (µM)Incubation Time (h)% of Apoptotic Cells (Sub-G0/G1)
LNCaPProstate Cancer0722.6[2]
257213.4[4]
507220.6[4]
1007256.3[2]

Table 3: Effect of this compound on Cell Cycle Distribution

Cell LineCancer TypeThis compound (µM)Incubation Time (h)% G1 Phase% S Phase% G2/M Phase
A549NSCLC04864[2]--
1004876[2]--
H441NSCLC04835[2]--
1004846[2]--
H520NSCLC04845[2]--
1004865[2]--

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

IGF-1R/Akt and ERK Signaling

In prostate cancer cells, this compound has been shown to inhibit the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway.[5] This inhibition leads to the downstream suppression of the Akt and Extracellular signal-regulated kinase (ERK) pathways, which are critical for cell survival and proliferation.[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF1R IGF-1R PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS ENL This compound ENL->IGF1R Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits IGF-1R signaling.

ERK/NF-κB/Snail Signaling

In triple-negative breast cancer cells, this compound has been found to modulate the ERK/NF-κB/Snail signaling pathway.[6][7] This pathway is involved in the epithelial-to-mesenchymal transition (EMT), a process that contributes to cancer metastasis. By inhibiting this pathway, this compound can suppress the migratory and invasive properties of cancer cells.[8]

cluster_cytoplasm Cytoplasm ENL This compound ERK ERK ENL->ERK NFkB NF-κB ERK->NFkB Snail Snail NFkB->Snail EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT start Start: Cell Culture & Treatment harvest Harvest Cells (Adherent & Floating) start->harvest wash1 Wash with PBS harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min (Room Temp, Dark) stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Flow Cytometry Analysis add_buffer->analyze end End: Data Interpretation analyze->end start Start: Cell Culture & Treatment harvest Harvest Cells start->harvest wash1 Wash with PBS harvest->wash1 fix Fix in Cold 70% Ethanol wash1->fix wash2 Wash with PBS fix->wash2 stain Resuspend in PI/RNase A Staining Solution wash2->stain incubate Incubate 30 min (Room Temp, Dark) stain->incubate analyze Flow Cytometry Analysis incubate->analyze end End: Cell Cycle Histogram Analysis analyze->end

References

Unveiling the Molecular Impact of Enterolactone: A Western Blot Protocol for Protein Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blotting to investigate the effects of enterolactone on protein expression and signaling pathways. This compound, a mammalian lignan derived from the metabolism of plant lignans, has garnered significant interest for its potential therapeutic properties, particularly in cancer research. This document outlines the key signaling pathways influenced by this compound and offers a step-by-step guide for quantifying changes in associated protein levels.

Key Signaling Pathways Modulated by this compound

This compound has been shown to influence several critical signaling pathways involved in cell proliferation, survival, and metastasis. Understanding these pathways is crucial for elucidating its mechanism of action.

  • IGF-1/IGF-1R Signaling Pathway: In prostate cancer cells, this compound inhibits the activation of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and its downstream effectors, AKT and MAPK/ERK.[1] This inhibition leads to decreased phosphorylation of proteins like p70S6K1 and glycogen synthase kinase-3β (GSK-3β), ultimately suppressing cell proliferation and migration.[1]

  • ERK/NF-κB/Snail Signaling Pathway: this compound can revert the epithelial-mesenchymal transition (EMT) induced by TGF-β in triple-negative breast cancer cells by blocking the ERK/NF-κB/Snail signaling pathway.[2][3] This leads to the downregulation of mesenchymal markers (N-cadherin, vimentin) and upregulation of epithelial markers (E-cadherin, occludin).[2][3]

  • Estrogenic Signaling Pathways: this compound exhibits estrogenic activity and can activate both Erk1/2 and PI3K/Akt pathways, which are part of the non-genomic estrogen signaling pathway.[4] However, its effects on specific cell functions appear to be directional and cell-type specific.[4]

  • Cell Cycle Regulation: In non-small cell lung cancer cells, this compound induces G1-phase cell cycle arrest by down-regulating the expression of key cell cycle proteins, including cyclin D1, cyclin E, CDK2, CDK4, and CDK6, while increasing the levels of the cell cycle inhibitor p21WAF1/CIP1.[5]

  • Apoptosis Pathway: this compound can induce apoptosis in various cancer cell lines. In colon cancer cells, it down-regulates the anti-apoptotic protein Bcl-2 and up-regulates the cleaved form of Caspase-3.[6] In prostate cancer cells, it triggers a mitochondrial-mediated, caspase-dependent apoptotic pathway.[7]

Quantitative Analysis of Protein Expression Changes Induced by this compound

The following tables summarize the quantitative changes in protein expression observed in various cancer cell lines upon treatment with this compound, as determined by Western blot analysis.

Table 1: Effect of this compound on IGF-1R and Downstream Signaling Proteins in PC-3 Prostate Cancer Cells [1]

ProteinTreatmentFold Change vs. Control
p-IGF-1RThis compound (60 µmol/L)~0.4
p-AKTThis compound (60 µmol/L)~0.3
p-p70S6K1This compound (60 µmol/L)~0.2
p-GSK-3βThis compound (60 µmol/L)~0.2
Cyclin D1This compound (60 µmol/L)~0.4
p-ERK1/2This compound (60 µmol/L)~0.5

Table 2: Effect of this compound on EMT Markers in TGF-β-stimulated MDA-MB-231 Breast Cancer Cells [3]

ProteinTreatmentFold Change vs. TGF-β Control
E-cadherinThis compound (75 µM)~2.5
N-cadherinThis compound (75 µM)~0.4
VimentinThis compound (75 µM)~0.3
SnailThis compound (75 µM)~0.5

Table 3: Effect of this compound on Cell Cycle Regulatory Proteins in A549 Lung Cancer Cells [5]

ProteinTreatment (100 µM this compound)Time PointFold Change vs. Control
Cyclin D1100 µM24 h~0.3
Cyclin E100 µM24 h~0.4
CDK2100 µM24 h~0.5
CDK4100 µM24 h~0.4
CDK6100 µM24 h~0.6
p21WAF1/CIP1100 µM6 h~2.0

Table 4: Effect of this compound on Apoptosis-Related Proteins in Colo 201 Colon Cancer Cells [8]

ProteinTreatment (118.4 µM this compound)Fold Change vs. Control
Bcl-2118.4 µM~0.5
Cleaved Caspase-3118.4 µM~2.0
PCNA118.4 µM~0.6

Western Blot Protocol for Analyzing Proteins Affected by this compound

This protocol provides a general framework for performing Western blot analysis to study the effects of this compound on target protein expression. Optimization of specific steps may be required depending on the cell type and target proteins.

I. Cell Culture and this compound Treatment
  • Cell Seeding: Seed the desired cancer cell line (e.g., PC-3, MDA-MB-231, A549, Colo 201) in appropriate culture dishes or plates and allow them to adhere and grow to 70-80% confluency.

  • This compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[1] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A vehicle control (medium with DMSO) should always be included.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or the vehicle control. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

II. Protein Extraction
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.[9]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.[10]

  • Carefully collect the supernatant containing the total protein.

III. Protein Quantification
  • Determine the protein concentration of each sample using a protein assay kit, such as the bicinchoninic acid (BCA) assay.[10]

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

IV. SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C to denature the proteins.[9]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-50 µg) into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.[5][9] Run the gel according to the manufacturer's instructions to separate the proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[5][9]

V. Immunoblotting
  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-AKT, anti-ERK, anti-Cyclin D1) diluted in the blocking buffer overnight at 4°C with gentle agitation.[10]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[10]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.[10]

  • Washing: Repeat the washing step as described above.

VI. Detection and Analysis
  • Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for a few minutes.[10]

  • Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to that of a loading control protein (e.g., GAPDH, β-actin) to account for variations in protein loading.

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the molecular interactions, the following diagrams have been generated using Graphviz.

G cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_quantification Quantification cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting cluster_detection Detection & Analysis cell_seeding 1. Seed Cells enterolactone_treatment 2. Treat with this compound cell_seeding->enterolactone_treatment cell_lysis 3. Cell Lysis enterolactone_treatment->cell_lysis centrifugation 4. Centrifugation cell_lysis->centrifugation supernatant_collection 5. Collect Supernatant centrifugation->supernatant_collection protein_assay 6. BCA Assay supernatant_collection->protein_assay normalization 7. Normalize Concentration protein_assay->normalization sds_page 8. SDS-PAGE normalization->sds_page protein_transfer 9. Transfer to Membrane sds_page->protein_transfer blocking 10. Blocking protein_transfer->blocking primary_ab 11. Primary Antibody blocking->primary_ab secondary_ab 12. Secondary Antibody primary_ab->secondary_ab ecl_detection 13. ECL Detection secondary_ab->ecl_detection image_acquisition 14. Image Acquisition ecl_detection->image_acquisition data_analysis 15. Densitometry image_acquisition->data_analysis

Caption: Western Blot Experimental Workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR GSK3b GSK-3β AKT->GSK3b p70S6K p70S6K mTOR->p70S6K Proliferation Cell Proliferation & Survival p70S6K->Proliferation GSK3b->Proliferation Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->IGF1R IGF1 IGF-1 IGF1->IGF1R

Caption: this compound's effect on IGF-1R signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFbR TGF-β Receptor ERK ERK TGFbR->ERK NFkB NF-κB ERK->NFkB Snail Snail NFkB->Snail EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT This compound This compound This compound->ERK TGFb TGF-β TGFb->TGFbR

Caption: this compound's inhibition of EMT.

References

Troubleshooting & Optimization

Technical Support Center: Microbial Synthesis of Enterolactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in the microbial synthesis of enterolactone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its microbial synthesis challenging?

A1: this compound is a mammalian lignan with potential health benefits, including anti-cancer properties.[1] It is naturally produced by the gut microbiota from plant lignan precursors, such as secoisolariciresinol and matairesinol.[2][3] The microbial synthesis of this compound in a laboratory or industrial setting is challenging due to the complexity of the multi-step biosynthetic pathway, the need for functional expression of plant-derived or gut bacteria enzymes in a heterologous host, and potential bottlenecks in precursor and cofactor supply.[4]

Q2: Which microbial hosts are suitable for this compound synthesis?

A2: Escherichia coli and Saccharomyces cerevisiae (yeast) are common choices for the heterologous production of plant secondary metabolites. E. coli is favored for its rapid growth and well-established genetic tools.[5] Yeast can also be a suitable host, particularly for pathways involving cytochrome P450 enzymes, and it is generally recognized as safe (GRAS).[4][6]

Q3: What are the key enzymatic steps in the biosynthesis of this compound from common precursors?

A3: The biosynthetic pathway from the plant lignan pinoresinol to matairesinol, a direct precursor of this compound, has been successfully reconstituted in E. coli.[5] This involves the sequential action of pinoresinol-lariciresinol reductase (PLR) and secoisolariciresinol dehydrogenase (SDH).[2][5][7] The final conversion of matairesinol to this compound is carried out by gut bacteria and involves demethylation and dehydroxylation reactions.[8]

Q4: What are the main factors that can lead to low this compound yield?

A4: Low yields in microbial this compound synthesis can stem from several factors:

  • Insufficient Precursor Supply: The availability of the initial building blocks from the host's central metabolism can be a major bottleneck.[4][9]

  • Low Enzyme Activity: Poor expression, misfolding, or low catalytic efficiency of the heterologous enzymes (e.g., PLR, SDH) can limit the conversion rates.

  • Cofactor Imbalance: The biosynthetic pathway requires specific cofactors, such as NADPH and NAD+, and their availability can be a limiting factor.[4][10]

  • Toxicity of Intermediates or Final Product: Accumulation of pathway intermediates or this compound itself may be toxic to the microbial host, inhibiting growth and productivity.

  • Suboptimal Fermentation Conditions: Factors like temperature, pH, aeration, and media composition can significantly impact enzyme function and overall yield.

Troubleshooting Guides

Issue 1: Low or No Production of this compound Precursors (e.g., Matairesinol)
Potential Cause Troubleshooting Steps
Poor expression of biosynthetic enzymes (PLR, SDH) - Verify protein expression using SDS-PAGE and Western blot. - Optimize codon usage of the genes for the chosen host (E. coli or yeast). - Use stronger promoters or increase plasmid copy number. - Test different induction conditions (e.g., lower temperature, different inducer concentrations).
Enzymes are expressed but inactive (inclusion bodies in E. coli) - Lower the induction temperature (e.g., 16-25°C) and inducer concentration to slow down protein synthesis and promote proper folding. - Co-express molecular chaperones (e.g., GroEL/ES). - Test different fusion tags or expression strains.
Insufficient precursor supply (phenylpropanoid pathway) - Supplement the culture medium with precursors like p-coumaric acid or coniferyl alcohol. - Engineer the host's central metabolism to increase the pool of aromatic amino acids (tyrosine and phenylalanine), which are the initial building blocks.[9]
Cofactor limitation (NADPH/NAD+) - Overexpress genes involved in cofactor regeneration pathways (e.g., the pentose phosphate pathway for NADPH).[4] - Adjust the carbon source in the medium to favor cofactor production.
Issue 2: Precursors are Produced, but Final Product (this compound) is Absent
Potential Cause Troubleshooting Steps
Inefficient final conversion steps - The enzymes responsible for the conversion of matairesinol to this compound are derived from gut anaerobes and may be difficult to express functionally in E. coli or yeast. - Consider a multi-organism co-culture system, where one organism produces the precursor and another performs the final conversion.
Degradation of this compound - Analyze samples at different time points to check for product degradation. - Engineer the host to knock out genes responsible for potential degradation pathways.
Toxicity of this compound - Implement an in-situ product removal strategy, such as using a resin in the fermentation broth to sequester the product. - Evolve the host strain for increased tolerance to this compound.

Quantitative Data on Precursor Yields

While data on the complete microbial synthesis of this compound is limited, studies on the production of its precursors provide valuable benchmarks.

Product Host Organism Precursor Yield/Conversion Rate Reference
MatairesinolE. coli (in vivo)(+)-PinoresinolComplete conversion[5]
MatairesinolE. coli enzymes (in vitro)(+)-Pinoresinol49.8% conversion[5]
SecoisolariciresinolBacteroides uniformisDefatted flaxseed (SDG)>80% transformation efficiency[11]
p-Coumaric acidS. cerevisiae-130.8 ± 17.0 mg/L[4]

Experimental Protocols

Protocol 1: Quantification of this compound and its Precursors by HPLC-UV

This protocol provides a general method for the analysis of this compound and its precursors in a fermentation broth.

  • Sample Preparation:

    • Centrifuge 1 mL of the fermentation broth to pellet the cells.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic (ethyl acetate) phase and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of mobile phase.

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using pure this compound, matairesinol, and secoisolariciresinol standards.

    • Calculate the concentration in the samples by comparing the peak areas to the standard curve.

Visualizations

Biosynthetic Pathway of this compound Precursors

Enterolactone_Pathway Phenylalanine Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA Phenylalanine->p-Coumaroyl-CoA Phenylpropanoid Pathway Tyrosine Tyrosine Tyrosine->p-Coumaroyl-CoA Coniferyl alcohol Coniferyl alcohol p-Coumaroyl-CoA->Coniferyl alcohol Pinoresinol Pinoresinol Coniferyl alcohol->Pinoresinol Dirigent protein Laccase Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR (Pinoresinol-lariciresinol reductase) Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Matairesinol Matairesinol Secoisolariciresinol->Matairesinol SDH (Secoisolariciresinol dehydrogenase) Enterodiol Enterodiol Secoisolariciresinol->Enterodiol Gut Microbiota This compound This compound Matairesinol->this compound Gut Microbiota (Demethylation, Dehydroxylation) Enterodiol->this compound Gut Microbiota

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of this compound Check_Expression Check Protein Expression (PLR, SDH, etc.) Start->Check_Expression Check_Precursor Analyze Precursor (Matairesinol) Levels Check_Expression->Check_Precursor Expression OK Optimize_Expression Optimize Codons, Promoters, Induction Check_Expression->Optimize_Expression No/Low Expression Check_Toxicity Assess Host Viability and Growth Check_Precursor->Check_Toxicity Precursor OK Optimize_Precursor Supplement Precursors, Engineer Host Metabolism Check_Precursor->Optimize_Precursor Precursor Low Optimize_Fermentation Adjust pH, Temp, Media Composition Check_Toxicity->Optimize_Fermentation Growth Inhibited Product_Removal In-situ Product Removal Check_Toxicity->Product_Removal Toxicity Suspected End Improved Yield Optimize_Expression->End Optimize_Precursor->End Optimize_Fermentation->End Product_Removal->End

References

Technical Support Center: Optimizing Lignin Precursor Extraction for Enterolactone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the optimal extraction of plant lignans, the dietary precursors to enterolactone, from various food matrices. Additionally, it includes protocols for the extraction of this compound and its metabolites from biological samples for analysis.

Frequently Asked Questions (FAQs)

Q1: Can I directly extract this compound from food?

A: This is a common point of confusion. This compound is not typically found in significant amounts in food. It is a mammalian lignan, meaning it is produced in the human gut by the microbial metabolism of plant lignans consumed in the diet. Therefore, when analyzing food, you are actually extracting the this compound precursors, such as secoisolariciresinol, matairesinol, pinoresinol, and lariciresinol.[1][2] The richest dietary sources of these precursors are flaxseed and sesame seeds, but they are also present in whole grains, legumes, fruits, and vegetables.[2][3][4]

Q2: What are the most critical parameters to optimize for efficient lignan extraction?

A: The extraction yield of lignans is influenced by several key parameters. These include the choice of solvent, extraction temperature, extraction time, and the solvent-to-sample ratio.[1][5] The polarity of the solvent is crucial, as lignans exist as both more lipophilic aglycones and more hydrophilic glycosides.[1] Generally, aqueous mixtures of ethanol or methanol (e.g., 70-80%) are effective for extracting a broad range of lignans.[1][6]

Q3: What is the difference between extracting lignans from food and this compound from biological samples?

A: The extraction from food focuses on releasing lignan precursors from the complex plant matrix. This often involves techniques to break down cell walls and release bound lignans. The extraction of this compound from biological samples like plasma or urine aims to isolate the compound and its conjugates (glucuronides and sulfates) from a different complex matrix.[7][8] These protocols often include an enzymatic hydrolysis step to measure total this compound (free and conjugated forms).[9][10][11]

Q4: How can I avoid degradation of lignans during extraction?

A: Lignans are relatively stable at temperatures below 100°C.[1][5] However, prolonged exposure to high temperatures, especially above 150°C, can lead to degradation.[6] Acidic hydrolysis, while effective at breaking glycosidic bonds, can cause the conversion of secoisolariciresinol to anhydrosecoisolariciresinol, so this should be carefully controlled if secoisolariciresinol is the target analyte.[1][12] Using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can reduce extraction times and temperatures, thereby minimizing degradation.[13][14]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Lignan Yield - Inappropriate solvent polarity.- Incomplete cell wall disruption.- Insufficient extraction time or temperature.- Lignans are present in a bound form (oligomers).- Use a mixture of polar and non-polar solvents (e.g., 80% methanol). Adding 5-10% water to organic solvents can improve penetration into the plant matrix.[6]- Ensure the food matrix is finely ground. Consider a pre-treatment step like defatting for high-fat matrices (e.g., flaxseed).[15]- Optimize extraction time and temperature. For UAE, 60 minutes is often effective.[6] For MAE, shorter times of 6-10 minutes may be sufficient.[13][16]- Incorporate a hydrolysis step (alkaline or enzymatic) to break down ester bonds and release lignans from the macromolecular complex, especially for matrices like flaxseed.[1][2][17]
Poor Reproducibility - Inhomogeneous sample.- Inconsistent extraction parameters.- Variability in manual extraction steps.- Thoroughly homogenize the food sample before taking a subsample for extraction.- Precisely control all extraction parameters (time, temperature, solvent volume, etc.).- Use an automated extraction system if available. If not, ensure consistent timing and technique for each step.- Employ an internal standard to account for variability during sample preparation and analysis.
Co-extraction of Interfering Compounds - High-fat or high-sugar matrices.- Non-selective extraction solvent.- For high-fat samples like seeds, perform a defatting step with a non-polar solvent (e.g., petroleum ether or hexane) prior to lignan extraction.[12][15]- Use a solid-phase extraction (SPE) clean-up step after the initial extraction to remove interfering compounds. C18 or silica gel cartridges can be effective.[18][19]- Optimize the chromatographic method (e.g., HPLC gradient) to separate the lignans from interfering peaks.
Analyte Degradation - Excessive heat or prolonged extraction time.- Harsh chemical conditions (e.g., strong acid).- Use methods that allow for lower temperatures and shorter times, such as UAE or MAE.[13][14]- If acidic hydrolysis is necessary, carefully control the acid concentration, temperature, and time to minimize the formation of degradation products like anhydrosecoisolariciresinol.[1][12]- Store extracts at low temperatures (e.g., -20°C or -80°C) and protect them from light to prevent degradation.

Data on Lignan Content in Food Matrices

The following tables summarize the content of major lignan precursors in various food categories. Values can vary significantly based on the specific cultivar, growing conditions, and processing methods.

Table 1: Lignan Content in Seeds and Nuts (µ g/100g wet weight)

Food ItemSecoisolariciresinolMatairesinolPinoresinolLariciresinolTotal LignansReference(s)
Flaxseed85,500607,7007,700100,960[20]
Sesame Seeds1321,40038,0001,60041,132[20]
Chia Seeds----9,325[21]
Psyllium Seeds----8,619[21]

Note: Data for chia and psyllium seeds represent total lignans as specific precursor data was not available in the cited source.

Table 2: Lignan Content in Cereals and Breads (µ g/100g dry weight)

Food ItemSecoisolariciresinolMatairesinolPinoresinolLariciresinolTotal LignansReference(s)
Wheat Bran28104227308667[3]
Rye Bran541465571,0201,777[3]
Oat Bran1122105118256[3]
Buckwheat Flour1725239120401[3]
Whole Wheat Bread14236474175[3]

Table 3: Lignan Content in Selected Fruits and Vegetables (µ g/100g fresh weight)

Food ItemSecoisolariciresinolMatairesinolPinoresinolLariciresinolTotal LignansReference(s)
Broccoli139195190[20]
Cabbage12211883215[20]
Apricots131475110212[20]
Strawberries21114011173[20]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of Lignans from Flaxseed

This protocol is adapted from a method for extracting herbacetin diglucoside from the flaxseed lignan macromolecule, which can be optimized for lignan extraction.[13]

  • Sample Preparation: Defat ground flaxseed with petroleum ether or hexane.

  • Extraction:

    • Place 0.5 g of defatted flaxseed powder into a microwave extraction vessel.

    • Add 15 mL of 70% aqueous methanol containing 0.1 M NaOH.

    • Irradiate using a microwave power of 150 W for 6 minutes.

  • Post-Extraction:

    • Allow the vessel to cool to room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm filter before HPLC or LC-MS analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Lignans from Cereal Grains

This protocol is based on an optimized method for lignan extraction from oats.[6]

  • Sample Preparation: Finely grind the cereal grain sample.

  • Extraction:

    • Weigh 0.1 g of the powdered sample into a 2 mL microcentrifuge tube.

    • Add 1 mL of 80% aqueous methanol.

    • Vortex the mixture.

    • Place the tube in an ultrasonic bath and sonicate at 40°C for 60 minutes.

  • Post-Extraction:

    • Cool the extract and centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

    • Filter the clear supernatant through a 0.2 µm filter into a vial for HPLC-MS/MS analysis.

Protocol 3: Extraction of this compound from Human Plasma for LC-MS/MS Analysis

This protocol is a simplified representation of methods used for quantifying this compound and its conjugates in plasma.[7][9][10]

  • Hydrolysis (for total this compound):

    • To 300 µL of plasma, add an internal standard (e.g., ¹³C₃-labeled this compound).

    • Add a freshly prepared enzyme mixture of β-glucuronidase and sulfatase.

    • Incubate at 37°C for 4 hours to hydrolyze the conjugated forms.

  • Liquid-Liquid Extraction:

    • After hydrolysis, add a suitable organic solvent (e.g., diethyl ether).

    • Vortex vigorously and then centrifuge to separate the phases.

    • Transfer the organic layer to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow_Lignan_Extraction cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Purification & Analysis Start Food Matrix (e.g., Flaxseed, Cereal) Grind Grinding/ Milling Start->Grind Defat Defatting (for high-fat matrices) Grind->Defat Solvent Solvent Addition (e.g., 80% Methanol) Defat->Solvent Extraction Extraction Method (MAE, UAE, etc.) Hydrolysis Optional: Hydrolysis (Alkaline/Enzymatic) Extraction->Hydrolysis if required Centrifuge Centrifugation/ Filtration Extraction->Centrifuge Solvent->Extraction Hydrolysis->Centrifuge SPE Solid-Phase Extraction (SPE Cleanup) Centrifuge->SPE optional cleanup Analysis Analysis (HPLC, LC-MS/MS) Centrifuge->Analysis SPE->Analysis

Caption: General workflow for the extraction of lignan precursors from food matrices.

Troubleshooting_Logic Start Start: Low Lignan Yield CheckMatrix Is the matrix high in fat? Start->CheckMatrix CheckSolvent Is the solvent appropriate? CheckMatrix->CheckSolvent No Defat Action: Add defatting step (e.g., with hexane) CheckMatrix->Defat Yes CheckMethod Are extraction parameters (time, temp) optimal? CheckSolvent->CheckMethod Yes OptimizeSolvent Action: Use aqueous alcohol (e.g., 70-80% MeOH/EtOH) CheckSolvent->OptimizeSolvent No CheckHydrolysis Are lignans in a bound form? CheckMethod->CheckHydrolysis Yes OptimizeMethod Action: Increase time/temp or switch to MAE/UAE CheckMethod->OptimizeMethod No AddHydrolysis Action: Add alkaline or enzymatic hydrolysis step CheckHydrolysis->AddHydrolysis Yes End Re-analyze Yield CheckHydrolysis->End No Defat->CheckSolvent OptimizeSolvent->CheckMethod OptimizeMethod->CheckHydrolysis AddHydrolysis->End

Caption: Troubleshooting logic for addressing low lignan extraction yield.

References

Technical Support Center: Optimizing Enterolactone Production in Gut Microbiota Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance enterolactone production in in vitro gut microbiota models.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at producing this compound.

Problem Possible Cause Suggested Solution
Low or No this compound Production Inappropriate Lignan Precursor: The substrate provided may not be an efficient precursor for this compound.Switch to a more effective precursor. Secoisolariciresinol diglucoside (SDG), found abundantly in flaxseed, is a well-established and efficient precursor for this compound production.[1][2] Other precursors like matairesinol, lariciresinol, and pinoresinol can also be used.[1][3]
Lack of this compound-Producing Bacteria: The fecal inoculum or bacterial culture may lack the specific species required for the multi-step conversion of lignans to this compound.Use a fecal inoculum from a donor with a known history of high this compound production. Alternatively, supplement the model with known this compound-producing bacteria such as Ruminococcus species, Eggerthella lenta, Peptostreptococcus sp., and Eubacterium sp.[4][5][6]
Suboptimal pH: The pH of the culture medium may not be conducive to the growth and metabolic activity of the necessary bacteria.Maintain the pH of the in vitro model within a range of 6.5-7.5, which is generally optimal for the growth of many gut bacteria. Monitor and adjust the pH throughout the fermentation process.
Oxygen Contamination: The gut microbiota responsible for this compound production are strict anaerobes. Oxygen exposure will inhibit their growth and metabolic function.Ensure strict anaerobic conditions are maintained throughout the experiment, from media preparation to sample collection. Use anaerobic chambers or jars and pre-reduced media.[4]
Presence of Antibiotics: Residual antibiotics in the culture system or from the fecal donor can inhibit the growth of the gut microbiota.Ensure all equipment and media are free of antibiotics. If using a fecal donor, confirm they have not taken antibiotics for at least three months prior to donation.
Inconsistent this compound Yields Variability in Fecal Inoculum: The composition of the gut microbiota can vary significantly between individuals and even within the same individual over time.Standardize the fecal inoculum as much as possible. Pool fecal samples from multiple healthy donors or use a well-characterized and cryopreserved fecal stock.
Inconsistent Precursor Concentration: Variations in the amount of lignan precursor added to the model will lead to inconsistent results.Accurately weigh and consistently add the lignan precursor to each experimental run. Create a stock solution of the precursor for precise dispensing.
Fluctuations in Incubation Conditions: Inconsistent temperature or agitation can affect bacterial growth and metabolism.Maintain a constant temperature of 37°C and consistent, gentle agitation to ensure uniform suspension of bacteria and substrate.[4][7]

Frequently Asked Questions (FAQs)

1. What are the best dietary sources of precursors for maximizing this compound production in my model?

Flaxseed is the richest known dietary source of secoisolariciresinol diglucoside (SDG), a primary precursor to this compound.[2][8] Other good sources of lignan precursors include sesame seeds, whole grains, legumes, fruits, and vegetables.[2]

2. How long does it typically take to see significant this compound production in an in vitro model?

In batch fermentation models using fecal inocula, significant production of this compound can typically be observed within 24 to 48 hours of incubation.[4][7] The exact timing can vary depending on the specific model, precursor concentration, and the metabolic activity of the microbiota.

3. Can I use a pure culture of a single bacterial species to produce this compound?

While single bacterial species have been identified that can perform specific steps in the conversion of lignans, the complete transformation to this compound often requires the synergistic action of a community of different bacteria.[4][5][6] Therefore, using a mixed community from a fecal inoculum or a defined co-culture of specific strains is generally more effective.

4. What is the role of prebiotics in enhancing this compound production?

Prebiotics, such as fructans (inulin and fructo-oligosaccharides) and galactans, can stimulate the growth of beneficial gut bacteria, including some that may be involved in the lignan-to-enterolactone conversion pathway.[9][10][11] By promoting a healthier and more diverse gut microbial community, prebiotics may indirectly enhance the overall capacity for this compound production.

5. How can I accurately measure the concentration of this compound in my samples?

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common and reliable methods for the quantitative analysis of this compound in in vitro samples.[1][3]

Experimental Protocols

In Vitro Fecal Fermentation for this compound Production

This protocol is adapted from studies investigating the metabolism of plant lignans by human fecal microbiota.[3][4][7]

Materials:

  • Fresh or frozen human fecal samples from healthy donors (screened for recent antibiotic use).

  • Phosphate-buffered saline (PBS), pre-reduced and anaerobic.

  • Basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl), sterilized and pre-reduced.

  • Lignan precursor (e.g., secoisolariciresinol diglucoside - SDG).

  • Anaerobic chamber or jars with gas packs (e.g., N₂, H₂, CO₂ mix).

  • Sterile, anaerobic culture tubes or vessels.

  • Incubator shaker set to 37°C.

Procedure:

  • Fecal Slurry Preparation: Inside an anaerobic chamber, prepare a 10% (w/v) fecal slurry by homogenizing fecal material in pre-reduced, anaerobic PBS.

  • Inoculation: In each culture vessel, add the basal medium and the lignan precursor to the desired final concentration (e.g., 10-100 µM). Inoculate the medium with the fecal slurry (e.g., a 1-5% v/v final concentration).

  • Incubation: Tightly seal the culture vessels and incubate at 37°C with gentle agitation for up to 48 hours.

  • Sampling: At desired time points, aseptically collect samples from the culture vessels inside the anaerobic chamber.

  • Analysis: Centrifuge the samples to pellet the bacteria. The supernatant can be stored at -80°C until analysis for this compound concentration by HPLC or GC-MS.

Data Presentation

Table 1: this compound and Enterodiol Production from Various Food Sources via In Vitro Fermentation

This table summarizes the mean production of this compound and enterodiol from various food categories after in vitro fermentation with human fecal microbiota. Data is adapted from Thompson et al. (1991).[2]

Food GroupMean Lignan Production (µ g/100g )
Oilseeds (e.g., Flaxseed)20,461 ± 12,685
Dried Seaweeds900 ± 247
Whole Legumes562 ± 211
Cereal Brans486 ± 90
Legume Hulls371 ± 52
Whole Grain Cereals359 ± 81
Vegetables144 ± 23
Fruits84 ± 22

Note: Values are presented as mean ± standard deviation.

Visualizations

Metabolic Pathway of this compound Production

The following diagram illustrates the multi-step conversion of the plant lignan precursor, Secoisolariciresinol Diglucoside (SDG), to this compound by the gut microbiota.

Enterolactone_Pathway cluster_gut Gut Lumen cluster_precursors Dietary Precursors SDG Secoisolariciresinol Diglucoside (SDG) SECO Secoisolariciresinol (SECO) SDG->SECO Deglycosylation (e.g., Ruminococcus sp.) DM_SECO Demethyl-SECO SECO->DM_SECO Demethylation (e.g., Peptostreptococcus sp.) DD_SECO Didemethyl-SECO DM_SECO->DD_SECO Dehydroxylation (e.g., Eggerthella lenta) ED Enterodiol DD_SECO->ED Demethylation EL This compound ED->EL Dehydrogenation (Oxidation) Flaxseed Flaxseed, Sesame Seeds, Whole Grains Flaxseed->SDG

Caption: Conversion of dietary lignans to this compound by gut microbiota.

Experimental Workflow for In Vitro Fermentation

This diagram outlines the key steps in a typical in vitro fecal fermentation experiment to produce this compound.

Fermentation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Fecal_Sample 1. Fecal Sample Collection Inoculation 4. Inoculation in Anaerobic Chamber Fecal_Sample->Inoculation Media_Prep 2. Anaerobic Media Preparation Media_Prep->Inoculation Precursor_Prep 3. Lignan Precursor Preparation Precursor_Prep->Inoculation Incubation 5. Incubation (37°C, 24-48h) Inoculation->Incubation Sampling 6. Sample Collection Incubation->Sampling Analysis 7. HPLC or GC-MS Analysis Sampling->Analysis

Caption: Workflow for in vitro this compound production.

References

Technical Support Center: Enterolactone Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of enterolactone in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in sample preparation for this compound analysis?

The enzymatic hydrolysis of this compound conjugates is arguably the most critical step. In biological matrices like plasma and urine, this compound is predominantly present as glucuronide and sulfate conjugates. Incomplete hydrolysis will lead to a significant underestimation of total this compound concentrations. It is crucial to optimize the type and concentration of the β-glucuronidase/sulfatase enzyme, as well as the incubation time and temperature, for your specific sample type.

Q2: I am observing high variability between replicate samples. What could be the cause?

High variability can stem from several sources:

  • Inconsistent Hydrolysis: As mentioned in Q1, incomplete or variable enzymatic hydrolysis is a major contributor to variability.

  • Extraction Inefficiency: The efficiency of the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step used to clean up the sample can vary. Ensure the sorbent is properly conditioned and that the loading, washing, and elution steps are performed consistently.

  • Matrix Effects: The sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement. This can vary between samples, causing inconsistent results. The use of a stable isotope-labeled internal standard is highly recommended to correct for these effects.

Q3: My this compound peak is showing poor chromatographic shape (e.g., tailing or fronting). How can I improve it?

Poor peak shape is often related to the chromatographic conditions.

  • Column Choice: A C18 reversed-phase column is commonly used for this compound analysis. Ensure your column is not degraded.

  • Mobile Phase: The pH of the mobile phase can affect the peak shape of phenolic compounds like this compound. Small adjustments to the pH with additives like formic acid or acetic acid can often improve peak symmetry.

  • Gradient Elution: Optimizing the gradient elution profile can help to sharpen the peak and improve resolution from interfering compounds.

Q4: Why is a stable isotope-labeled internal standard essential for accurate quantification?

A stable isotope-labeled internal standard (e.g., d4-enterolactone) is crucial because it behaves almost identically to the analyte (this compound) during sample preparation, chromatography, and ionization in the mass spectrometer. It can therefore effectively compensate for variations in extraction recovery and matrix effects, leading to more accurate and precise quantification.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no this compound detected Incomplete enzymatic hydrolysis of this compound conjugates.Optimize hydrolysis conditions (enzyme concentration, incubation time/temperature). Use a well-characterized β-glucuronidase/sulfatase preparation.
Poor extraction recovery.Evaluate different solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents. Ensure proper conditioning of the SPE sorbent.
Suboptimal mass spectrometry settings.Tune the mass spectrometer for this compound to determine the optimal precursor and product ions, collision energy, and other MS parameters.
High background noise in chromatogram Insufficient sample cleanup.Incorporate additional washing steps in your SPE protocol. Use a more selective extraction method.
Contamination from reagents or labware.Use high-purity solvents and reagents. Thoroughly clean all glassware and plasticware.
Poor reproducibility Inconsistent sample preparation.Standardize all steps of the sample preparation protocol, especially hydrolysis and extraction. Use an automated liquid handler if available.
Matrix effects.Incorporate a stable isotope-labeled internal standard into your workflow to normalize for variations. Dilute samples to minimize matrix interference, if sensitivity allows.
Peak splitting or shouldering Co-elution with an interfering compound.Optimize the chromatographic gradient to improve separation. Try a different stationary phase (column).
Column degradation.Replace the analytical column. Use a guard column to protect the analytical column.

Experimental Protocols

Protocol 1: this compound Quantification in Human Plasma using LC-MS/MS

This protocol outlines a typical workflow for the quantification of total this compound in human plasma.

1. Sample Preparation

  • Thaw plasma samples on ice.
  • To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (e.g., 1 µg/mL d4-enterolactone in methanol).
  • Add 200 µL of 0.1 M acetate buffer (pH 5.0).
  • Add 10 µL of β-glucuronidase/sulfatase from Helix pomatia (≥1000 units/mL).
  • Vortex and incubate at 37°C for 18 hours to ensure complete hydrolysis.
  • Stop the reaction by adding 100 µL of 10% trichloroacetic acid.
  • Vortex and centrifuge at 10,000 x g for 10 minutes.

2. Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
  • Load the supernatant from the previous step onto the cartridge.
  • Wash the cartridge with 1 mL of 5% methanol in water.
  • Elute the this compound with 1 mL of methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 10 µL.
  • Mass Spectrometry (MS):
  • Ionization Mode: Electrospray ionization (ESI), negative mode.
  • Multiple Reaction Monitoring (MRM) transitions:
  • This compound: Q1 297.1 -> Q3 253.1
  • d4-Enterolactone: Q1 301.1 -> Q3 257.1
  • Optimize MS parameters (e.g., capillary voltage, source temperature, collision energy) for your specific instrument.

Visualizations

Enterolactone_Quantification_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard (d4-ENL) Sample->Add_IS Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Add_IS->Hydrolysis Protein_Precipitation Protein Precipitation Hydrolysis->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for this compound quantification.

Troubleshooting_Logic Start Inaccurate Results Check_Hydrolysis Is Hydrolysis Complete? Start->Check_Hydrolysis Check_Extraction Is Extraction Recovery Consistent? Check_Hydrolysis->Check_Extraction Yes Solution_Hydrolysis Optimize Enzyme/Incubation Check_Hydrolysis->Solution_Hydrolysis No Check_Matrix Are Matrix Effects Present? Check_Extraction->Check_Matrix Yes Solution_Extraction Optimize SPE/LLE Protocol Check_Extraction->Solution_Extraction No Check_Chroma Is Chromatography Optimal? Check_Matrix->Check_Chroma No Solution_Matrix Use Stable Isotope IS / Dilute Sample Check_Matrix->Solution_Matrix Yes Solution_Chroma Optimize Mobile Phase/Gradient Check_Chroma->Solution_Chroma No End Accurate Results Check_Chroma->End Yes Solution_Hydrolysis->Check_Hydrolysis Solution_Extraction->Check_Extraction Solution_Matrix->Check_Matrix Solution_Chroma->Check_Chroma

Caption: Troubleshooting decision tree.

Technical Support Center: Enhancing Enterolactone Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges of enterolactone in in vitro experimental settings. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful preparation and application of this compound solutions in your research.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for cell culture experiments?

A1: The most common and effective organic solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of approximately 30 mg/mL. For cell culture applications, it is crucial to keep the final concentration of DMSO in the media low, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q2: I'm concerned about DMSO toxicity. Are there alternatives?

A2: Yes, ethanol is a common alternative. A two-step procedure is recommended where this compound is first dissolved in ethanol and then further diluted with an aqueous buffer like PBS or cell culture medium. For example, a 1:5 solution of ethanol to PBS (pH 7.2) can achieve an this compound solubility of approximately 100 µg/mL.[1] As with DMSO, it is important to control for the final ethanol concentration in your cell culture.

Q3: My this compound precipitates when I add the DMSO stock to my aqueous cell culture medium. What can I do?

A3: This is a common issue when a compound is poorly soluble in water. Here are several troubleshooting steps:

  • Pre-warm the media: Gently warming your cell culture media to 37°C before adding the this compound stock can help.

  • Increase the final DMSO concentration: While keeping it below toxic levels, a slightly higher final DMSO concentration (e.g., 0.2% vs 0.1%) might keep the compound in solution.

  • Change the dilution method: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, try a serial dilution approach. You can also try adding the stock solution dropwise while gently vortexing the media.

  • Use a carrier protein: If your media contains serum, the albumin can help to solubilize hydrophobic compounds. If you are working in serum-free conditions, you might consider adding purified albumin.

  • Consider solubility enhancers: For persistent precipitation issues, using cyclodextrins to create an inclusion complex can significantly improve the aqueous solubility of this compound.

Q4: What are cyclodextrins and how do they improve this compound solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[2][3][4] They can encapsulate poorly soluble molecules, like this compound, within their hydrophobic core. This complexation effectively shields the hydrophobic molecule from the aqueous environment, thereby increasing its overall solubility in water-based solutions like cell culture media.[2][3][4]

Q5: What concentration of this compound should I use for my in vitro experiments?

A5: The optimal concentration will depend on your specific cell type and experimental endpoint. However, published studies have shown biological activity of this compound in the range of 20 to 100 µM for various cancer cell lines.[1][5][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Precipitate forms in stock solution (DMSO or Ethanol) - Stock concentration is too high.- Temperature is too low.- Ensure you are not exceeding the solubility limit (approx. 30 mg/mL in DMSO).- Gently warm the solution to 37°C and vortex to redissolve. Store at room temperature for short-term use if stable, or prepare fresh.
Media becomes cloudy/precipitates after adding this compound stock - Poor aqueous solubility of this compound.- Final solvent concentration is too low to maintain solubility.- Reaction with media components.- Add the stock solution to pre-warmed (37°C) media while gently stirring.- Increase the final solvent concentration, ensuring it remains non-toxic (e.g., DMSO < 0.5%).- Prepare a fresh, lower concentration stock solution for dilution.- Use the cyclodextrin encapsulation method to improve aqueous solubility.
Inconsistent experimental results - Incomplete dissolution of this compound.- Degradation of this compound in solution.- Precipitation during the experiment.- Visually inspect your stock solution for any undissolved particles before use.- Prepare fresh stock solutions regularly. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]- Check for precipitation in your culture plates microscopically at the end of the experiment.
Cell toxicity observed in vehicle control group - Final solvent (DMSO or ethanol) concentration is too high.- Reduce the final solvent concentration to a non-toxic level (typically ≤ 0.1% for DMSO). This may require making a more concentrated primary stock solution.- Perform a solvent tolerance test on your specific cell line to determine the maximum non-toxic concentration.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents.

Solvent/System Approximate Solubility Source
Dimethyl Sulfoxide (DMSO)~ 30 mg/mL[1]
Dimethylformamide~ 30 mg/mL[1]
1:5 Ethanol:PBS (pH 7.2)~ 100 µg/mL[1]
Cyclodextrin Complex in Aqueous SolutionData not available for this compound, but this method can increase the solubility of other poorly soluble compounds by several orders of magnitude.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in cell culture media.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 30 mg/mL stock, add 1 mL of DMSO to 30 mg of this compound).

  • Cap the tube securely and vortex at room temperature until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no suspended particles.

  • This stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.

  • When preparing the working solution, dilute the stock directly into pre-warmed cell culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells.

Protocol 2: Preparation of this compound Solution using Ethanol and Aqueous Buffer

Objective: To prepare an this compound solution using ethanol as the initial solvent, followed by dilution in an aqueous buffer.

Materials:

  • This compound powder

  • 100% Ethanol (cell culture grade)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical tubes

  • Vortex mixer

Methodology:

  • Dissolve the this compound powder in 100% ethanol to create a concentrated primary stock.

  • In a separate sterile conical tube, add the desired volume of sterile PBS (pH 7.2).

  • While vortexing the PBS, slowly add the ethanolic stock solution of this compound to achieve the desired final concentration (e.g., for a 100 µg/mL final concentration in a 1:5 ethanol:PBS solution, add 1 part of a 600 µg/mL ethanolic stock to 5 parts PBS).

  • Continue vortexing for a few minutes to ensure complete mixing.

  • It is recommended to use this aqueous solution fresh and not to store it for more than one day.[1]

Protocol 3: Enhancing this compound Solubility with β-Cyclodextrin

Objective: To prepare an this compound/β-cyclodextrin inclusion complex to increase its aqueous solubility.

Materials:

  • This compound powder

  • β-cyclodextrin (or a more soluble derivative like HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Sonicator

  • Freeze-dryer (optional)

Methodology:

  • Prepare an aqueous solution of β-cyclodextrin in deionized water. The concentration will depend on the specific cyclodextrin used.

  • Add the this compound powder to the cyclodextrin solution. A 1:1 or 1:2 molar ratio of this compound to cyclodextrin is a good starting point.

  • Stir the mixture vigorously using a magnetic stirrer for several hours at room temperature. Sonication can be used to facilitate the complex formation.

  • After stirring/sonication, filter the solution to remove any undissolved this compound.

  • The resulting clear solution contains the water-soluble this compound/cyclodextrin inclusion complex. This solution can be used directly or freeze-dried to obtain a powder that can be easily reconstituted in water or cell culture media.

Visualizations

experimental_workflow Workflow for Preparing this compound Solutions cluster_dmso Method 1: DMSO cluster_etoh Method 2: Ethanol cluster_cd Method 3: Cyclodextrin a1 Weigh this compound a2 Dissolve in DMSO a1->a2 a3 Store Stock at -20°C a2->a3 a4 Dilute in warm media a3->a4 b1 Weigh this compound b2 Dissolve in Ethanol b1->b2 b3 Dilute in PBS/media b2->b3 b4 Use fresh b3->b4 c1 Prepare Cyclodextrin Solution c2 Add this compound c1->c2 c3 Stir/Sonicate c2->c3 c4 Filter & Use Solution c3->c4

Caption: Workflow for preparing this compound solutions.

troubleshooting_flow Troubleshooting this compound Precipitation start Precipitate observed in cell media q1 Is final solvent conc. >0.1%? start->q1 a1_yes Lower solvent conc. (make more conc. stock) q1->a1_yes Yes a1_no Warm media to 37°C Add stock dropwise q1->a1_no No q2 Still precipitates? a1_yes->q2 a1_no->q2 a2_yes Use Cyclodextrin Encapsulation Method q2->a2_yes Yes a2_no Proceed with experiment q2->a2_no No

Caption: Logical steps for troubleshooting precipitation.

IGF1_pathway This compound Inhibition of IGF-1 Signaling Pathway cluster_downstream Downstream Signaling IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R Binds & Activates PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS This compound This compound This compound->IGF1R Inhibits Activation AKT AKT This compound->AKT Inhibits ERK ERK This compound->ERK Inhibits PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Proliferation & Survival mTOR->CellGrowth RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->CellGrowth

Caption: this compound inhibits key nodes in the IGF-1 pathway.

References

Cross-reactivity issues in enterolactone immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enterolactone immunoassays.

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound immunoassay experiments.

Q1: My sample readings are inconsistent, or I have high variability between duplicate/triplicate wells. What are the possible causes and solutions?

A1: High variability in an ELISA can stem from several factors, from technical errors to reagent issues.

  • Pipetting Inaccuracy: Inconsistent volumes of samples, standards, or reagents can lead to significant variability.

    • Solution: Ensure your pipettes are calibrated and use proper pipetting techniques. For critical steps, consider using a repeating pipette.

  • Inadequate Washing: Insufficient washing can leave residual unbound reagents, leading to inconsistent signal generation.

    • Solution: Follow the kit's washing protocol meticulously. Ensure complete aspiration of wash buffer after each step. You can also try increasing the number of washes or including a short soak step.

  • Plate Sealing and Incubation: Improper sealing can lead to evaporation and edge effects, while inconsistent incubation temperatures can affect reaction kinetics.

    • Solution: Use fresh plate sealers for each incubation step. Ensure the incubator maintains a uniform temperature. Avoid stacking plates during incubation.

  • Reagent Preparation: Incorrectly prepared or expired reagents can lead to poor assay performance.

    • Solution: Double-check all calculations for dilutions. Ensure all reagents are brought to room temperature before use and are within their expiration dates.

Q2: I am observing a high background signal in my negative control and zero standard (B0) wells. What can I do to reduce it?

A2: A high background can mask the true signal and reduce the dynamic range of your assay.

  • Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies to the plate.

    • Solution: Increase the blocking incubation time or try a different blocking agent as recommended by the kit manufacturer.

  • Contamination: Contamination of reagents, buffers, or the plate itself can lead to a high background.

    • Solution: Use sterile technique when handling reagents. Prepare fresh buffers and ensure the plate is clean.

  • Overly Concentrated Detection Reagents: Using too high a concentration of the detection antibody or enzyme conjugate can result in non-specific binding and a high background.

    • Solution: Titrate your detection antibody to find the optimal concentration that provides a good signal-to-noise ratio.

  • Extended Incubation or Development Times: Letting the reaction proceed for too long can increase the background signal.

    • Solution: Adhere strictly to the incubation and development times specified in the protocol.

Q3: My plasma/serum samples are showing higher than expected this compound concentrations, even in populations I expect to have low levels. Could this be a matrix effect or cross-reactivity?

A3: This is a common issue when working with complex biological samples like plasma or serum. It can be caused by either matrix effects or cross-reactivity with other molecules in the sample.

  • Matrix Effect: Components in the sample matrix (e.g., proteins, lipids) can interfere with the antibody-antigen binding, leading to inaccurate results.

    • How to Investigate: Perform a spike and recovery experiment. Spike a known amount of this compound standard into a sample and a blank matrix. If the recovery is significantly different from 100% (typically outside the 80-120% range), a matrix effect is likely present.

    • Solution: Dilute your samples with the assay buffer. This can often mitigate matrix effects. You may need to test a few different dilution factors to find the optimal one that minimizes interference while keeping the this compound concentration within the assay's detection range.

  • Cross-reactivity: The antibody may be binding to other structurally similar molecules present in the sample, such as this compound precursors or metabolites.

    • How to Investigate: If you suspect cross-reactivity with specific compounds (e.g., from a high-lignan diet), you can perform a cross-reactivity test. See the detailed protocol below.

    • Solution: If cross-reactivity is confirmed, you may need to consider a sample purification step before the immunoassay or use a more specific antibody (e.g., a monoclonal antibody with characterized specificity).

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-reactants in this compound immunoassays?

A1: The most common potential cross-reactants are structurally related lignans, particularly the precursors and metabolites of this compound. These include:

  • Enterodiol (END): The immediate precursor to this compound.

  • Secoisolariciresinol (SECO): A plant lignan that is metabolized to enterodiol.

  • Matairesinol (MAT): A plant lignan that can be metabolized to this compound.

Other structurally similar compounds, such as other phytoestrogens or endogenous steroids, could also potentially cross-react, though this is less common with well-validated assays.

Q2: How much cross-reactivity is considered acceptable?

A2: The acceptable level of cross-reactivity depends on the specific application and the expected concentration of the cross-reacting substance in the samples. Generally, a cross-reactivity of less than 1% is considered good for most research applications. Some highly specific assays report cross-reactivities of less than 0.1% for key potential cross-reactants.[1][2]

Q3: What is the difference between using a monoclonal and a polyclonal antibody in an this compound immunoassay?

A3: The choice between a monoclonal and a polyclonal antibody can impact the specificity and sensitivity of the assay.

  • Monoclonal Antibodies: These are produced from a single B-cell clone and recognize a single epitope on the this compound molecule. This high specificity can reduce the likelihood of cross-reactivity with other structurally similar compounds.

  • Polyclonal Antibodies: These are a mixture of antibodies that recognize multiple epitopes on the this compound molecule. While they can provide a more robust signal, there is a higher potential for cross-reactivity with other molecules that share some structural similarities. However, well-validated polyclonal antibody-based assays can also be highly specific.[1]

For applications requiring very high specificity, a monoclonal antibody-based assay may be preferable. However, a well-characterized polyclonal antibody-based assay can also provide excellent results.

Q4: Can I use samples from different species in my this compound immunoassay?

A4: This depends on the specific kit and the antibodies used. Some kits are validated for use with samples from multiple species. However, it is always recommended to check the manufacturer's instructions for the validated species. If you are using a species that is not listed, you should perform your own validation experiments, including spike and recovery and parallelism tests, to ensure the assay performs accurately with your samples.

Data Presentation: Cross-Reactivity of this compound Immunoassays

The following table summarizes publicly available cross-reactivity data for different this compound immunoassays.

CompoundCommercial Polyclonal ELISA Kit 1 (% Cross-Reactivity)Research Polyclonal ELISA 2 (% Cross-Reactivity)
This compound 100 100
Enterodiol0.05Not Reported
Matairesinol<0.01<0.03
SecoisolariciresinolNot Reported<0.03
Daidzein<0.01Not Reported
β-Estradiol<0.01Not Reported
Estriol<0.01Not Reported
Estrone<0.01Not Reported
Cortisol<0.01Not Reported
Chlorogenic acid<0.01Not Reported
Phenyl Caffeinate<0.01Not Reported
Resveratrol<0.01Not Reported
Rosmarinic acid<0.01Not Reported

Data sourced from Cayman Chemical this compound ELISA Kit datasheet and a research publication on a novel polyclonal antibody-based ELISA.[1][2]

Experimental Protocols

Protocol for Assessing Cross-Reactivity in a Competitive this compound ELISA

This protocol outlines a method to determine the percentage of cross-reactivity of potential interfering compounds in your this compound competitive immunoassay.

1. Principle:

The cross-reactivity is determined by comparing the concentration of this compound required to displace 50% of the tracer from the antibody (IC50) with the concentration of the potential cross-reactant required to achieve the same 50% displacement.

2. Materials:

  • This compound ELISA kit (including plates, antibody, tracer, wash buffer, substrate, and stop solution)

  • This compound standard

  • Potential cross-reacting compounds (e.g., enterodiol, secoisolariciresinol, matairesinol)

  • Assay buffer (as provided in the kit or recommended)

  • Calibrated pipettes and tips

  • Microplate reader

3. Procedure:

  • Prepare a standard curve for this compound: Follow the kit instructions to prepare a serial dilution of the this compound standard. This will be used to determine the IC50 of this compound.

  • Prepare standard curves for potential cross-reactants: a. Prepare stock solutions of each potential cross-reactant in a suitable solvent (e.g., ethanol or DMSO) and then dilute them in the assay buffer. b. Create a serial dilution of each cross-reactant in the assay buffer. The concentration range should be wide enough to potentially achieve 50% inhibition. You may need to test a broad range initially (e.g., from 1 pg/mL to 10,000 ng/mL).

  • Perform the ELISA: a. Set up the microplate according to the kit's instructions. b. Add the this compound standards and the cross-reactant standards to their respective wells in duplicate or triplicate. c. Follow the kit protocol for adding the tracer and antibody, incubation, washing, and substrate development.

  • Read the plate: Measure the absorbance at the recommended wavelength using a microplate reader.

4. Data Analysis:

  • Generate standard curves: For this compound and each cross-reactant, plot the percentage of binding (%B/B0) against the logarithm of the concentration.

  • Determine the IC50 values: From each standard curve, determine the concentration of the compound that results in 50% inhibition of binding.

  • Calculate the percentage of cross-reactivity: Use the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

5. Interpretation:

A higher percentage of cross-reactivity indicates a greater potential for the compound to interfere with the accurate measurement of this compound in your samples.

Visualizations

Enterolactone_Metabolic_Pathway cluster_plant Plant Precursors cluster_gut Gut Microbiota Metabolism Secoisolariciresinol Secoisolariciresinol Enterodiol Enterodiol Secoisolariciresinol->Enterodiol Demethylation & Dehydroxylation Matairesinol Matairesinol This compound This compound Matairesinol->this compound Demethylation & Dehydroxylation Enterodiol->this compound Oxidation

Caption: Metabolic pathway of this compound from plant lignan precursors by gut microbiota.

Competitive_Immunoassay_Workflow cluster_steps Competitive ELISA Steps cluster_interpretation Result Interpretation Plate_Coating 1. Plate coated with capture antibody Competition 2. Sample/Standard (this compound) and Enzyme-labeled this compound (Tracer) are added Plate_Coating->Competition Binding 3. Competition for antibody binding sites occurs Competition->Binding Washing 4. Unbound molecules are washed away Binding->Washing Development 5. Substrate is added, and color develops Washing->Development Reading 6. Absorbance is read Development->Reading High_ENL High this compound in Sample = Less Tracer Binds = Low Signal Reading->High_ENL Low_ENL Low this compound in Sample = More Tracer Binds = High Signal Reading->Low_ENL

Caption: Workflow of a competitive immunoassay for this compound detection.

Troubleshooting_Workflow Start Unexpectedly High This compound Readings Check_Controls Are controls and standards within range? Start->Check_Controls Troubleshoot_Assay Troubleshoot general assay issues (pipetting, washing, reagents) Check_Controls->Troubleshoot_Assay No Spike_Recovery Perform Spike and Recovery Experiment Check_Controls->Spike_Recovery Yes Recovery_OK Is recovery within 80-120%? Spike_Recovery->Recovery_OK Dilute_Sample Dilute sample to mitigate matrix effects Recovery_OK->Dilute_Sample No Cross_Reactivity_Test Perform Cross-Reactivity Test with suspected interferents Recovery_OK->Cross_Reactivity_Test Yes Re-evaluate_Data Re-evaluate data Dilute_Sample->Re-evaluate_Data Cross_Reactivity_Confirmed Is cross-reactivity significant? Cross_Reactivity_Test->Cross_Reactivity_Confirmed Consider_Purification Consider sample purification or a more specific assay Cross_Reactivity_Confirmed->Consider_Purification Yes Cross_Reactivity_Confirmed->Re-evaluate_Data No Consider_Purification->Re-evaluate_Data

Caption: Troubleshooting workflow for unexpectedly high this compound immunoassay results.

References

Technical Support Center: Accurate Measurement of Enterolactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating instruments for the accurate quantification of enterolactone. Find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for measuring this compound?

A1: The primary methods for quantifying this compound in biological samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[1][2] LC-MS/MS is often preferred for its high sensitivity and specificity, allowing for the direct quantification of this compound and its glucuronidated and sulfated conjugates.[1][2][3] GC-MS is also a highly sensitive and selective technique but typically requires derivatization of the analyte.[4][5][6] ELISA is a high-throughput immunoassay that can be used for rapid screening of a large number of samples.[7][8]

Q2: Why is instrument calibration crucial for accurate this compound measurement?

A2: Instrument calibration is a fundamental step in any quantitative analysis, establishing the relationship between the analytical signal produced by the instrument and the concentration of the analyte (this compound).[9] A proper calibration ensures the accuracy and reliability of the measurement results. Without a valid calibration, the obtained concentration values for unknown samples would be meaningless. Regular calibration is necessary to account for any temporal variations or drift in the instrument's response.[9][10]

Q3: What is an internal standard and why is it important in mass spectrometry-based methods?

A3: An internal standard (IS) is a compound with a similar chemical structure to the analyte of interest that is added to all samples, calibrators, and quality controls at a known concentration.[4][5] In mass spectrometry, especially with complex sample preparation procedures, an IS is crucial for correcting for variations in sample extraction, derivatization efficiency, and instrument response.[11] Stable isotope-labeled analogues of this compound are ideal internal standards as they have nearly identical chemical and physical properties to the unlabeled analyte, but are distinguishable by their mass.[4][12]

Q4: What are typical concentration ranges and limits of quantification for this compound in human plasma?

A4: this compound concentrations in human plasma can vary widely depending on diet and individual metabolism.[13][14] LC-MS/MS methods have demonstrated high sensitivity, with lower limits of quantification (LLOQ) reported to be as low as 86 pM (24.4 pg/mL) for free this compound, 26 pM (12.2 pg/mL) for this compound glucuronide, and 16 pM (6.1 pg/mL) for this compound sulfate.[1][15]

Quantitative Data Summary

The following table summarizes key quantitative parameters for different this compound measurement methods.

ParameterLC-MS/MSGC-MSELISA
Lower Limit of Quantification (LLOQ) Free ENL: ~86 pM[1][15] ENL-Glucuronide: ~26 pM[1][15] ENL-Sulfate: ~16 pM[1][15]Not explicitly stated, but high sensitivity is noted[4][5]Sensitivity varies, can be in the range of 0.08-0.4 ng/well[8]
Calibration Curve Range 0.0061 – 12.5 ng/mL[15]Dependent on specific method and instrumentTypically 70-1,000 pg/ml[7]
Precision (%RSD) Within-run: 3-6%[12] Between-run: 10-14%[12]Not explicitly statedIntra-assay: <7%[8] Inter-assay: <17%[8]
Recovery 63-104% for serum[6]Dependent on extraction and derivatizationDependent on sample matrix and purification

ENL: this compound

Experimental Protocols

LC-MS/MS Method for this compound Quantification in Human Plasma

This protocol is a summary of a high-throughput method for the direct quantification of free this compound, this compound glucuronide, and this compound sulfate.[1]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Precipitate proteins by adding acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Chromatographic Conditions:

    • Column: Phenyl Column (e.g., 300 mm × 0.5 mm, 3.0 μm particle size).[1]

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

    • Gradient: Start at 15% B, hold for 0.5 min, increase to 75% B over 1.9 min, and hold for 0.2 min.[1]

    • Total Run Time: Approximately 4.6 minutes.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 297.1 → 253.1[15]

      • This compound Glucuronide: m/z 473.1 → 297.1[1][15]

      • This compound Sulfate: m/z 377.1 → 297.1[1][15]

  • Calibration:

    • Prepare a stock solution of this compound, this compound glucuronide, and this compound sulfate standards.[1]

    • Create a series of calibration standards by serial dilution of the stock solution in a solvent mixture (e.g., 50/40/10% ACN/MeOH/H2O).[15]

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

GC-MS Method for this compound Measurement

This protocol outlines a general approach for this compound analysis by GC-MS, which requires a derivatization step.[4][5]

  • Sample Preparation and Extraction:

    • Add a deuterated internal standard to the sample (e.g., plasma, urine, feces).[5]

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the lignans.[5]

  • Derivatization:

    • Evaporate the extracted sample to dryness.

    • Add a silylation reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to form trimethylsilyl (TMS) derivatives.[16] This step increases the volatility of the this compound for GC analysis.[17][18]

    • Incubate at an elevated temperature (e.g., 80°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.[16]

  • GC-MS Analysis:

    • Injector: Use a splitless or split injection mode.

    • Column: A capillary column suitable for steroid or non-polar compound analysis.

    • Carrier Gas: Helium.

    • Oven Temperature Program: A gradient program to separate the derivatized analytes.

    • Mass Spectrometry: Operate in Selective Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions for this compound and its internal standard.[5]

  • Calibration:

    • Prepare calibration standards containing known concentrations of this compound and the internal standard.

    • Derivatize the standards in the same manner as the samples.

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Troubleshooting Guides

LC-MS/MS Troubleshooting
IssuePossible CauseRecommended Solution
No or Low Signal Instrument not properly tuned or calibrated.Perform instrument tuning and calibration as per manufacturer's guidelines.
Incorrect MRM transitions.Verify the precursor and product ions for this compound and its conjugates.[1][15]
Poor ionization efficiency.Optimize source parameters (e.g., spray voltage, gas flows, temperature). Check for ion suppression by the sample matrix.[1]
Sample degradation.Ensure proper sample storage (-80°C) and handling.[1]
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the system.
Matrix effects.Optimize sample cleanup procedures (e.g., SPE) to remove interfering substances.[15]
Non-specific binding in the column.Use a guard column and ensure column compatibility with the sample matrix.
Poor Peak Shape Inappropriate column chemistry.A phenyl column often provides good peak shape for this compound.[15]
Suboptimal mobile phase composition.Adjust the organic solvent percentage and pH of the mobile phase.
Column overloading.Dilute the sample or inject a smaller volume.
Inconsistent Retention Times Fluctuations in pump pressure or temperature.Ensure the LC system is stable. Use a column oven for temperature control.[1]
Column degradation.Replace the column if it has exceeded its lifetime.
Changes in mobile phase composition.Prepare fresh mobile phase daily.
GC-MS Troubleshooting
IssuePossible CauseRecommended Solution
No or Low Peak Intensity Incomplete derivatization.Optimize derivatization conditions (reagent volume, temperature, time).[19] Ensure samples are completely dry before adding the derivatizing agent to avoid interference from water.[17]
Analyte degradation in the injector.Use a lower injector temperature or a deactivated liner.
Adsorption in the GC system.Deactivate the injector liner and column to prevent active sites.
Multiple or Tailing Peaks Incomplete derivatization leading to multiple products.Optimize the derivatization reaction.
Tautomerization.For compounds with keto-enol tautomerism, a two-step derivatization (methoximation followed by silylation) can prevent the formation of multiple derivatives.[17]
Column contamination or degradation.Bake out the column or replace it.
Poor Reproducibility Variability in derivatization.Ensure consistent and precise addition of derivatization reagents.
Sample matrix interference.Improve the sample cleanup procedure to remove interfering compounds.
Inconsistent injection volume.Use an autosampler for precise and reproducible injections.
ELISA Troubleshooting
IssuePossible CauseRecommended Solution
No or Weak Signal Omission of a key reagent.Double-check that all reagents were added in the correct order.[20]
Inactive enzyme conjugate or substrate.Test the activity of the enzyme and substrate separately. Prepare fresh substrate solution.[20]
Insufficient incubation times or incorrect temperature.Follow the recommended incubation times and temperatures in the kit protocol.[21]
High Background Non-specific binding of antibodies.Ensure proper blocking by using the recommended blocking buffer.[22]
Insufficient washing.Increase the number of wash steps or the soaking time during washes.[20][22]
High concentration of detection antibody.Titrate the detection antibody to determine the optimal concentration.[20]
High Coefficient of Variation (CV%) Inconsistent pipetting.Use calibrated pipettes and ensure proper technique.[20]
Uneven temperature across the plate.Allow the plate and reagents to reach room temperature before use and incubate in a temperature-controlled environment.[22]
Improper mixing of reagents.Gently mix all reagents before use.
Sample Matrix Interference Presence of organic solvents or other interfering substances in the sample.Ensure samples are free of organic solvents.[7] If interference is suspected, test different sample dilutions to see if the calculated concentrations are consistent.[7]

Visualizations

Instrument_Calibration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation prep_std Prepare Stock Standard prep_cal Create Calibration Standards prep_std->prep_cal run_cal Analyze Calibration Standards prep_cal->run_cal prep_is Add Internal Standard prep_is->prep_cal prep_qc Prepare Quality Control Samples prep_is->prep_qc run_sample Analyze Unknown Samples prep_is->run_sample run_qc Analyze QC Samples prep_qc->run_qc run_blank Analyze Blank gen_curve Generate Calibration Curve run_blank->gen_curve run_cal->gen_curve check_qc Check QC Performance run_qc->check_qc calc_conc Calculate Sample Concentrations run_sample->calc_conc gen_curve->check_qc check_qc->calc_conc QC Pass troubleshoot Troubleshoot check_qc->troubleshoot QC Fail accept_results Accept Results calc_conc->accept_results troubleshoot->prep_std

Caption: Workflow for instrument calibration for this compound measurement.

Troubleshooting_Decision_Tree cluster_signal Signal Issues cluster_reproducibility Reproducibility Issues cluster_solutions Potential Solutions start Inaccurate Results? no_signal No/Low Signal start->no_signal Signal Problem high_bg High Background start->high_bg Signal Problem high_cv High CV% start->high_cv Reproducibility Problem retention_shift Retention Time Shift start->retention_shift Reproducibility Problem check_cal Check Instrument Calibration no_signal->check_cal check_reagents Verify Reagent Integrity no_signal->check_reagents optimize_method Optimize Analytical Method no_signal->optimize_method optimize_sp Optimize Sample Preparation high_bg->optimize_sp high_bg->optimize_method high_cv->optimize_sp check_system Check System Performance high_cv->check_system retention_shift->optimize_method retention_shift->check_system

Caption: Decision tree for troubleshooting this compound measurement issues.

References

Minimizing degradation of enterolactone during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with enterolactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of this compound in biological samples during storage and handling, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of plasma or serum samples containing this compound?

For long-term storage (months to years), it is highly recommended to store plasma and serum samples at ultra-low temperatures, specifically at -80°C .[1] Analytical methods developed for quantifying this compound and its conjugates often store standard solutions and samples at -80°C to ensure stability.[1] While some studies have stored samples at -20°C or colder for shorter periods, storage at -80°C is the gold standard for minimizing degradation of various metabolites over extended durations.[2] Storing plasma at -80°C has been shown to keep most metabolites stable for up to five years, although some lipids and amino acids may still exhibit minor changes.[2]

Q2: Can I store my samples at -20°C for a short period?

Short-term storage at -20°C is generally acceptable for many common biochemical analytes.[3][4] However, for sensitive metabolites like this compound, -80°C is preferable even for shorter durations to guarantee stability.[4] If -80°C storage is not immediately available, samples should be frozen at -20°C as soon as possible after processing. Studies have shown that slower freezing, as typically occurs at -20°C compared to snap-freezing, can lead to more significant changes in metabolite levels.[5][6]

Q3: How do freeze-thaw cycles affect this compound concentrations?

Repeated freeze-thaw cycles should be strictly avoided as they can significantly impact the stability of many biological analytes. For this compound and its conjugates in plasma, stability has been confirmed through freeze-thaw cycle tests as part of analytical method validation, suggesting it is robust to a limited number of cycles.[1] However, as a best practice, it is crucial to minimize these cycles. To avoid repeated thawing of a bulk sample, it is recommended to divide the initial sample into smaller, single-use aliquots before freezing. This ensures that for each analysis, a fresh aliquot is used, preserving the integrity of the remaining samples.[7]

Q4: Should I protect my samples from light?

Yes. Although specific photodegradation kinetics for this compound are not well-documented in the context of sample storage, many related phenolic and hormone-like compounds are known to be light-sensitive.[8][9] Exposure to ambient or UV light can induce photo-chemical conversions and degradation.[8][10] Therefore, it is a critical best practice to store samples in amber or opaque tubes and to minimize exposure to light during all handling and processing steps.

Q5: Does the pH of the sample matter for this compound stability?

Yes, pH is a critical factor. While specific stability data across a wide pH range for this compound is limited, studies on related lignans and other metabolites indicate that pH can significantly influence stability. For instance, acidic hydrolysis during extraction can lead to the transformation of the this compound precursor secoisolariciresinol. For other compounds like melatonin, stability is highest in acidic conditions (pH 1-4) and decreases as the pH becomes more alkaline.[8] For urine samples intended for phytoestrogen analysis, a common practice is to acidify the sample with a preservative like ascorbic acid before freezing to improve stability.

Troubleshooting Guide

Issue: My measured this compound concentrations are lower than expected.

If you are observing unexpectedly low this compound levels, consider the following potential causes and solutions:

Potential CauseRecommended Action
Sample Degradation Review your storage history. Were samples consistently stored at -80°C? Were they exposed to light or room temperature for extended periods? Were they subjected to multiple freeze-thaw cycles? Refer to the recommended protocols below.
Suboptimal Extraction The efficiency of this compound extraction can be affected by the chosen solvent and pH. Acidic conditions, for example, can cause transformation of this compound precursors. Ensure your extraction protocol is validated for lignans.
Incomplete Hydrolysis This compound in plasma and urine exists primarily as glucuronide and sulfate conjugates.[1] For measuring total this compound, a crucial step is the enzymatic hydrolysis to release the free form. Ensure your hydrolysis step (using enzymes like β-glucuronidase and sulfatase) is complete by optimizing enzyme concentration, incubation time, and temperature.
Analytical Issues Calibrate your analytical instrument (e.g., LC-MS/MS) before each run. Verify the stability of your calibration standards and internal standards, which should also be stored at -80°C in appropriate solvents.[1]
Issue: I'm observing high variability between sample replicates.

High variability can be indicative of inconsistent sample handling or degradation.

Potential CauseRecommended Action
Inconsistent Freeze-Thaw Ensure that all aliquots for a given experiment have undergone the same number of freeze-thaw cycles (ideally, only one).
Pre-analytical Variables Standardize the entire pre-analytical workflow, from blood collection and centrifugation to the time before freezing. Plasma should be separated from cells promptly to avoid ongoing cellular metabolism that can alter analyte concentrations.[3]
Matrix Effects Inconsistent matrix effects in LC-MS/MS analysis can cause variability. Ensure proper sample cleanup and use a stable, isotope-labeled internal standard to correct for these effects.

Data on Storage Conditions

While specific quantitative degradation data for this compound is sparse in the literature, the following table summarizes recommended storage conditions based on best practices for this compound and structurally related metabolites.

ParameterConditionRationale & Reference
Storage Temperature -80°C (Long-term) -20°C (Short-term, < 1 month, not ideal)Ultra-low temperatures are proven to be optimal for the long-term stability of a wide range of plasma metabolites.[2] this compound standards and samples for validated LC-MS/MS methods are stored at -80°C.[1]
Freeze-Thaw Cycles Minimize to ≤ 3 cycles (ideally, one cycle)While this compound shows robustness, repeated cycles degrade many biomolecules. Aliquoting is the best strategy to avoid this.[1]
Light Exposure Protect from light (Use amber/opaque tubes)Phenolic compounds are often light-sensitive. Protecting from light is a standard precaution to prevent photodegradation.[8][9]
pH (Urine) Acidify with preservative (e.g., ascorbic acid)Acidification can inhibit microbial growth and oxidative degradation of phytoestrogens during storage.

Experimental Protocols

Protocol 1: Plasma/Serum Sample Handling and Storage

This protocol is based on methodologies used in validated LC-MS/MS assays for this compound.[1]

  • Collection: Collect whole blood in appropriate tubes (e.g., EDTA or heparin for plasma, serum separator tubes for serum).

  • Processing: Separate plasma or serum from blood cells by centrifugation (e.g., 2000g for 10-15 minutes) as soon as possible, ideally within one hour of collection, to prevent ongoing cellular metabolism.[3]

  • Aliquoting: Immediately after separation, divide the plasma or serum into single-use, pre-labeled cryovials (amber or opaque). This is the most critical step to prevent degradation from repeated freeze-thaw cycles.

  • Freezing: For optimal stability, snap-freeze the aliquots in liquid nitrogen or place them in a -80°C freezer. Slower freezing at -20°C may cause more significant changes in metabolite profiles.[5][6]

  • Storage: Store all aliquots at -80°C until analysis.

  • Thawing: When ready for analysis, thaw the required number of aliquots rapidly, for example, in a room temperature water bath.[5] Use the sample immediately after thawing and do not refreeze.

Visualizations

Workflow for Optimal Sample Preservation

The following diagram illustrates the recommended workflow from sample collection to storage to minimize this compound degradation.

G cluster_pre Pre-Analytical Phase cluster_storage Storage & Analysis Collect 1. Collect Whole Blood Process 2. Centrifuge Promptly (within 1 hour) Collect->Process Minimize Delay Aliquot 3. Aliquot into Single-Use Tubes Process->Aliquot Freeze 4. Snap-Freeze or Store at -80°C Aliquot->Freeze Immediate Protect Protect from Light (Throughout Process) Aliquot->Protect Store 5. Long-Term Storage at -80°C Freeze->Store Freeze->Protect Thaw 6. Thaw Rapidly (Use Once) Store->Thaw Retrieve Single Aliquot Store->Protect Analyze 7. Analyze Sample Thaw->Analyze

Caption: Recommended workflow for this compound sample handling and storage.

Troubleshooting Logic for Low this compound Recovery

This diagram provides a logical path to troubleshoot potential causes of lower-than-expected this compound measurements.

G cluster_sample Sample Integrity cluster_protocol Analytical Protocol Start Low this compound Concentration Detected StorageTemp Was sample stored consistently at -80°C? Start->StorageTemp FreezeThaw How many freeze-thaw cycles occurred? StorageTemp->FreezeThaw Yes Result1 Degradation Likely StorageTemp->Result1 No LightExp Was sample protected from light? FreezeThaw->LightExp ≤ 1 FreezeThaw->Result1 > 1 Hydrolysis Was enzymatic hydrolysis of conjugates complete? LightExp->Hydrolysis Yes LightExp->Result1 No Standards Were calibration standards and IS stable? Hydrolysis->Standards Yes Result2 Methodological Issue Likely Hydrolysis->Result2 No Standards->Result2 No

Caption: Troubleshooting guide for low this compound recovery.

References

Statistical methods to account for inter-individual variation in enterolactone levels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enterolactone. It offers guidance on statistical methods to account for inter-individual variation and provides detailed experimental protocols.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing potential causes and solutions.

Issue 1: High Variability in this compound Levels Within the Same Treatment Group

Potential CauseRecommended Solution
Dietary Differences Standardize the diet of study participants for a period before and during the sample collection phase. If not feasible, collect detailed dietary intake data using food frequency questionnaires or 24-hour dietary recalls and include dietary lignan intake as a covariate in the statistical analysis.
Gut Microbiota Composition The gut microbiota is essential for converting dietary lignans into this compound.[1][2][3] Consider collecting fecal samples for microbiome analysis (e.g., 16S rRNA sequencing) to assess the abundance of key bacterial species involved in this conversion. This data can be used as a covariate or for stratifying participants.
Antibiotic Use Recent antibiotic use can significantly alter the gut microbiota and reduce this compound production.[4] Screen participants for antibiotic use within the last 3-6 months and consider this as an exclusion criterion or a covariate in your analysis.
Inconsistent Sample Collection and Handling Ensure strict adherence to a standardized protocol for sample collection, processing, and storage.[5][6][7][8] Document the time of day for collection, as diurnal variations may exist.

Issue 2: Lower Than Expected this compound Concentrations

Potential CauseRecommended Solution
Low Lignan Intake in the Study Population Assess the habitual dietary lignan intake of your study population. If it is generally low, consider a dietary intervention with lignan-rich foods (e.g., flaxseed) to stimulate this compound production.[9][10]
Inefficient Lignan Metabolism A significant portion of the population may have a gut microbiome less efficient at producing this compound. Analyze for precursor lignans (e.g., secoisolariciresinol, matairesinol) in your samples to assess whether the issue is intake or conversion.
Sample Degradation This compound conjugates can be unstable. Ensure samples are stored at -80°C and minimize freeze-thaw cycles.[6][7] Use appropriate preservatives if necessary.
Analytical Method Insensitivity Verify that the limit of quantification (LOQ) of your analytical method is sufficient to detect the expected this compound concentrations in your study population. Consider using a more sensitive method like LC-MS/MS.

Issue 3: Inconsistent Results Across Different Studies

Potential CauseRecommended Solution
Methodological Differences Different analytical methods (e.g., LC-MS/MS, GC-MS, immunoassay) can yield different absolute concentrations.[11][12] When comparing or pooling data, ensure that the same analytical platform and protocol were used. If not, a cross-validation study may be necessary.
Population Heterogeneity Factors such as age, sex, BMI, and ethnicity can influence this compound levels.[4][10][13] Ensure that the populations being compared are well-matched for these demographic variables.
Different Forms of this compound Measured Assays may measure total this compound (after enzymatic deconjugation) or specific forms (free, glucuronidated, sulfated).[14] Clearly define which form of this compound is being reported.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to inter-individual variation in this compound levels?

A1: The main drivers of variation are:

  • Dietary Lignan Intake: The amount of lignan precursors consumed directly impacts this compound production.[4][9][15]

  • Gut Microbiota Composition and Activity: The presence and abundance of specific bacteria capable of converting lignans to this compound are crucial.[1][2][3]

  • Host Factors: Age, sex, and BMI have been shown to be associated with differing this compound concentrations.[4][10][13]

  • Medications: Antibiotic use can disrupt the gut microbiome and significantly reduce this compound production.[4]

  • Genetics: Host genetics may play a role in the metabolism and disposition of this compound.[11]

Q2: How can I statistically account for high inter-individual variation in my data?

A2: Linear mixed-effects models are a powerful approach. These models allow you to account for both fixed effects (e.g., treatment group, age, sex) and random effects (e.g., individual-specific variation). By including subject as a random effect, you can model the baseline differences between individuals and how each individual responds to the treatment over time. This approach can increase the statistical power to detect treatment effects in the presence of high inter-individual variability.

Q3: What is the best analytical method for quantifying this compound?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently considered the gold standard for its high sensitivity and specificity, allowing for the quantification of different forms of this compound and its metabolites.[14] Gas chromatography-mass spectrometry (GC-MS) is also a robust method. Immunoassays are available but may be subject to cross-reactivity and may not distinguish between this compound precursors and metabolites.[11]

Q4: What are the critical pre-analytical steps to ensure data quality?

A4: Careful sample collection and handling are paramount. Use standardized collection tubes, process samples promptly, and store them at -80°C to minimize degradation.[6][7] It is also crucial to collect detailed metadata from participants, including dietary habits, medication use, and demographic information.

Q5: Should I measure free this compound, its conjugates, or total this compound?

A5: In circulation, this compound is predominantly found as glucuronide and sulfate conjugates. Measuring total this compound after enzymatic hydrolysis of the conjugates provides a comprehensive measure of production. However, quantifying the individual forms can offer deeper insights into its metabolism and bioavailability.[14] The choice depends on your research question and the available analytical capabilities.

Data Presentation

Table 1: Summary of Factors Influencing Plasma this compound Concentrations

FactorEffect on this compound LevelsReference(s)
Dietary Lignan Intake Positive[4][9][15]
Gut Microbiota Diversity Positive[1][3]
Antibiotic Use Negative[4]
Age Positive[4][13]
Sex (Female vs. Male) Higher in Females[4][9]
Body Mass Index (BMI) Negative[4][13]
Smoking Negative[13]
Alcohol Consumption Positive[9][13]
Caffeine Intake Positive[9]

Experimental Protocols

Protocol 1: Quantification of Total this compound in Human Plasma by LC-MS/MS

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add an internal standard solution (e.g., d4-enterolactone).

    • Add 10 µL of β-glucuronidase/sulfatase from Helix pomatia and incubate at 37°C for 18 hours to deconjugate this compound.

    • Stop the reaction by adding 200 µL of acetonitrile.

    • Vortex and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 10% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of this compound standards.

    • Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Statistical Analysis using Linear Mixed-Effects Models in R

This protocol provides a conceptual guide and example R code for analyzing longitudinal this compound data.

  • Conceptual Framework:

    • Fixed Effects: These are the variables you are primarily interested in, such as the treatment group, time, and relevant covariates (e.g., age, BMI, dietary lignan intake).

    • Random Effects: These account for sources of variability that are not of primary interest but need to be controlled for, such as the inherent differences between study participants. A common approach is to include a random intercept for each subject, which allows the baseline this compound level to vary for each individual. A random slope can also be included to allow the effect of time to vary between individuals.

  • R Implementation using the lme4 package:

Mandatory Visualizations

Enterolactone_Metabolism cluster_Diet Dietary Intake cluster_Gut Gut Microbiota Metabolism cluster_Systemic Systemic Circulation cluster_Excretion Excretion Lignans Dietary Lignans (e.g., Secoisolariciresinol, Matairesinol) Deglycosylation Deglycosylation Lignans->Deglycosylation Gut Bacteria Demethylation Demethylation Deglycosylation->Demethylation Dehydroxylation Dehydroxylation Demethylation->Dehydroxylation Enterodiol Enterodiol Dehydroxylation->Enterodiol Oxidation Oxidation Enterodiol->Oxidation Gut Bacteria This compound This compound Oxidation->this compound Absorption Absorption This compound->Absorption Conjugation Conjugation (Glucuronidation/Sulfation) Absorption->Conjugation Liver Circulation Circulating This compound (Conjugated & Free) Conjugation->Circulation Urine Urinary Excretion Circulation->Urine

Caption: Metabolic pathway of dietary lignans to this compound.

Experimental_Workflow cluster_Planning Study Design & Planning cluster_Execution Data & Sample Collection cluster_Analysis Laboratory & Statistical Analysis cluster_Interpretation Results & Interpretation StudyDesign Define Research Question & Study Population PowerAnalysis Power Analysis for Sample Size Calculation StudyDesign->PowerAnalysis ParticipantScreening Participant Screening (Inclusion/Exclusion Criteria) PowerAnalysis->ParticipantScreening InformedConsent Informed Consent ParticipantScreening->InformedConsent DataCollection Collect Covariate Data (Diet, Demographics, etc.) InformedConsent->DataCollection SampleCollection Biological Sample Collection (e.g., Plasma, Urine) DataCollection->SampleCollection SampleProcessing Sample Processing & Storage (-80°C) SampleCollection->SampleProcessing SamplePrep Sample Preparation (e.g., Deconjugation, Extraction) SampleProcessing->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Quantification Quantification of This compound Levels LCMS->Quantification DataCleaning Data Cleaning & Preprocessing Quantification->DataCleaning StatAnalysis Statistical Analysis (e.g., Mixed-Effects Models) DataCleaning->StatAnalysis Interpretation Interpretation of Results StatAnalysis->Interpretation Publication Publication & Dissemination Interpretation->Publication

Caption: Experimental workflow for this compound analysis.

References

Technical Support Center: Navigating Confounding Factors in Enterolactone Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in epidemiological studies of enterolactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to confounding factors in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common confounding factors in epidemiological studies of this compound?

A1: Epidemiological studies of this compound are susceptible to a variety of confounding factors that can obscure the true relationship between this compound and health outcomes. These are broadly categorized as:

  • Dietary Factors: Since this compound is a metabolite of dietary lignans, overall diet is a major source of confounding. High lignan intake is often associated with a healthier dietary pattern, including high consumption of fiber, fruits, and vegetables. Specific dietary confounders include:

    • Lignan precursor intake (from sources like flaxseed, whole grains, nuts, and seeds)

    • Dietary fiber intake

    • Consumption of coffee, tea, and alcoholic beverages

    • Intake of other phytoestrogens (e.g., isoflavones)

  • Lifestyle and Demographic Factors: A healthy lifestyle is often correlated with higher this compound levels. Key confounders include:

    • Age and Sex: this compound levels can vary by age and sex.

    • Body Mass Index (BMI) and Obesity: Obesity has been associated with lower this compound concentrations.

    • Smoking Status: Smoking is linked to lower this compound levels.

    • Physical Activity: Higher levels of physical activity may be associated with healthier lifestyles that also lead to higher this compound.

  • Host-Specific Factors: Individual physiological differences significantly impact this compound production. These include:

    • Gut Microbiota Composition: The intestinal microflora are responsible for converting dietary lignans into this compound. The composition and activity of an individual's gut microbiome are critical determinants of this compound levels.

    • Antibiotic Use: The use of oral antimicrobials can significantly decrease serum this compound concentrations by altering the gut microbiota.[1][2]

    • Genetic Factors: Genetic variations may influence the metabolism of lignans and the activity of the gut microbiome.

Q2: Why do different studies on this compound and disease risk show conflicting results?

A2: The conflicting results in observational studies of this compound are often attributed to methodological issues and inadequate control of confounding factors.[3] Key reasons for discrepancies include:

  • Residual Confounding: Even after adjusting for known confounders, unmeasured or imprecisely measured factors can still bias the results.

  • Measurement Error: Inaccurate measurement of this compound levels or dietary intake of lignans can lead to misclassification of exposure.

  • Heterogeneity of Disease Subtypes: The effect of this compound may differ across various subtypes of a disease (e.g., estrogen receptor-positive vs. estrogen receptor-negative breast cancer).[3][4]

  • Differences in Study Design: Case-control studies have more frequently shown a protective association of this compound with breast cancer risk compared to prospective cohort studies.[3]

  • Population Differences: Variations in diet, lifestyle, and gut microbiota composition across different study populations can lead to different results.

Troubleshooting Guides

Problem: I suspect dietary factors are confounding my results. How can I control for this?

Solution: Controlling for dietary confounding is crucial. Here are several approaches:

  • Dietary Assessment: Use validated food frequency questionnaires (FFQs) or 24-hour dietary recalls to collect detailed information on the intake of lignan-rich foods, fiber, and other potential dietary confounders.

  • Statistical Adjustment: In your statistical analysis, include dietary variables (e.g., fiber intake, consumption of fruits and vegetables, coffee, tea, alcohol) as covariates in a multivariate regression model. This allows you to estimate the association between this compound and the outcome while statistically holding these dietary factors constant.

  • Stratification: Stratify your analysis by levels of dietary factors (e.g., high vs. low fiber intake) to examine the this compound-disease association within each stratum. If the association is consistent across strata, you can report a pooled, adjusted estimate.

Problem: My study includes participants with a history of antibiotic use. How should I handle this?

Solution: Antibiotic use can significantly lower this compound levels and is a critical confounder to address.

  • Collect Data on Antibiotic Use: In your study questionnaires, include detailed questions about the history of antibiotic use, including the type of antibiotic, timing, and duration of treatment.

  • Exclusion Criteria: Consider excluding participants with recent antibiotic use (e.g., within the last 3-6 months) from your primary analysis.

  • Sensitivity Analysis: Perform a sensitivity analysis by comparing the results of the full study population with a sub-group that has not recently used antibiotics to assess the impact of this confounder.

  • Statistical Adjustment: If exclusion is not feasible, include antibiotic use as a covariate in your multivariate models.

Data Presentation: Impact of Confounding Factors

The following tables summarize quantitative data on the impact of key confounding factors on this compound levels and its association with disease risk.

Table 1: Effect of Antibiotic Use on Serum this compound Concentrations

Study PopulationAntibiotic Use StatusMean Serum this compound (nmol/L)Standard Deviation (SD)
Finnish Men & WomenNon-users19.316.1
Users (within 12-16 months)16.414.3
Finnish MenNon-users17.714.0
Users (within 12-16 months)14.413.0
Finnish WomenNon-users20.918.0
Users (within 12-16 months)17.615.0

Source: Adapted from a study on the impact of oral antimicrobials on serum this compound.[1]

Table 2: Association Between Serum this compound and Breast Cancer Risk (Adjusted vs. Unadjusted)

StudyComparisonUnadjusted Odds Ratio (95% CI)Adjusted Odds Ratio (95% CI)*
Pietinen et al.Highest vs. Lowest QuintileNot Reported0.38 (0.18-0.77)
Pasanen et al.Quartile 2 vs. 11.67 (0.95-2.95)Not Reported
Quartile 3 vs. 11.71 (0.96-3.06)Not Reported
Quartile 4 vs. 11.30 (0.73-2.31)Not Reported

*Adjusted for known risk factors for breast cancer. Sources: Pietinen et al.[5], Pasanen et al.[6]

Table 3: Impact of Dietary Fiber on Cardiovascular Disease Risk

Study TypeIncrease in Daily Fiber IntakeReduction in Cardiovascular Disease Risk (RR)
Meta-analysis7 grams0.91

RR = Risk Ratio. This demonstrates how a factor often associated with high this compound levels (high fiber intake) independently influences a health outcome.[7]

Experimental Protocols

Protocol 1: Controlling for Confounding using Matching in a Case-Control Study

Objective: To select a control group that is comparable to the case group with respect to key confounding variables.

Methodology:

  • Define Cases: Clearly define the criteria for including cases (e.g., newly diagnosed with a specific disease).

  • Identify Potential Confounders: Identify the primary confounding factors to be matched (e.g., age, sex, smoking status).

  • Individual Matching:

    • For each case, select one or more controls from the same source population.

    • Match controls to cases based on the selected confounding variables. For example, for a 55-year-old female case who is a current smoker, select a 55-year-old female control who is also a current smoker.

    • A matching ratio of 1:1 up to 1:4 is common.[8][9]

  • Frequency Matching:

    • Determine the distribution of the matching variables among the cases.

    • Select a group of controls with the same overall distribution of these variables. For instance, if 30% of your cases are in the 50-59 age group, select controls so that 30% of them are also in this age group.

  • Data Analysis: Use statistical methods appropriate for matched data, such as conditional logistic regression, to analyze the association between this compound and the disease.[8]

Protocol 2: Controlling for Confounding using Stratification

Objective: To examine the association between this compound and an outcome within different subgroups (strata) of a confounding variable.

Methodology:

  • Identify the Primary Confounder: Select a strong potential confounder (e.g., dietary fiber intake).

  • Create Strata: Divide the study population into distinct strata based on the confounder. For example, create three strata for dietary fiber intake: low (<15 g/day ), medium (15-25 g/day ), and high (>25 g/day ).

  • Calculate Stratum-Specific Effect Estimates: Within each stratum, calculate the measure of association (e.g., odds ratio or relative risk) between this compound levels and the outcome.

  • Assess for Homogeneity: Compare the effect estimates across the strata. If they are similar, it suggests the confounder was indeed a confounding factor, and a pooled, adjusted estimate can be calculated. The Mantel-Haenszel method can be used for this.[10][11]

  • Identify Effect Modification: If the effect estimates are substantially different across strata, this indicates effect modification, meaning the confounder modifies the effect of this compound on the outcome. In this case, report the stratum-specific estimates separately.

Protocol 3: Controlling for Confounding using Multivariate Regression Analysis

Objective: To statistically adjust for multiple confounding variables simultaneously.

Methodology:

  • Variable Selection: Identify all potential confounding variables based on prior literature and biological plausibility.

  • Model Building:

    • Choose the appropriate regression model based on the outcome variable (e.g., logistic regression for a binary outcome like disease presence/absence, Cox proportional hazards regression for time-to-event data).

    • Include this compound as the primary exposure variable and the selected confounding variables as covariates in the model.

  • Model Assumptions: Check the assumptions of the chosen regression model (e.g., linearity in the logit for logistic regression).

  • Interpretation: The coefficient for the this compound variable in the final model represents the association between this compound and the outcome, adjusted for the effects of all other variables included in the model.

Mandatory Visualizations

Confounding_Factors cluster_exposure Exposure cluster_outcome Outcome cluster_confounders Confounding Factors This compound This compound Levels Disease Disease (e.g., Cancer, CVD) This compound->Disease Observed Association Diet Diet (Lignans, Fiber) Diet->this compound Diet->Disease Lifestyle Lifestyle (Smoking, BMI) Lifestyle->this compound Lifestyle->Disease GutMicrobiota Gut Microbiota GutMicrobiota->this compound Antibiotics Antibiotic Use Antibiotics->GutMicrobiota Experimental_Workflow cluster_design Study Design Phase cluster_data_collection Data Collection cluster_analysis Analysis Phase Start Start of Study Matching Matching (Cases & Controls) Start->Matching Restriction Restriction (e.g., non-smokers only) Start->Restriction CollectData Collect Data on: This compound, Outcome, & Confounders Matching->CollectData Restriction->CollectData Stratification Stratification CollectData->Stratification Multivariate Multivariate Regression CollectData->Multivariate AdjustedEstimate Adjusted Effect Estimate Stratification->AdjustedEstimate Multivariate->AdjustedEstimate

References

Validation & Comparative

Validating Dietary Lignan Intake: A Comparative Guide to Food Frequency Questionnaires and Serum Enterolactone Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of dietary intake is paramount in nutritional epidemiology and the development of diet-based therapeutic strategies. Lignans, a group of polyphenols found in plant-based foods, and their primary metabolite, enterolactone, have garnered significant interest for their potential roles in hormone-related cancers and cardiovascular health. Food Frequency Questionnaires (FFQs) are a common tool for estimating dietary lignan intake in large-scale studies, but their validity is crucial. This guide provides a comprehensive comparison of various FFQ validation studies that have utilized serum this compound as an objective biomarker, offering insights into the performance of different FFQs and detailed experimental protocols.

Comparative Performance of Food Frequency Questionnaires

The validity of an FFQ for assessing lignan intake is typically determined by correlating the estimated dietary lignan intake from the questionnaire with the concentration of this compound in serum or plasma. The following table summarizes the key findings from several validation studies.

Study (Year)FFQ DescriptionStudy PopulationNSerum this compound Measurement MethodCorrelation Coefficient (r) with Serum this compound
Lin et al. (2013) FFQ-97: 93 food itemsSwedish women, aged 55-75 years135Time-Resolved Fluoroimmunoassay (TR-FIA)0.22 (energy-adjusted)[1][2][3][4]
FFQ-87: 67 food items0.09 (energy-adjusted)[1][2][3][4]
Kilkkinen et al. (2003) Not specified in detail, focused on secoisolariciresinol and matairesinol intakeFinnish men and women1784Not specified in detail0.19 (for 24-hour recalls)[1][2]
Hedelin et al. (as cited in Lin et al., 2012)Not specified in detailSwedish menNot specifiedNot specified0.19 [1][2]
Bhakta et al. (as cited in Lin et al., 2012)Not specified in detailEnglish women140Not specified0.10 [2]
Another English Study (as cited in Lin et al., 2012)Not specified in detailNot specifiedNot specifiedNot specifiedNo significant correlation[1][2]

Key Observations:

  • The comprehensiveness of the FFQ, in terms of the number of lignan-containing food items, appears to influence its validity. The FFQ-97 with more food items demonstrated a significantly higher correlation with serum this compound compared to the shorter FFQ-87 in the same study population[1][2][3][4].

  • The correlation coefficients observed in these studies are generally modest, ranging from non-significant to around 0.22. This suggests that while FFQs can be a useful tool for ranking individuals according to their lignan intake, they may not provide a precise quantitative estimate of absolute intake.

  • Factors such as individual differences in gut microbiota composition and metabolism can influence the conversion of dietary lignans to this compound, contributing to the modest correlations observed[5].

Experimental Protocols

FFQ Administration and Dietary Lignan Intake Assessment

The general protocol for assessing dietary lignan intake using an FFQ involves the following steps:

  • Questionnaire Administration: Participants are asked to report the frequency of consumption of a list of specific food items over a defined period (e.g., the past year). The FFQ should be designed to include major dietary sources of lignans.

  • Quantification of Food Intake: The reported frequency of consumption for each food item is multiplied by a standard portion size to estimate the daily intake of that food.

  • Lignan Database: The intake of each food item is then multiplied by its corresponding lignan content, which is obtained from a comprehensive food composition database. The total dietary lignan intake is calculated by summing the intake from all food items.

  • Energy Adjustment: Total lignan intake is often adjusted for total energy intake to reduce measurement error and to reflect the composition of the diet independent of the total amount of food consumed.

Serum this compound Measurement: Time-Resolved Fluoroimmunoassay (TR-FIA)

Time-Resolved Fluoroimmunoassay (TR-FIA) is a highly sensitive method used to quantify serum this compound levels. The following protocol provides a general overview of the steps involved, based on the methodology developed by Adlercreutz and colleagues[6].

  • Sample Preparation:

    • Serum or plasma samples are collected from participants.

    • Enzymatic hydrolysis is performed to release this compound from its conjugated forms (glucuronides and sulfates). This typically involves incubation with β-glucuronidase and sulfatase.

  • Extraction:

    • The hydrolyzed samples are extracted with an organic solvent, such as diethyl ether, to isolate the free this compound.

    • The organic phase is then evaporated to dryness.

  • Immunoassay:

    • The dried extract is reconstituted in an assay buffer.

    • The assay is performed in microtiter plates coated with an antibody specific to this compound.

    • A known amount of europium-labeled this compound (tracer) is added to the wells along with the sample extract.

    • The this compound in the sample competes with the europium-labeled this compound for binding to the antibody on the plate.

  • Detection:

    • After an incubation period, the unbound components are washed away.

    • An enhancement solution is added to dissociate the europium ions from the tracer and form a new, highly fluorescent chelate.

    • The fluorescence is measured using a time-resolved fluorometer. The intensity of the fluorescence is inversely proportional to the concentration of this compound in the sample.

  • Quantification:

    • A standard curve is generated using known concentrations of this compound.

    • The concentration of this compound in the samples is determined by interpolating their fluorescence readings from the standard curve.

Visualizing the Validation Workflow and Biochemical Pathway

To further elucidate the processes involved in validating FFQ data with serum this compound levels, the following diagrams, generated using Graphviz, illustrate the key workflows and biological pathways.

FFQ_Validation_Workflow cluster_data_collection Data Collection cluster_analysis Data Analysis cluster_outcome Outcome participant Study Participant ffq Administer FFQ participant->ffq blood_sample Collect Blood Sample participant->blood_sample lignan_intake Calculate Dietary Lignan Intake ffq->lignan_intake serum_enl Measure Serum this compound (TR-FIA) blood_sample->serum_enl correlation Statistical Analysis (Correlation) lignan_intake->correlation serum_enl->correlation validation Assess FFQ Validity correlation->validation

Caption: Workflow for validating a Food Frequency Questionnaire (FFQ).

Enterolactone_Pathway dietary_lignans Dietary Lignans (e.g., Secoisolariciresinol, Matairesinol) gut_microbiota Gut Microbiota dietary_lignans->gut_microbiota enterodiol Enterodiol gut_microbiota->enterodiol Metabolism This compound This compound enterodiol->this compound Oxidation absorption Intestinal Absorption This compound->absorption serum Circulation in Serum absorption->serum

Caption: Biochemical pathway of this compound formation from dietary lignans.

References

Enterolactone vs. Enterodiol: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone (ENL) and enterodiol (END) are mammalian lignans produced by the gut microbiota from plant-based precursors found in foods such as flaxseed, whole grains, and vegetables.[1][2][3] As phytoestrogens, they exhibit a structural similarity to endogenous estrogens, allowing them to interact with estrogen receptors and modulate various physiological processes.[4] This has led to extensive research into their potential roles in the prevention and treatment of hormone-dependent cancers, inflammatory diseases, and other chronic conditions.[5][6][7] While often studied together, this compound and enterodiol possess distinct biological activities. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in understanding their differential effects and potential therapeutic applications.

Comparative Biological Activities

The biological efficacy of this compound and enterodiol varies significantly across different experimental models. Generally, this compound is found to be the more potent of the two lignans in several key biological activities.

Anticancer Activity

Both this compound and enterodiol have demonstrated anticancer properties; however, studies consistently show that this compound exerts stronger inhibitory effects on cancer cell proliferation, invasion, and metastasis.[5][8][9]

Biological EffectCancer TypeThis compound (ENL)Enterodiol (END)Key FindingsReference
Cell Proliferation Ovarian Cancer (ES-2 cells)More effective; inhibits growth in a dose- and time-dependent manner at concentrations up to 10⁻⁵ mol/L.Inhibits growth only at high concentrations (10⁻³ mol/L).ENL shows superior and more consistent inhibition of cancer cell growth.[5]
Cell Proliferation Prostate Cancer (LNCaP, PC-3, DU-145 cells)More potent in decreasing cell viability.Significantly decreases cell viability, but less potent than ENL.ENL is a more potent inhibitor of prostate cancer cell viability.[10]
Tumor Growth (in vivo) Ovarian Cancer (Xenograft in nude mice)0.1 mg/kg and 1 mg/kg doses markedly suppressed tumor growth with fewer side effects.1 mg/kg dose suppressed tumor growth but was associated with serious side effects.ENL has a better safety profile and higher anticancer activity in vivo.[8][9]
Cell Invasion & Migration Ovarian Cancer (ES-2 cells)High doses obviously inhibit invasion and metastasis.High doses obviously inhibit invasion and metastasis.Both show inhibitory effects at high concentrations.[5][9]
Estrogenic and Antiestrogenic Activity

As phytoestrogens, both compounds can bind to estrogen receptors (ERs), exhibiting either estrogenic (agonist) or antiestrogenic (antagonist) effects depending on the concentration and cellular context.[2][3] Their interaction with ERα and ERβ is a key mechanism underlying their effects on hormone-dependent cancers.

Biological EffectReceptor/Cell LineThis compound (ENL)Enterodiol (END)Key FindingsReference
ERα Transcriptional Activation Breast Cancer (MCF-7 cells)Less efficient in inducing AF-1, acts predominantly through AF-2.Induces ERα transcriptional activation through both transactivation functions AF-1 and AF-2, similar to 17β-estradiol (E2).END acts as a fuller ERα agonist compared to ENL.[1][11]
ERβ Transcriptional Activation Breast Cancer (MCF-7 cells)Shows distinct properties for transactivation.Shows distinct properties for transactivation.Both modulate ERβ, but with different characteristics.[1][11]
Competition with E2 Estrogen ReceptorsCompetes with 17β-estradiol (E2) for ER binding.Competes with 17β-estradiol (E2) for ER binding.This competition is a proposed mechanism for their protective effects in hormone-dependent cancers.[2]
Aromatase Inhibition Enzyme ActivityInhibits aromatase, an enzyme involved in estrogen production.Inhibits aromatase.This activity contributes to their potential to protect against breast cancer.[12]
Antioxidant Activity

This compound and enterodiol possess antioxidant properties, although they are generally weaker than their plant precursors.[13] Their ability to scavenge free radicals contributes to their protective effects against oxidative stress-induced cellular damage.

AssayThis compound (ENL)Enterodiol (END)Key FindingsReference
DPPH Radical Scavenging Inactive at 25-200µM. IC₅₀: 932.167 µg/mL.Inactive at 25-200µM. IC₅₀: 770.164 µg/mL.Both are very weak DPPH radical scavengers compared to their precursors.[13][14]
ABTS Radical Scavenging IC₅₀: 14.146 µg/mLIC₅₀: 13.378 µg/mLBoth show moderate ABTS radical scavenging activity.[13]
AAPH-induced DNA Damage Less effective than precursors.Less effective than precursors.Efficacy is lower than their plant precursors, SDG and SECO.[14]
AAPH-induced Lipid Peroxidation Showed some efficacy.Showed some efficacy.Both contribute to the reduction of lipid peroxidation.[5][14]
Immunomodulatory Activity

Both lignans can modulate the immune response, primarily through the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation.

Biological EffectCell LineThis compound (ENL)Enterodiol (END)Key FindingsReference
Cell Proliferation & Cytokine Production Human Peripheral Blood LymphocytesMore active in inhibiting cell proliferation and cytokine production in a dose-related manner.Inhibits cell proliferation and cytokine production.ENL is the more potent immunomodulator.[6]
NF-κB Activation THP-1 cellsPrevents I-κB degradation and NF-κB activation.Prevents I-κB degradation and NF-κB activation.Both lignans inhibit this key inflammatory pathway.[6]

Signaling Pathways Modulated by this compound and Enterodiol

This compound and enterodiol exert their biological effects by modulating several key signaling pathways. While both can initiate similar signaling cascades, the downstream effects can differ, with this compound often showing more pronounced effects on specific cell functions.[15][16]

Estrogen Receptor (ER) Signaling

Both ENL and END can initiate estrogen signaling through both genomic and non-genomic pathways. They bind to estrogen receptors, leading to the activation of downstream targets. However, their differential effects on ERα transactivation functions (AF-1 and AF-2) lead to distinct physiological outcomes.[1][11]

G cluster_ligands Lignans cluster_cell Cell ENL This compound (ENL) ER Estrogen Receptor (ERα / ERβ) ENL->ER Binds (Differential Affinity) END Enterodiol (END) END->ER Binds (Differential Affinity) ERE Estrogen Response Element (DNA) ER->ERE Binds Gene Target Gene Transcription ERE->Gene Regulates Response Biological Response (e.g., Proliferation, Apoptosis) Gene->Response

Caption: Estrogen Receptor (ER) Signaling Pathway modulated by this compound and Enterodiol.

PI3K/Akt and MAPK/ERK Signaling Pathways

Both this compound and enterodiol activate the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation and survival.[15][16] In prostate cancer cells, this compound has been shown to inhibit the IGF-1R signaling pathway, which in turn suppresses downstream PI3K/Akt and MAPK/ERK activation, leading to cell cycle arrest.[10]

G ENL This compound (ENL) IGF1R IGF-1 Receptor ENL->IGF1R Inhibits PI3K PI3K IGF1R->PI3K Activates MAPK MAPK/ERK IGF1R->MAPK Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes MAPK->Proliferation Promotes

Caption: Inhibition of IGF-1R Signaling by this compound in Prostate Cancer Cells.

NF-κB Signaling Pathway

In immune cells, both lignans have been shown to inhibit the NF-κB signaling pathway by preventing the degradation of its inhibitor, I-κB. This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α.[6]

G cluster_ligands Lignans ENL This compound (ENL) IkB I-κB Degradation ENL->IkB Prevents END Enterodiol (END) END->IkB Prevents NFkB NF-κB Activation IkB->NFkB Inhibits TNFa TNF-α Production NFkB->TNFa Induces

Caption: Inhibition of NF-κB Signaling by this compound and Enterodiol.

Experimental Protocols

The following are summaries of methodologies for key experiments cited in the comparison of this compound and enterodiol.

Cell Proliferation Assay (MTT Assay)
  • Objective: To assess the effect of this compound and enterodiol on the viability and proliferation of cancer cells.

  • Methodology:

    • Cells (e.g., ES-2 ovarian cancer cells) are seeded in 96-well plates and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of this compound, enterodiol, or a vehicle control.

    • Cells are incubated for a specified period (e.g., 24, 48, 72 hours).

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the control group.

Cell Invasion Assay (Transwell Assay)
  • Objective: To evaluate the effect of this compound and enterodiol on the invasive potential of cancer cells.

  • Methodology:

    • Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with Matrigel to mimic the extracellular matrix.

    • Cancer cells, pre-treated with this compound, enterodiol, or a vehicle control, are seeded in the upper chamber in a serum-free medium.

    • The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

    • After incubation (e.g., 24 hours), non-invading cells on the upper surface of the membrane are removed with a cotton swab.

    • Invading cells on the lower surface of the membrane are fixed (e.g., with methanol) and stained (e.g., with crystal violet).

    • The number of invading cells is counted under a microscope in several random fields.

Western Blotting for Signaling Protein Analysis
  • Objective: To determine the effect of this compound and enterodiol on the expression and phosphorylation status of key proteins in signaling pathways (e.g., Akt, ERK).

  • Methodology:

    • Cells are treated with this compound, enterodiol, or a vehicle control for a specific duration.

    • Cells are lysed to extract total proteins. Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-phospho-Akt, anti-total-Akt).

    • The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Antioxidant Capacity Assays (DPPH and ABTS)
  • Objective: To measure the free radical scavenging activity of this compound and enterodiol.

  • Methodology (DPPH Assay):

    • A solution of DPPH (1,1-diphenyl-2-picrylhydrazyl) in a solvent (e.g., methanol) is prepared.

    • Various concentrations of this compound and enterodiol are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature.

    • The reduction of the DPPH radical by the antioxidants results in a color change from purple to yellow, which is measured as a decrease in absorbance at a specific wavelength (e.g., 517 nm).

    • The scavenging activity is calculated as a percentage of DPPH discoloration.

  • Methodology (ABTS Assay):

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with an oxidizing agent (e.g., potassium persulfate).

    • The ABTS•+ solution is diluted to a specific absorbance.

    • Various concentrations of this compound and enterodiol are added to the ABTS•+ solution.

    • The decrease in absorbance is measured after a specific incubation time.

    • The antioxidant activity is typically expressed as Trolox equivalents.

Conclusion

These findings underscore the importance of evaluating this compound and enterodiol as distinct molecular entities in preclinical and clinical research. For drug development professionals, this compound may represent a more promising candidate for therapeutic applications, particularly in oncology. Future research should continue to elucidate the specific molecular mechanisms that drive the differential activities of these two important mammalian lignans.

References

A Comparative Guide to the Analytical Cross-Validation of Enterolactone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of enterolactone, a key mammalian lignan metabolite, is crucial for studies ranging from nutrition and cancer prevention to drug development. This guide provides a comprehensive cross-validation of the three primary analytical methods used for this compound determination: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

This document outlines the performance characteristics of each method, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs. Detailed experimental protocols for each method are also provided.

Comparative Performance of Analytical Methods

The selection of an analytical method for this compound quantification is a critical decision that depends on the specific requirements of the study, including sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance parameters for LC-MS/MS, GC-MS, and ELISA.

Performance ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Linearity (R²) > 0.99> 0.99 (with appropriate internal standards)Typically non-linear (4- or 5-parameter logistic curve fit)
Limit of Quantification (LOQ) 0.024 ng/mL[1]~0.1 ng/mL (estimated)~0.07 ng/mL[2]
Precision (%RSD) Intra-batch: < 10%[3]; Inter-batch: < 15%[3]Intra-assay: 3.1-9.6%; Inter-assay: 7.0-21.2%[2]Intra-assay: < 10%; Inter-assay: < 15%
Accuracy (Recovery %) 90-110%95.5-105.5%[2]85-115%
Specificity High (based on mass-to-charge ratio and fragmentation)High (based on mass spectra and retention time)Moderate (potential for cross-reactivity)
Sample Throughput HighModerateHigh
Derivatization Required NoYesNo

Experimental Workflows and Signaling Pathways

To visualize the logical flow of the cross-validation process and the analytical procedures, the following diagrams are provided in the DOT language for Graphviz.

General Workflow for Cross-Validation of this compound Analytical Methods cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Sample Collection Sample Collection Spiking with Internal Standard Spiking with Internal Standard Sample Collection->Spiking with Internal Standard Extraction Extraction Spiking with Internal Standard->Extraction Hydrolysis (for total ENL) Hydrolysis (for total ENL) Extraction->Hydrolysis (for total ENL) ELISA ELISA Extraction->ELISA Derivatization (GC-MS) Derivatization (GC-MS) Hydrolysis (for total ENL)->Derivatization (GC-MS) LC-MS/MS LC-MS/MS Hydrolysis (for total ENL)->LC-MS/MS GC-MS GC-MS Derivatization (GC-MS)->GC-MS Data Acquisition Data Acquisition LC-MS/MS->Data Acquisition GC-MS->Data Acquisition ELISA->Data Acquisition Performance Metrics Calculation Performance Metrics Calculation Data Acquisition->Performance Metrics Calculation Comparison of Results Comparison of Results Performance Metrics Calculation->Comparison of Results

Caption: General workflow for the cross-validation of this compound analytical methods.

Detailed Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct and sensitive quantification of this compound and its conjugates in biological matrices.

a. Sample Preparation:

  • To 100 µL of plasma or serum, add an internal standard solution (e.g., ¹³C₃-enterolactone).

  • For total this compound measurement, enzymatic hydrolysis is performed using β-glucuronidase/sulfatase at 37°C.

  • Proteins are precipitated by adding acetonitrile, followed by centrifugation.

  • The supernatant is transferred and evaporated to dryness.

  • The residue is reconstituted in a suitable solvent (e.g., 50% methanol in water) for injection.

b. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored. For example, for this compound, the transition m/z 297.1 -> 253.1 could be used.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for this compound analysis but requires a derivatization step to increase the volatility of the analyte.

a. Sample Preparation and Derivatization:

  • Internal standard (e.g., deuterated this compound) is added to the sample.

  • For total this compound, enzymatic hydrolysis is performed.

  • The sample is extracted using an organic solvent (e.g., diethyl ether).

  • The extract is dried, and the residue is derivatized. A common derivatization procedure is silylation, using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the hydroxyl groups to trimethylsilyl (TMS) ethers.

  • The derivatized sample is then injected into the GC-MS.

b. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 280°C.

  • Ionization: Electron ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound and internal standard.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method based on antigen-antibody recognition, suitable for screening large numbers of samples.

a. Sample Preparation:

  • Samples (plasma, serum, or urine) are diluted with the assay buffer provided in the kit.

  • For plasma or serum, a protein precipitation step with ethanol may be required, followed by centrifugation.[2]

  • The supernatant is then used in the assay.

b. Assay Procedure (Competitive ELISA):

  • Standards and prepared samples are added to a microplate pre-coated with an this compound antibody.

  • An enzyme-conjugated this compound (tracer) is added, which competes with the this compound in the sample for binding to the antibody.

  • The plate is incubated, and then washed to remove unbound reagents.

  • A substrate solution is added, which reacts with the enzyme on the bound tracer to produce a colorimetric signal.

  • The reaction is stopped, and the absorbance is read on a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

c. Data Analysis:

  • A standard curve is generated by plotting the absorbance of the standards against their known concentrations using a four or five-parameter logistic curve fit.

  • The concentration of this compound in the samples is determined by interpolating their absorbance values from the standard curve.

References

A Comparative Guide to the Efficacy of Enterolactone and Other Phytoestrogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of enterolactone against other prominent phytoestrogens, primarily the isoflavones genistein and daidzein, and its direct precursor, enterodiol. The comparison is supported by experimental data on receptor binding, antiproliferative activity, and bioavailability, with detailed protocols for key assays.

Introduction to this compound and Phytoestrogens

Phytoestrogens are plant-derived compounds that can mimic or modulate the action of endogenous estrogens due to their structural similarity to 17β-estradiol.[1][2] They are broadly classified into isoflavones, lignans, coumestans, and stilbenes. This compound (ENL) is a mammalian lignan, not directly consumed from plants, but produced in the colon by the intestinal microflora from plant lignan precursors like secoisolariciresinol and matairesinol, which are abundant in flaxseed, whole grains, and vegetables.[1][2][3] Isoflavones, such as genistein and daidzein, are found predominantly in soy products.[4]

These compounds have garnered significant interest for their potential roles in mitigating hormone-dependent diseases, including breast and prostate cancers.[2][4] Their efficacy, however, is not uniform and depends on factors like binding affinity to estrogen receptors (ERs), bioavailability, and their influence on cellular signaling pathways.[3][5] This guide focuses on dissecting these differences to inform research and development.

Metabolic Pathway of Lignans to this compound

The production of this compound is a multi-step process reliant on gut microbiota. Plant lignans, consumed as precursors, are metabolized into the active mammalian lignans, enterodiol (END) and this compound (ENL).[6] Enterodiol is an intermediate that can be further oxidized to form this compound.[3] This biotransformation is a critical step, as the resulting mammalian lignans are more biologically active than their plant-based precursors.

Metabolic Pathway of Lignans cluster_0 Dietary Intake cluster_1 Gut Microbiota Metabolism cluster_2 Systemic Circulation Plant Lignans Plant Lignans (e.g., Secoisolariciresinol, Matairesinol) Enterodiol Enterodiol (END) Plant Lignans->Enterodiol Hydrolysis & Demethylation This compound This compound (ENL) Enterodiol->this compound Oxidation Absorption Absorption & Systemic Effects Enterodiol->Absorption This compound->Absorption

Caption: Metabolic conversion of dietary plant lignans to enterodiol and this compound by gut bacteria.

Quantitative Comparison of Efficacy

The following tables summarize key performance indicators for this compound and other phytoestrogens based on available experimental data.

Table 1: Estrogen Receptor (ER) Binding Affinity

The ability of a phytoestrogen to elicit an estrogenic or anti-estrogenic response is largely dependent on its affinity for estrogen receptors, ERα and ERβ. Relative Binding Affinity (RBA) is typically measured against 17β-estradiol (E2), which is set at 100%.

CompoundReceptor PreferenceRelative Binding Affinity (RBA % of E2)Source
This compound ERαLow (exact RBA varies, generally <1%)[7][8][9]
Genistein ERβModerate (0.3 - 5%)[10]
Daidzein ERβLow to Moderate[9]
Enterodiol ERαLower than this compound[2][3]

Note: RBA values can vary significantly between different assay systems.

This compound shows a binding preference for ERα.[8][9] While its binding affinity is generally low compared to estradiol, it can be present in the body at much higher concentrations, allowing it to exert significant biological effects.[1]

Table 2: In Vitro Antiproliferative Efficacy

The potential of phytoestrogens to inhibit cancer cell growth is a key area of research. This is often tested on hormone-dependent cancer cell lines like MCF-7 (breast) and PC-3 (prostate).

CompoundCell LineEffectConcentrationSource
This compound PC-3 (Prostate)Inhibition of proliferation & migration20–60 μmol/L[11]
MCF-7 (Breast)Proliferative0.5–2 μmol/L[12]
MCF-7 (Breast)Inhibitory>10 μmol/L[12]
ES-2 (Ovarian)Inhibition of proliferation10⁻⁵ to 10⁻³ mol/L[13]
Enterodiol ES-2 (Ovarian)Inhibition of proliferation10⁻³ mol/L[13]
Genistein VariousAntiproliferativeVaries[14]
Daidzein MCF-7 (Breast)Antiproliferative5-75 µg/mL[15]

This compound exhibits a biphasic effect in MCF-7 breast cancer cells, stimulating growth at lower, physiologically relevant concentrations and inhibiting it at higher pharmacological doses.[12] Crucially, it inhibits the proliferative effect of estradiol when co-administered.[12] In ovarian and prostate cancer cells, it consistently demonstrates antiproliferative effects.[11][13] Studies comparing this compound to its precursor, enterodiol, have found this compound to be the more potent anticancer agent.[11][13][16]

Table 3: Bioavailability and Metabolism

Bioavailability is a critical determinant of in vivo efficacy. It is influenced by absorption, metabolism by gut bacteria, and subsequent processing in the liver.[4][5]

CompoundKey PrecursorsTypical Serum Levels (Western Diet)Metabolic NotesSource
This compound Lignans (from flax, grains)Often the highest among phytoestrogensProduction is highly variable between individuals, dependent on gut flora. Persists in plasma for ~24 hours.[1][4][17]
Genistein Isoflavones (from soy)Lower than this compound in non-soy-rich dietsAbsorbed as aglycone after hydrolysis of glucosides by gut bacteria.[4][17]
Daidzein Isoflavones (from soy)Lower than this compound in non-soy-rich dietsCan be metabolized to equol, but this is subject to large interindividual variation.[4][5]

In populations consuming a typical Western diet, this compound is often detected at the highest median concentration compared to other phytoestrogens like genistein and daidzein.[1]

Signaling Pathways

This compound and other phytoestrogens can activate both genomic and non-genomic estrogen signaling pathways. The genomic pathway involves the binding of the phytoestrogen to ERs in the nucleus, leading to changes in gene transcription. The non-genomic pathway involves rapid signaling cascades initiated from membrane-associated ERs, such as the activation of MAPK/Erk and PI3K/Akt pathways.[18][19]

While various lignans can initiate these pathways, studies show that this compound specifically directs downstream cellular functions related to cell cycle progression and chemokine secretion.[18][19] Furthermore, this compound has been shown to inhibit the IGF-1 receptor signaling pathway in prostate cancer cells, a mechanism distinct from its ER-mediated effects.[11]

Estrogen Receptor Signaling Genomic vs. Non-Genomic Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus mER Membrane ER (mER) PI3K PI3K mER->PI3K Activates MAPK MAPK/Erk mER->MAPK Activates Phytoestrogen This compound / Other Phytoestrogens Phytoestrogen->mER Binds nER Nuclear ER (nER) Phytoestrogen->nER Diffuses & Binds Akt Akt PI3K->Akt GeneTranscription Gene Transcription Akt->GeneTranscription Modulates MAPK->GeneTranscription Modulates ERE Estrogen Response Element (ERE) nER->ERE Binds to DNA ERE->GeneTranscription Regulates

Caption: Simplified overview of genomic and non-genomic estrogen receptor signaling pathways activated by phytoestrogens.

Experimental Protocols

Detailed and standardized methodologies are crucial for generating reproducible data in phytoestrogen research.[20]

Estrogen Receptor Competitive Binding Assay

This assay quantifies the affinity of a test compound for estrogen receptors by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the IC50 (concentration of a competitor that inhibits 50% of radioligand binding) and the Relative Binding Affinity (RBA) of a phytoestrogen.

Materials:

  • Rat Uterine Cytosol (source of ERs)

  • Radioligand: [3H]-17β-estradiol ([3H]-E2)

  • Test Compounds (this compound, Genistein, etc.)

  • Assay Buffer (e.g., TEDG buffer)

  • Hydroxyapatite (HAP) slurry or Dextran-coated charcoal (DCC) to separate bound and unbound ligand

  • Scintillation fluid and counter

Methodology:

  • Cytosol Preparation: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged at 105,000 x g to obtain the cytosolic fraction containing the ERs.[21]

  • Competitive Binding Incubation: A constant concentration of [3H]-E2 (e.g., 0.5-1.0 nM) and a standardized amount of uterine cytosol protein (e.g., 50-100 µg) are incubated with increasing concentrations of the unlabeled test compound in a series of tubes.[21]

  • Equilibrium: The mixture is incubated (e.g., 18-24 hours at 4°C) to reach binding equilibrium.

  • Separation: HAP slurry or DCC is added to each tube to separate the receptor-bound [3H]-E2 from the free (unbound) [3H]-E2. The mixture is centrifuged, and the supernatant (with DCC) or the pellet (with HAP) containing the bound fraction is isolated.

  • Quantification: The radioactivity of the bound fraction is measured using a liquid scintillation counter.

  • Data Analysis: A competition curve is generated by plotting the percentage of [3H]-E2 binding against the log concentration of the test compound. The IC50 is determined from this curve. The RBA is calculated as: (IC50 of E2 / IC50 of test compound) x 100.

ER Binding Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Analysis A Prepare ER Source (Rat Uterine Cytosol) C Incubate ER + [3H]-Estradiol + Test Phytoestrogen A->C B Prepare Serial Dilutions of Test Phytoestrogen B->C D Separate Bound from Free [3H]-Estradiol (using HAP or DCC) C->D Allow to reach equilibrium E Measure Radioactivity of Bound Fraction D->E F Plot Competition Curve E->F G Calculate IC50 and RBA F->G

Caption: Key steps in an estrogen receptor competitive binding assay workflow.

Cell Proliferation Assay (WST-1 Method)

This colorimetric assay measures cell viability and proliferation based on the cleavage of a tetrazolium salt (WST-1) to formazan by mitochondrial dehydrogenases in viable cells.

Objective: To determine the effect of a phytoestrogen on the proliferation of a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 cells

  • Culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Hormone-depleted medium (using dextran-coated charcoal-stripped FBS, DC-FBS)

  • Test Compounds

  • WST-1 reagent

  • 96-well microplate

  • Plate reader (450 nm)

Methodology:

  • Cell Seeding: MCF-7 cells are seeded into a 96-well plate at a predetermined density (e.g., 1x10³ cells/well) in medium containing 10% FBS and allowed to attach for 24 hours.[15][22]

  • Hormone Deprivation: The medium is replaced with a medium containing 10% DC-FBS to remove endogenous estrogens and synchronize the cells. This "starvation" period is critical and can last 24-72 hours.[15][20]

  • Treatment: The starvation medium is removed, and fresh DC-FBS medium containing various concentrations of the test phytoestrogen (or vehicle control) is added.

  • Incubation: Cells are incubated for a defined period (e.g., 2-4 days) to allow for proliferation.[15]

  • WST-1 Addition: WST-1 reagent is added to each well and the plate is incubated for 1-4 hours at 37°C.

  • Measurement: The absorbance of the formazan product is measured at ~450 nm using a microplate reader. A reference wavelength of ~650 nm can be used to subtract background.[15]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are expressed as a percentage of the vehicle-treated control.

Conclusion

This compound demonstrates a distinct and potent profile compared to other phytoestrogens.

  • Higher Potency than Precursors: this compound is consistently more biologically active than its direct precursor, enterodiol, in antiproliferative assays.[13][16]

  • Distinct Activity from Isoflavones: While often having a lower direct ER binding affinity than genistein, this compound's efficacy is significant due to its typically higher bioavailability in Western populations and its engagement of multiple signaling pathways, including the inhibition of IGF-1R.[1][11]

  • Dose-Dependent and Context-Specific Effects: The efficacy of this compound can be biphasic, as seen in MCF-7 cells, highlighting the importance of concentration in determining its biological outcome.[12] Its ability to counteract the proliferative effects of estradiol suggests a potential role as a selective estrogen receptor modulator (SERM).[12]

For researchers and drug development professionals, this compound represents a compelling molecule whose unique metabolic origin and multifaceted mechanisms of action warrant further investigation. Its superior potency over its precursors and distinct profile from isoflavones make it a prime candidate for development in chemoprevention and hormonal therapy strategies.

References

A Comparative Analysis of Enterolactone Levels Across Diverse Global Populations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enterolactone, a key mammalian lignan derived from the metabolism of plant-based precursors by the gut microbiota, has garnered significant attention for its potential role in human health, including its association with reduced risks of certain cancers and cardiovascular diseases. This guide provides a comparative overview of this compound concentrations in various global populations, offering insights into how dietary habits and geographical locations may influence its production. The presented data, experimental methodologies, and pathway visualizations are intended to support further research and drug development endeavors in this field.

Quantitative Data on this compound Levels

The following tables summarize serum and urinary this compound concentrations observed in different populations. It is important to note that direct comparisons should be made with caution due to variations in study design, analytical methods, and the inherent variability of gut microbiome composition and dietary intake among individuals.

Table 1: Comparative Serum this compound Concentrations in Different Populations

PopulationSample TypeMean/Median this compound Concentration (nmol/L)Key Findings & Reference
Finnish MenSerumMedian: 13.8This compound levels were found to vary widely within the population.
Finnish WomenSerumMedian: 16.6Women exhibited slightly higher median this compound levels compared to men in this cohort.
Japanese Men (>40 yrs)SerumSimilar to UK populationDespite significant differences in isoflavone levels, this compound concentrations were comparable to the UK population.
Japanese Women (>40 yrs)SerumSimilar to UK populationSimilar to Japanese men, this compound levels were not significantly different from their UK counterparts.
UK MenSerumSimilar to Japanese population-
UK WomenSerumSimilar to Japanese population-
Finnish Postmenopausal Women (Controls)SerumMean: 26Control subjects showed higher mean this compound levels compared to breast cancer cases in the same study.
Norwegian Postmenopausal WomenPlasmaMedian: 16.7A study investigating the link between this compound and mammographic density reported this median level.

Table 2: Comparative Urinary this compound Excretion in Different Populations

PopulationSample TypeGeometric Mean this compound Excretion (μg/g-Cr)Key Findings & Reference
Japanese WomenUrine36.7A study across five regions in Japan found no significant geographical differences in this compound excretion.[1]
Vietnamese (Hanoi) WomenUrineNotably highThis population showed high biotransformation efficiency of daidzein, a precursor to equol, and also had high this compound levels.[2]
Cambodian (Phnom Penh) WomenUrineHigher than isoflavonesThis compound was a predominant phytoestrogen in the urine of this population.[2]
Indian (Chennai & Kolkata) WomenUrineHighest among Asian countries studiedThis study reported the highest concentrations of this compound in urine samples from India.[2]
Finnish Men24-h UrineMean excretion corresponded to 92% of lignan intakeUrinary this compound excretion was more dependent on the dietary sources of lignans than the absolute intake.[3]
Postmenopausal Vegetarian WomenUrineSignificantly higher than omnivores and breast cancer patientsThis finding highlights the impact of a plant-rich diet on this compound production.[4]
Postmenopausal Omnivorous WomenUrineLower than vegetarians-

Experimental Protocols

Accurate quantification of this compound is crucial for comparative studies. The two most common analytical methods employed are Time-Resolved Fluoroimmunoassay (TR-FIA) and Gas Chromatography-Mass Spectrometry (GC-MS).

Time-Resolved Fluoroimmunoassay (TR-FIA) for Plasma this compound

This method offers high sensitivity and is suitable for large-scale epidemiological studies.

1. Sample Preparation:

  • Collect blood in heparinized tubes and separate plasma by centrifugation.

  • To 200 µL of plasma, add 200 µL of 0.1 M acetate buffer (pH 5.0) containing 0.2 U/mL of β-glucuronidase and 2 U/mL of sulfatase to hydrolyze this compound conjugates.

  • Incubate the mixture overnight at 37°C.

  • Perform a liquid-liquid extraction by adding 1.5 mL of diethyl ether and mixing for 3 minutes.

  • Freeze the aqueous phase in a dry ice-ethanol bath and transfer the ether phase to a clean tube.

  • Thaw the aqueous phase and repeat the ether extraction.

  • Combine the ether phases and evaporate to dryness in a 45°C water bath.

  • Reconstitute the dried extract in 200 µL of assay buffer.

2. Immunoassay Procedure:

  • Pipette 20 µL of the reconstituted sample or standard into microtiter wells pre-coated with anti-rabbit IgG.[4]

  • Add 100 µL of anti-enterolactone antibody solution to each well.[4]

  • Add 100 µL of Europium-labeled this compound tracer solution.

  • Incubate the plate for 90 minutes at room temperature with gentle shaking.[4]

  • Wash the wells four times with a designated wash solution.[4]

  • Add an enhancement solution to dissociate the Europium ions and form a new, highly fluorescent chelate.

  • Shake for 5 minutes at room temperature.[4]

  • Measure the time-resolved fluorescence using a suitable plate reader (e.g., VICTOR 1420 multilabel counter).[5]

3. Data Analysis:

  • Construct a standard curve by plotting the fluorescence intensity against the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples by interpolating their fluorescence readings from the standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Serum this compound

GC-MS provides high specificity and is often used as a reference method.

1. Sample Preparation and Derivatization:

  • To 100 µL of serum, add an internal standard (e.g., deuterated this compound).

  • Perform enzymatic hydrolysis of this compound conjugates as described in the TR-FIA protocol.

  • Extract the deconjugated this compound using a solid-phase extraction (SPE) column.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatize the dried extract to increase volatility for GC analysis. This typically involves reaction with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) at an elevated temperature (e.g., 60°C for 30 minutes).

2. GC-MS Analysis:

  • Inject an aliquot of the derivatized sample into the gas chromatograph.

  • Gas Chromatograph Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound and the internal standard.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and the presence of characteristic ions.

  • Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound standards.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key biological and experimental processes related to this compound.

Enterolactone_Biosynthesis cluster_gut Gut Lumen cluster_circulation Systemic Circulation Plant Lignans Plant Lignans Microbiota Microbiota Plant Lignans->Microbiota Metabolism Enterodiol Enterodiol Microbiota->Enterodiol This compound This compound Enterodiol->this compound Oxidation Absorbed this compound Absorbed this compound This compound->Absorbed this compound Absorption

Fig. 1: Biosynthesis of this compound from Plant Lignans.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Blood Sample Blood Sample Plasma/Serum Separation Plasma/Serum Separation Blood Sample->Plasma/Serum Separation Enzymatic Hydrolysis Enzymatic Hydrolysis Plasma/Serum Separation->Enzymatic Hydrolysis Extraction Extraction Enzymatic Hydrolysis->Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Extraction->Derivatization (for GC-MS) TR-FIA TR-FIA Extraction->TR-FIA GC-MS GC-MS Derivatization (for GC-MS)->GC-MS Quantification Quantification TR-FIA->Quantification GC-MS->Quantification

Fig. 2: Experimental Workflow for this compound Measurement.

References

In Vivo Veritas: Validating the In Vitro Promise of Enterolactone

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Enterolactone (ENL), a mammalian lignan derived from the metabolism of plant lignans found in foods like flaxseed, has garnered significant attention in preclinical research for its potential health benefits. Numerous in vitro studies have illuminated its anti-cancer, anti-inflammatory, and antioxidant properties. However, the translation of these promising laboratory findings into tangible in vivo efficacy is a critical step in the drug development pipeline. This guide provides an objective comparison of the in vitro findings on this compound with their corresponding in vivo validation, supported by experimental data and detailed methodologies.

Anti-Cancer Effects: From Cell Lines to Animal Models

The bulk of this compound research has focused on its potential as an anti-cancer agent. In vitro studies have consistently demonstrated its ability to inhibit the proliferation of various cancer cell lines, induce apoptosis, and prevent metastasis. These findings have been subsequently tested in in vivo models, largely showing a positive correlation.

Comparison of In Vitro and In Vivo Anti-Cancer Data
Parameter In Vitro Findings In Vivo Validation
Cell/Tumor Type Colon Cancer (Colo 201)Colon Cancer (Colo 201 Xenograft)
Effect Inhibition of cell proliferation[1][2][3]Inhibition of tumor growth[1][2][3]
Quantitative Data IC50 for 72h: 118.4 µM[1][2]Significant tumor growth inhibition at 10 mg/kg[1][2]
Mechanism Induction of apoptosis (subG1 peak, increased cleaved Caspase-3, decreased Bcl-2), decreased PCNA[1][2][3]Not explicitly measured in the provided in vivo model, but tumor regression suggests similar mechanisms at play.
Cell/Tumor Type Breast Cancer (MCF-7, MDA-MB-231)Breast Cancer (MCF-7 Xenograft)
Effect Inhibition of cell adhesion, invasion, and motility[4]Regression of palpable tumors[4]
Quantitative Data Dose-dependent inhibition of migration and invasion91% tumor regression with 10 mg/kg daily injections[4]
Mechanism Down-regulation of MMP2, MMP9, and MMP14 gene expressionEnhanced tumor cell apoptosis[4]
Cell/Tumor Type Ovarian Cancer (ES-2)Ovarian Cancer (ES-2 Xenograft)
Effect Inhibition of proliferation, invasion, and migration[4][5][6]Marked suppression of tumor weight and volume[4][5][6]
Quantitative Data Dose- and time-dependent inhibitionSignificant tumor suppression at 0.1 mg/kg and 1 mg/kg[4][5][6]
Mechanism Not detailedNot detailed
Cell/Tumor Type Prostate Cancer (PC-3)Not explicitly validated in the same study
Effect Inhibition of IGF-1-induced cell proliferation and migration[7]-
Quantitative Data Inhibition at ≥20 µmol/L[7]-
Mechanism Inhibition of IGF-1R, Akt, and ERK signaling[7]-
Key Signaling Pathways in this compound's Anti-Cancer Activity

In vitro studies have identified several key signaling pathways that are modulated by this compound. The PI3K/Akt, ERK, and NF-κB pathways are central to its anti-cancer effects. While direct in vivo validation of the modulation of these specific pathways is an area of ongoing research, the observed anti-tumor effects in animal models strongly suggest their involvement.

cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Effects This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits ERK ERK Pathway This compound->ERK Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits Proliferation Decreased Proliferation PI3K_Akt->Proliferation Apoptosis Increased Apoptosis PI3K_Akt->Apoptosis Angiogenesis Decreased Angiogenesis PI3K_Akt->Angiogenesis ERK->Proliferation Metastasis Decreased Metastasis ERK->Metastasis NFkB->Proliferation NFkB->Apoptosis NFkB->Metastasis

Figure 1: this compound's modulation of key signaling pathways. (Within 100 characters)
Experimental Protocols

In Vitro Cell Proliferation (MTS Assay) [1][2][3]

  • Cell Plating: Seed cancer cells (e.g., Colo 201) in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 24 hours.

  • Treatment: Expose cells to varying concentrations of this compound (e.g., 1 to 200 µM) for 24, 48, or 72 hours.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.

In Vivo Tumor Xenograft Model [1][2][3]

  • Animal Model: Use athymic nude mice (4-6 weeks old).

  • Cell Implantation: Subcutaneously inject 1 x 10^6 Colo 201 human colon cancer cells into the flank of each mouse.

  • Treatment: One day before cell inoculation, begin subcutaneous injections of this compound (e.g., 10 mg/kg body weight) or vehicle control. Continue treatment three times a week for the duration of the experiment.

  • Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = width^2 x length x 0.5).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot, immunohistochemistry).

  • Statistical Analysis: Use appropriate statistical tests (e.g., Mann-Whitney U-test) to compare tumor volumes and weights between treated and control groups.

cluster_0 In Vitro cluster_1 In Vivo Cell_Culture Cancer Cell Lines Treatment_In_Vitro This compound Treatment Cell_Culture->Treatment_In_Vitro Assays_In_Vitro MTS, Western Blot, etc. Treatment_In_Vitro->Assays_In_Vitro Findings_In_Vitro Inhibition of Proliferation, Apoptosis Induction Assays_In_Vitro->Findings_In_Vitro Animal_Model Xenograft Mouse Model Findings_In_Vitro->Animal_Model Hypothesis for In Vivo Treatment_In_Vivo This compound Administration Animal_Model->Treatment_In_Vivo Measurement_In_Vivo Tumor Volume & Weight Treatment_In_Vivo->Measurement_In_Vivo Findings_In_Vivo Tumor Growth Inhibition Measurement_In_Vivo->Findings_In_Vivo

Figure 2: Workflow for validating in vitro findings in vivo. (Within 100 characters)

Anti-Inflammatory and Antioxidant Effects

While less explored than its anti-cancer properties, this compound also exhibits anti-inflammatory and antioxidant activities in vitro. The validation of these effects in in vivo models is an emerging area of research.

Comparison of In Vitro and In Vivo Anti-Inflammatory & Antioxidant Data
Parameter In Vitro Findings In Vivo Validation
Effect Anti-inflammatory: Inhibition of NF-κB activation and decreased TNF-α production in THP-1 cells[8][9][10]Anti-inflammatory: Limited direct in vivo studies. However, modulation of NF-κB in vitro suggests potential for in vivo anti-inflammatory effects.[8][9][10]
Quantitative Data Dose-dependent inhibition of cytokine production.Not available.
Effect Antioxidant: Scavenging of DPPH radicals, although weaker than some plant lignans[11][12]Antioxidant: Limited direct in vivo studies. Some studies suggest a role in increasing antioxidant enzyme activity.[13]
Quantitative Data IC50 values for DPPH scavenging have been determined.Not available.
Key Signaling Pathways in Anti-Inflammatory and Antioxidant Effects

The NF-κB signaling pathway is a key mediator of inflammation, and its inhibition by this compound in vitro is a significant finding.[8][9][10] For its antioxidant effects, this compound may act through direct radical scavenging and by modulating the expression of antioxidant enzymes.

cluster_0 Inflammatory Stimuli cluster_1 This compound cluster_2 Signaling Pathway cluster_3 Inflammatory Response Stimuli LPS, etc. NFkB_Activation I-κB Degradation & NF-κB Activation Stimuli->NFkB_Activation This compound This compound This compound->NFkB_Activation Inhibits TNFa Increased TNF-α Production NFkB_Activation->TNFa

Figure 3: this compound's inhibition of the NF-κB pathway. (Within 100 characters)
Experimental Protocols

In Vitro NF-κB Activation Assay [8][9][10]

  • Cell Culture: Culture monocytic cell lines (e.g., THP-1) in appropriate media.

  • Treatment: Pre-treat cells with various concentrations of this compound for a specified time.

  • Stimulation: Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS).

  • Protein Extraction: Isolate nuclear and cytoplasmic protein fractions.

  • Western Blot: Perform Western blotting to analyze the levels of I-κB in the cytoplasm and the p65 subunit of NF-κB in the nucleus. A decrease in cytoplasmic I-κB and an increase in nuclear p65 indicate NF-κB activation.

  • Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines like TNF-α in the cell culture supernatant using ELISA.

In Vivo Carrageenan-Induced Paw Edema Model [14][15][16][17][18]

  • Animal Model: Use male Wistar rats or mice.

  • Treatment: Administer this compound or a vehicle control orally or via injection at a predetermined time before carrageenan injection.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

In Vivo Antioxidant Activity Assessment

  • Animal Model: Use rats or mice.

  • Treatment: Administer this compound or a vehicle control for a specified period.

  • Tissue Collection: Collect blood and tissue samples (e.g., liver).

  • Biochemical Assays: Measure the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) in the collected samples. Also, assess markers of oxidative stress such as malondialdehyde (MDA) levels.

  • Data Analysis: Compare the levels of antioxidant enzymes and oxidative stress markers between the treated and control groups.

Conclusion

The available evidence strongly supports the translation of in vitro anti-cancer findings of this compound to in vivo models. The consistent observation of tumor growth inhibition in animal studies provides a solid foundation for further investigation of this compound as a potential therapeutic agent. While the in vivo validation of its anti-inflammatory and antioxidant effects is less mature, the promising in vitro data, particularly the modulation of the NF-κB pathway, warrants further exploration in relevant animal models of inflammatory and oxidative stress-related diseases. This guide highlights the crucial interplay between in vitro and in vivo research in substantiating the therapeutic potential of natural compounds like this compound.

References

A Head-to-Head Comparison of Enterolactone and Its Synthetic Analogs in Modulating Key Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enterolactone, a mammalian lignan derived from the metabolism of plant-based precursors, has garnered significant attention for its potential therapeutic properties, particularly in the realm of cancer and hormone-dependent diseases. Its structural similarity to endogenous estrogens allows it to interact with key signaling pathways, offering a promising avenue for drug development. This guide provides a head-to-head comparison of this compound and its synthetic analogs, summarizing their performance with supporting experimental data and detailed methodologies to inform future research and development.

Abstract

This comparison guide delves into the biological activities of this compound and its synthetic analogs, with a primary focus on their impact on the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Estrogen Receptor (ER) signaling pathways. Through a systematic review of in vitro and in vivo studies, we present a quantitative comparison of their efficacy in modulating cellular processes such as proliferation and receptor binding. Detailed experimental protocols for key assays are provided to ensure reproducibility and facilitate further investigation. Visual diagrams of the pertinent signaling pathways and experimental workflows are included to offer a clear and concise understanding of the mechanisms of action. This guide aims to serve as a valuable resource for researchers and drug development professionals in the pursuit of novel therapeutics targeting these critical pathways.

Introduction

This compound is a non-steroidal diphenolic compound produced by the gut microbiota from dietary lignans found in flaxseeds, whole grains, and other plant sources.[1] Its structural resemblance to 17β-estradiol has led to extensive investigation into its role as a phytoestrogen, capable of exerting both estrogenic and antiestrogenic effects.[2][3] Beyond its hormonal activities, this compound has been shown to possess a range of other biological effects, including anti-proliferative, pro-apoptotic, and anti-angiogenic activities, making it a compound of interest in cancer research.[4][5]

The development of synthetic analogs of this compound is a strategic approach to enhance its therapeutic potential, improve its pharmacokinetic profile, and elucidate its structure-activity relationships. By modifying the core structure of this compound, researchers aim to create derivatives with increased potency, selectivity, and more favorable drug-like properties. This guide will compare the performance of this compound with its key natural precursor, enterodiol, and other synthetic lignan analogs.

Comparative Biological Activity

The biological efficacy of this compound and its analogs is often evaluated through their ability to inhibit cancer cell proliferation and modulate key signaling pathways. The following table summarizes the quantitative data from various studies, providing a basis for a head-to-head comparison.

CompoundCell LineAssayEndpointResultReference
This compound PC-3 (Prostate Cancer)MTT AssayInhibition of IGF-1-induced cell proliferationIC50 ≥ 20 µmol/L[6]
This compound LNCaP (Prostate Cancer)MTT AssayInhibition of cell viabilitySignificant inhibition at 10-60 µM[7]
This compound Colo 201 (Colon Cancer)MTS AssayInhibition of cell growthIC50 = 118.4 µM (72h)[8]
This compound K562 (Leukemia)MTT AssayAnti-proliferative activity-[9]
Enterodiol LS174T, Caco-2, HCT-15, T-84 (Colon Cancer)BrdU AssayInhibition of cell proliferationSignificant reduction at 100 µM[10]
HJB (Arylnaphthalene lignan) K562 (Leukemia)MTT AssayAnti-proliferative activityStrongest inhibition among tested analogs[9]
HJA (Arylnaphthalene lignan) K562 (Leukemia)MTT AssayAnti-proliferative activityModerate inhibition[9]
JB (Arylnaphthalene lignan) K562 (Leukemia)MTT AssayAnti-proliferative activityModerate inhibition[9]

Key Findings:

  • This compound demonstrates significant anti-proliferative activity against a range of cancer cell lines, including prostate and colon cancer.[6][7][8]

  • In colon cancer cells, this compound was found to be more than twice as effective as its precursor, enterodiol, at the same concentration.[10]

  • Structure-activity relationship studies on synthetic arylnaphthalene lignans revealed that hydroxyl substitutions at specific positions (C-1 and C-6′) significantly increased their anti-proliferative activity in leukemia cells, with the analog HJB showing the most potent effect.[9]

Signaling Pathway Modulation

IGF-1R Signaling Pathway

The IGF-1R signaling pathway plays a critical role in cell growth, proliferation, and survival. Its dysregulation is frequently implicated in cancer progression. This compound has been shown to inhibit this pathway effectively.

At nutritionally relevant concentrations (20-60 µmol/L), this compound inhibits the IGF-1-induced activation of the IGF-1R in PC-3 prostate cancer cells.[11] This inhibition leads to the downstream suppression of the AKT and MAPK/ERK signaling cascades.[11] The diagram below illustrates the points of intervention by this compound in this pathway.

IGF1R_Pathway cluster_membrane Cell Membrane IGF1R IGF-1R PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS IGF1 IGF-1 IGF1->IGF1R This compound This compound This compound->IGF1R Inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: this compound inhibits the IGF-1R signaling pathway.

Estrogen Receptor Signaling

This compound's structural similarity to estradiol allows it to bind to estrogen receptors (ERα and ERβ), acting as a selective estrogen receptor modulator (SERM).[12] Its effects can be either estrogenic or anti-estrogenic depending on the tissue type and the local hormonal environment.

Studies have shown that this compound can activate ER-mediated transcription, with a preference for ERα.[2] In vivo, a single dose of this compound has been demonstrated to activate estrogen signaling in both male and female mice.[1] This modulation of ER signaling is a key mechanism behind its potential role in hormone-dependent cancers. The diagram below depicts the interaction of this compound with the estrogen receptor.

ER_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor ERE Estrogen Response Element ER->ERE Dimerization & Nuclear Translocation Gene_Transcription Gene Transcription ERE->Gene_Transcription This compound This compound This compound->ER Estradiol Estradiol Estradiol->ER

Caption: this compound modulates estrogen receptor signaling.

Experimental Protocols

To facilitate the replication and extension of the findings presented, this section provides detailed methodologies for the key experiments cited.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound and its analogs on the proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound or its synthetic analogs. Include a vehicle control (e.g., DMSO) and a positive control for inhibition.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

IGF-1R Signaling Pathway Analysis (Western Blotting)

Objective: To assess the effect of this compound and its analogs on the phosphorylation status of key proteins in the IGF-1R signaling pathway.

Procedure:

  • Cell Lysis: After treatment with the compounds and/or IGF-1, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of IGF-1R, AKT, and ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of this compound and its analogs to the estrogen receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the estrogen receptor.

Procedure:

  • Receptor Preparation: Prepare a cytosolic fraction containing estrogen receptors from a suitable source, such as rat uterine tissue or ER-expressing cells.

  • Binding Reaction: In a series of tubes, incubate a fixed amount of the receptor preparation with a fixed concentration of [³H]-estradiol and increasing concentrations of the unlabeled test compound (this compound or its analogs).

  • Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-estradiol from the free radioligand using a method such as dextran-coated charcoal or hydroxylapatite.

  • Radioactivity Measurement: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]-estradiol against the logarithm of the competitor concentration. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

Conclusion

This compound demonstrates significant potential as a modulator of key signaling pathways implicated in cancer and other diseases. The comparative data presented in this guide highlight its superior or comparable activity to its natural precursor, enterodiol, in several cancer cell lines. Furthermore, the exploration of synthetic lignan analogs has revealed opportunities to enhance the anti-proliferative effects of this class of compounds.

The detailed experimental protocols provided herein offer a standardized framework for future investigations into the structure-activity relationships and therapeutic applications of this compound and its derivatives. The accompanying diagrams of the IGF-1R and ER signaling pathways serve as a visual aid to understand their mechanisms of action. This comprehensive guide is intended to empower researchers and drug development professionals to advance the study of these promising compounds and accelerate the discovery of novel therapeutics.

References

Enterolactone's Potential in Clinical Applications: A Comparative Guide Based on Meta-Analyses

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of clinical and epidemiological data surrounding enterolactone, a gut microbiota-derived metabolite of dietary lignans, reveals a promising, albeit complex, landscape of its potential health benefits. While direct supplementation trials with this compound are currently lacking in meta-analyses, a substantial body of evidence from observational studies points towards its significant role in reducing the risk of certain cancers and potentially offering cardiovascular protection.

This guide provides a comprehensive comparison of the performance of this compound in various health contexts, supported by quantitative data from meta-analyses of observational studies and insights into its mechanisms of action. The information is intended for researchers, scientists, and drug development professionals to navigate the current evidence and future directions for this compound-based therapeutic strategies.

Quantitative Data from Meta-Analyses

The following tables summarize the key findings from meta-analyses of observational studies assessing the association between this compound levels (primarily from dietary lignan intake) and various health outcomes.

Table 1: this compound and Cancer Risk

Cancer TypePopulationMetricEffect Estimate (95% CI)Citation
Breast CancerPostmenopausal WomenHazard Ratio (HR) for highest vs. lowest intake/concentration0.86 (0.78–0.94)[1]
Breast CancerPostmenopausal WomenPooled Hazard Ratio (HR) for all-cause mortality0.73 (0.58-0.91)[2]
Breast CancerPostmenopausal WomenPooled Hazard Ratio (HR) for breast cancer-specific mortality0.72 (0.60, 0.87)[2]
Breast CancerPremenopausal WomenPooled Hazard Ratio (HR) for all-cause mortality1.57 (1.11-2.23)[2]
Colorectal CancerWomenOdds Ratio (OR)0.33 (0.14, 0.74)[3]

Table 2: this compound and Cardiovascular Health

OutcomePopulationMetricEffect Estimate (95% CI)Citation
Coronary Artery DiseaseWomenOdds Ratio (OR)0.46 (0.21, 1.00) (for highest vs. lowest concentration)[4]
HypertensionGeneral Adult PopulationOdds Ratio (OR) per one-unit change in log-transformed this compound0.918 (0.892, 0.944)[5][6]
Systolic Blood PressureGeneral Adult PopulationDecrease in mmHg per one-unit change in log-transformed this compound-0.738 (-0.946, -0.529)[5][6]
Diastolic Blood PressureGeneral Adult PopulationDecrease in mmHg per one-unit change in log-transformed this compound-0.407 (-0.575, -0.239)[5][6]

Experimental Protocols

The data presented in the meta-analyses are derived from observational studies, primarily cohort and case-control studies. While protocols for direct this compound supplementation trials are not available in these meta-analyses, the methodologies for the included studies generally follow these patterns:

  • Dietary Assessment: Lignan intake is typically assessed using validated food frequency questionnaires (FFQs). Participants are asked to report their average consumption of various food items over a specified period. These data are then used to estimate lignan intake based on food composition databases.

  • Biomarker Measurement: this compound concentrations are measured in biological samples, most commonly serum, plasma, or urine. The primary analytical method cited is time-resolved fluoroimmunoassay (TR-FIA) and liquid chromatography-tandem mass spectrometry (LC-MS) for quantifying this compound levels.[7][8]

  • Statistical Analysis: The association between this compound levels (or lignan intake) and health outcomes is typically evaluated using Cox proportional hazards models in cohort studies and logistic regression in case-control studies.[2] These models are adjusted for various potential confounding factors, such as age, body mass index, smoking status, alcohol consumption, and other dietary factors.

Signaling Pathways and Mechanisms of Action

This compound is believed to exert its biological effects through multiple signaling pathways. The diagrams below illustrate some of the key proposed mechanisms.

Enterolactone_Metabolism Dietary Lignans Dietary Lignans Gut Microbiota Gut Microbiota Dietary Lignans->Gut Microbiota Metabolism Enterodiol Enterodiol Gut Microbiota->Enterodiol This compound This compound Enterodiol->this compound

Figure 1: Metabolism of Dietary Lignans to this compound.

Estrogen_Receptor_Modulation This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds to ERE Estrogen Response Element ER->ERE Binds to GeneTranscription Modulation of Gene Transcription ERE->GeneTranscription

Figure 2: Modulation of Estrogen Receptor Signaling by this compound.

IGF1_Signaling_Inhibition This compound This compound IGF1R IGF-1 Receptor This compound->IGF1R Inhibits Signaling Proliferation Cell Proliferation IGF1R->Proliferation Migration Cell Migration IGF1R->Migration

Figure 3: Inhibition of IGF-1 Receptor Signaling by this compound.

NFkB_Pathway_Inhibition This compound This compound NFkB NF-κB Activation This compound->NFkB Inhibits InflammatoryCytokines Inflammatory Cytokine Production NFkB->InflammatoryCytokines

Figure 4: Anti-inflammatory Effect of this compound via NF-κB Pathway.

Comparison with Alternatives and Future Outlook

Currently, there are no direct therapeutic alternatives to this compound supplementation as it is not an established clinical intervention. The primary "alternative" is the consumption of a diet rich in lignans from sources such as flaxseeds, whole grains, legumes, and certain fruits and vegetables.

The evidence presented, primarily from meta-analyses of observational studies, is compelling but requires cautious interpretation. The associations observed do not definitively establish causality. The lack of meta-analyses of randomized controlled trials on direct this compound supplementation is a significant research gap.

Future research should prioritize well-designed clinical trials to investigate the safety and efficacy of this compound supplementation for various health outcomes. Such studies would provide the high-quality evidence needed to translate the promising findings from observational research into clinical practice. Furthermore, a deeper understanding of the factors influencing the gut microbiota's ability to produce this compound from dietary lignans could lead to personalized nutritional strategies to optimize its production and potential health benefits.

References

A Comparative Analysis of the Gut Microbiome in High vs. Low Enterolactone Producers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enterolactone, a key metabolite produced by the gut microbiota from dietary lignans, has garnered significant attention for its potential health benefits, including anti-inflammatory and anti-cancer properties. The capacity to produce this compound varies considerably among individuals, largely dependent on the composition and metabolic activity of their gut microbiome. This guide provides a detailed comparison of the gut microbial communities in high versus low this compound producers, supported by experimental data and methodologies.

Data Presentation: Gut Microbiome Composition

The gut microbiomes of high and low this compound producers exhibit distinct compositional differences. High producers are generally characterized by a more diverse microbial ecosystem. Specific bacterial taxa have been identified as being differentially abundant between these two phenotypes.

Microbial Taxon High this compound Producers Low this compound Producers Key Functions in this compound Production
Alpha Diversity Significantly HigherSignificantly LowerA more diverse microbiome is associated with a greater capacity for lignan metabolism.
Family: Ruminococcaceae Enriched[1]Depleted[1]Contains species involved in the deglycosylation and demethylation of plant lignans.[2]
Family: Lachnospiraceae Enriched[1]Depleted[1]Includes bacteria that contribute to the multi-step conversion of lignan precursors.
Family: Enterobacteriaceae Depleted[1]Enriched[1]Higher abundance is characteristic of a less diverse and potentially dysbiotic gut environment, which is less favorable for this compound production.
Genus: Blautia Decreased in some high producers[2]Increased in some low producers[2]The role of Blautia is complex and may be species-dependent; however, some studies show a negative correlation with this compound production.[2]
Genus: Ruminococcus EnrichedDepletedSpecies within this genus are known to be involved in the metabolism of flaxseed-derived lignans.
Genus: Alistipes EnrichedDepletedAssociated with a diverse and healthy gut microbiome.
Genus: Klebsiella DepletedEnriched[1]A member of the Enterobacteriaceae family, its higher abundance is linked to lower this compound production.[1]

Experimental Protocols

The characterization of the gut microbiome in relation to this compound production typically involves the following key experimental procedures:

1. Fecal Sample Collection and this compound Measurement:

  • Sample Collection: Fecal samples are collected from participants and immediately frozen at -80°C to preserve microbial DNA.

  • This compound Quantification: Serum or urine samples are also collected. This compound concentrations are measured using methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Participants are then categorized into "high" and "low" producer groups based on these concentrations.

2. Gut Microbiome Analysis via 16S rRNA Gene Sequencing:

  • DNA Extraction: Microbial DNA is extracted from fecal samples using commercial kits (e.g., QIAamp DNA Stool Mini Kit) that often include a bead-beating step to ensure lysis of Gram-positive bacteria.

  • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using universal primers.

  • Library Preparation and Sequencing: The amplified DNA is purified, and sequencing libraries are prepared. Sequencing is typically performed on a platform such as the Illumina MiSeq.

  • Bioinformatic Analysis: Sequencing reads are processed to remove low-quality sequences and chimeras. Operational Taxonomic Units (OTUs) are clustered, and taxonomic assignment is performed using databases like Greengenes or SILVA. Alpha and beta diversity analyses are conducted to compare the microbial communities between high and low producers.

Mandatory Visualizations

G cluster_0 Sample Collection & Phenotyping cluster_1 Microbiome Analysis cluster_2 Data Integration & Comparison Fecal & Blood/Urine Samples Fecal & Blood/Urine Samples Quantify this compound (LC-MS/MS) Quantify this compound (LC-MS/MS) Fecal & Blood/Urine Samples->Quantify this compound (LC-MS/MS) Categorize Subjects (High/Low Producers) Categorize Subjects (High/Low Producers) Quantify this compound (LC-MS/MS)->Categorize Subjects (High/Low Producers) Comparative Analysis Comparative Analysis Categorize Subjects (High/Low Producers)->Comparative Analysis Fecal Samples Fecal Samples Microbial DNA Extraction Microbial DNA Extraction Fecal Samples->Microbial DNA Extraction 16S rRNA Gene PCR 16S rRNA Gene PCR Microbial DNA Extraction->16S rRNA Gene PCR Next-Generation Sequencing Next-Generation Sequencing 16S rRNA Gene PCR->Next-Generation Sequencing Bioinformatic Analysis Bioinformatic Analysis Next-Generation Sequencing->Bioinformatic Analysis Bioinformatic Analysis->Comparative Analysis Taxonomic & Diversity Data Identify Microbial Signatures Identify Microbial Signatures Comparative Analysis->Identify Microbial Signatures

Caption: Experimental workflow for comparing the gut microbiome of high and low this compound producers.

G Dietary Lignans (e.g., SDG) Dietary Lignans (e.g., SDG) Aglycone (SECO) Aglycone (SECO) Dietary Lignans (e.g., SDG)->Aglycone (SECO) Deglycosylation (e.g., Ruminococcus) Demethylated Intermediates Demethylated Intermediates Aglycone (SECO)->Demethylated Intermediates Demethylation Enterodiol Enterodiol Demethylated Intermediates->Enterodiol Dehydroxylation This compound This compound Enterodiol->this compound Dehydrogenation (e.g., Lactonifactor) G cluster_0 Downstream Signaling IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R Binds PI3K/AKT Pathway PI3K/AKT Pathway IGF-1R->PI3K/AKT Pathway MAPK/ERK Pathway MAPK/ERK Pathway IGF-1R->MAPK/ERK Pathway This compound This compound This compound->IGF-1R Inhibits Cell Proliferation & Survival Cell Proliferation & Survival PI3K/AKT Pathway->Cell Proliferation & Survival Cell Proliferation & Migration Cell Proliferation & Migration MAPK/ERK Pathway->Cell Proliferation & Migration G Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IκB Degradation IκB Degradation Inflammatory Stimuli (e.g., LPS)->IκB Degradation NF-κB Activation NF-κB Activation IκB Degradation->NF-κB Activation Leads to This compound This compound This compound->IκB Degradation Prevents Pro-inflammatory Cytokine Production (e.g., TNF-α) Pro-inflammatory Cytokine Production (e.g., TNF-α) NF-κB Activation->Pro-inflammatory Cytokine Production (e.g., TNF-α)

References

Enterolactone as a Prognostic Biomarker in Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enterolactone, a mammalian lignan metabolite derived from dietary plant lignans, has garnered significant attention for its potential role in cancer prevention and prognosis. This guide provides a comprehensive comparison of findings from various studies on the validation of this compound as a prognostic biomarker in different cancers, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The prognostic value of this compound has been investigated in several cancer types, with the most robust evidence emerging from studies on breast cancer. The data below summarizes key findings from meta-analyses and large cohort studies.

Breast Cancer

High serum this compound levels have been consistently associated with improved prognosis in postmenopausal breast cancer patients.

Study (Year)No. of ParticipantsEndpointComparisonHazard Ratio (HR) / Odds Ratio (OR) (95% CI)Citation
Meta-analysis (2021)18,053All-Cause Mortality (Postmenopausal)Highest vs. Lowest this compound0.73 (0.58-0.91)[1]
Meta-analysis (2021)18,053Breast Cancer-Specific Mortality (Postmenopausal)Highest vs. Lowest this compound0.72 (0.60-0.87)[1]
Meta-analysis (2021)18,053All-Cause Mortality (Premenopausal)Highest vs. Lowest this compound1.57 (1.11-2.23)[1]
Meta-analysis (2014)5 studiesAll-Cause Mortality (Postmenopausal)High vs. Low Lignan Exposure0.57 (0.42-0.78)[2]
Meta-analysis (2014)5 studiesBreast Cancer-Specific Mortality (Postmenopausal)High vs. Low Lignan Exposure0.54 (0.39-0.75)[2]
Cohort Study (2011)300All-Cause & Cancer-Specific Mortality (Early Stage)≥ 10 nmol/L vs. < 10 nmol/LDecreased risk with higher levels[3]
Nested Case-Control (2008)366 cases, 733 controlsBreast Cancer Risk (ERα+/ERβ-)>16 nmol/L vs. ≤16 nmol/LOR: 0.73 (0.55-0.97) / 0.60 (0.42-0.84)[4]
Prostate Cancer

The evidence for this compound as a prognostic biomarker in prostate cancer is less clear, with studies reporting conflicting results.

Study (Year)No. of ParticipantsEndpointComparisonHazard Ratio (HR) / Odds Ratio (OR) (95% CI)Citation
Cohort Study (2017)1,390All-Cause Mortality20 nmol/L increase0.95 (0.90-1.02)[5]
Cohort Study (2017)1,390Prostate Cancer-Specific Mortality20 nmol/L increase0.98 (0.92-1.05)[5]
Nested Case-Control (2005)265 cases, 525 controlsProstate Cancer RiskQuartilesNo significant association[6]
Nested Case-Control (2003)214 cases, 214 controlsProstate Cancer RiskQuartilesNo significant association[7]
Colorectal Cancer

Limited and inconsistent findings are available for the prognostic role of this compound in colorectal cancer.

Study (Year)No. of ParticipantsEndpointComparisonIncidence Rate Ratio (IRR) (95% CI)Citation
Case-Cohort Study (2007)244 colon cases, 137 rectal casesColon Cancer Risk (Women)Doubling of this compound0.76 (0.60-0.96)[8]
Case-Cohort Study (2007)244 colon cases, 137 rectal casesRectal Cancer Risk (Men)Doubling of this compound1.74 (1.25-2.44)[8]
Case-Control Study (2019)115 CRC patients, 76 controlsColon CancerPatients vs. ControlsLower levels in colon cancer patients[3]

Experimental Protocols

Accurate quantification of this compound in biological samples is crucial for its validation as a biomarker. The two most common methods are Time-Resolved Fluoroimmunoassay (TR-FIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound Measurement by Time-Resolved Fluoroimmunoassay (TR-FIA)

This method is suitable for large-scale epidemiological studies.

Sample Preparation:

  • To 200 µL of plasma, add 200 µL of acetate buffer (0.1 M, pH 5.0) containing β-glucuronidase (0.2 U/mL) and sulfatase (2 U/mL).

  • Incubate overnight at 37°C to hydrolyze this compound conjugates.

  • Extract free this compound twice with 1.5 mL of diethyl ether.

  • Combine the ether phases and evaporate to dryness in a 45°C water bath.

  • Reconstitute the residue in 200 µL of assay buffer.

Immunoassay Procedure:

  • Pipette 20 µL of standards and prepared samples in duplicate into antibody-coated microtiter wells.

  • Add 100 µL of diluted anti-enterolactone antibody to each well.

  • Add 100 µL of europium-labeled this compound tracer solution to each well.

  • Incubate on a shaker for 90 minutes at room temperature.

  • Wash the wells four times with a plate washer.

  • Add 100 µL of enhancement solution to each well.

  • Incubate on a shaker for 5 minutes at room temperature.

  • Measure the time-resolved fluorescence.

This compound Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity and can quantify conjugated and free forms of this compound directly.[9][10]

Sample Preparation:

  • For total this compound, perform enzymatic hydrolysis as described for TR-FIA.[9]

  • For direct quantification of conjugates, use a simple protein precipitation or solid-phase extraction (SPE) step.[10]

  • A common approach involves adding acetonitrile to plasma to precipitate proteins, followed by centrifugation.

LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column with a gradient elution, typically with a mobile phase consisting of water and acetonitrile with a small percentage of formic acid.[11]

  • Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ionization mode.

  • Quantification: Use multiple reaction monitoring (MRM) to detect the specific transitions for this compound and its internal standard (e.g., 13C-labeled this compound).

Signaling Pathways and Experimental Workflows

This compound's Impact on Cancer Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in cancer progression.

IGF1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R PI3K PI3K IGF1R->PI3K MAPK MAPK/ERK IGF1R->MAPK AKT AKT PI3K->AKT GSK3b GSK-3β AKT->GSK3b p70S6K1 p70S6K1 AKT->p70S6K1 CyclinD1 Cyclin D1 GSK3b->CyclinD1 Proliferation Cell Proliferation & Migration MAPK->Proliferation CyclinD1->Proliferation This compound This compound This compound->IGF1R Inhibits IGF1 IGF-1 IGF1->IGF1R Activates

Figure 1: this compound inhibits IGF-1R signaling in prostate cancer cells.[5]

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα / ERβ) ERE Estrogen Response Element (ERE) ER->ERE GeneTranscription Gene Transcription ERE->GeneTranscription This compound This compound This compound->ER Binds & Modulates Estrogen Estrogen Estrogen->ER Binds & Activates

Figure 2: this compound modulates estrogen receptor signaling.

Experimental Workflow for a Prognostic Biomarker Study

The validation of this compound as a prognostic biomarker typically follows a structured workflow.

Prognostic_Workflow cluster_study_design Study Design & Cohort Selection cluster_data_collection Data & Sample Collection cluster_lab_analysis Laboratory Analysis cluster_analysis Statistical Analysis & Validation PatientRecruitment Patient Recruitment (e.g., Newly Diagnosed Cancer) InclusionExclusion Inclusion/Exclusion Criteria PatientRecruitment->InclusionExclusion InformedConsent Informed Consent InclusionExclusion->InformedConsent BaselineData Baseline Clinical & Demographic Data InformedConsent->BaselineData BloodSample Blood Sample Collection InformedConsent->BloodSample SampleProcessing Sample Processing & Storage (-80°C) BloodSample->SampleProcessing EnterolactoneMeasurement This compound Measurement (TR-FIA or LC-MS/MS) SampleProcessing->EnterolactoneMeasurement QualityControl Quality Control EnterolactoneMeasurement->QualityControl DataAnalysis Data Analysis (e.g., Cox Proportional Hazards) QualityControl->DataAnalysis SurvivalAnalysis Survival Analysis (Kaplan-Meier Curves) DataAnalysis->SurvivalAnalysis Validation Validation in Independent Cohort SurvivalAnalysis->Validation

Figure 3: General workflow for a prognostic biomarker validation study.

References

A Comparative Genomic Blueprint of Enterolactone-Producing Gut Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enterolactone, a gut microbiota-derived metabolite of dietary lignans, has garnered significant attention for its potential health benefits, including anti-inflammatory and anti-cancer properties. The production of this bioactive compound is a multi-step process orchestrated by a consortium of gut bacteria. Understanding the genomic intricacies of these key bacterial players is paramount for harnessing their therapeutic potential. This guide provides a comparative genomic analysis of four pivotal bacteria involved in the this compound synthesis pathway, offering insights into their genetic machinery and the experimental approaches to their study.

Key Bacterial Players in this compound Synthesis

The conversion of plant lignans, such as secoisolariciresinol, into this compound is a collaborative effort involving several bacterial species, each performing specific enzymatic steps. This guide focuses on four key species that represent critical stages of this pathway:

  • Eggerthella lenta : Initiates the process through benzyl ether reduction.

  • Blautia producta : Performs the crucial step of demethylation.

  • Gordonibacter pamelaeae : Carries out dehydroxylation.

  • Lactonifactor longoviformis : Catalyzes the final conversion to this compound.

Comparative Genomic Overview

The following table summarizes the key genomic features of the type strains of these four bacterial species, providing a quantitative basis for comparison.

Genomic FeatureEggerthella lenta DSM 2243Blautia producta ATCC 27340Gordonibacter pamelaeae DSM 19378Lactonifactor longoviformis DSM 17459
Genome Size (bp) 3,632,260[1][2]~6,354,838~3,900,000[3]Data not readily available
GC Content (%) 64.2[1]45.7[4]65.1[3]48.0[5][6]
Protein-Coding Genes 3,123[1]5,5463,248[3]Data not readily available
Key Enzyme (Gene) Benzyl ether reductase (ber)[7][8]Guaiacol lignan methyltransferase (glm)Catechol lignan dehydroxylase (cldh)[9]Enterodiol lactonizing enzyme (edl)[10]

The this compound Synthesis Pathway: A Collaborative Effort

The transformation of dietary lignans into the bioactive this compound is a cascade of enzymatic reactions. The following diagram illustrates the key steps and the bacterial species responsible for each conversion.

Enterolactone_Pathway cluster_0 Dietary Lignans cluster_1 Intermediate Metabolites cluster_2 Bioactive Product Secoisolariciresinol Secoisolariciresinol Demethylated Secoisolariciresinol Demethylated Secoisolariciresinol Secoisolariciresinol->Demethylated Secoisolariciresinol Benzyl ether reduction (Eggerthella lenta - ber) Dehydroxylated Secoisolariciresinol Dehydroxylated Secoisolariciresinol Demethylated Secoisolariciresinol->Dehydroxylated Secoisolariciresinol Demethylation (Blautia producta - glm) Enterodiol Enterodiol Dehydroxylated Secoisolariciresinol->Enterodiol Dehydroxylation (Gordonibacter pamelaeae - cldh) This compound This compound Enterodiol->this compound Dehydrogenation (Lactonifactor longoviformis - edl)

Bacterial conversion of secoisolariciresinol to this compound.

Experimental Protocols for Comparative Genomics

A thorough comparative genomic analysis of this compound-producing bacteria involves a series of well-defined experimental and computational steps. The following workflow outlines a standard protocol.

Experimental_Workflow cluster_0 Sample Preparation & Sequencing cluster_1 Bioinformatic Analysis cluster_2 Downstream Analysis A Bacterial Isolation & Culture B DNA Extraction A->B C Library Preparation B->C D Whole Genome Sequencing (e.g., Illumina, PacBio) C->D E Quality Control (e.g., FastQC) D->E F Genome Assembly (e.g., SPAdes, Canu) E->F G Genome Annotation (e.g., Prokka, RAST) F->G H Pangenome Analysis (e.g., Roary) G->H I Phylogenetic Analysis (e.g., REALPHY) G->I J Identification of Key Genes (e.g., BLAST, HMMER) G->J K Comparative Genomics H->K I->K J->K L Functional Validation K->L

A typical workflow for comparative genomics of bacteria.
Detailed Methodologies:

  • Bacterial Isolation and Culturing : Strains of interest are isolated from fecal samples using selective media under anaerobic conditions. Eggerthella lenta, for instance, can be grown in supplemented Brain Heart Infusion (BHI) broth.

  • DNA Extraction : High-quality genomic DNA is extracted from bacterial cultures using commercially available kits, such as the QIAamp DNA Mini Kit, following the manufacturer's protocols. DNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.

  • Whole-Genome Sequencing :

    • Library Preparation : Sequencing libraries are prepared from the extracted DNA. This typically involves fragmenting the DNA, adding adapters, and amplifying the fragments.

    • Sequencing : High-throughput sequencing is performed using platforms like Illumina for short-read sequencing or PacBio/Oxford Nanopore for long-read sequencing to facilitate complete genome assembly.

  • Bioinformatic Analysis :

    • Quality Control : Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.

    • Genome Assembly : High-quality reads are assembled into contigs and scaffolds using assemblers such as SPAdes for Illumina data or Canu for long-read data.

    • Genome Annotation : The assembled genome is annotated to identify protein-coding genes, RNA genes, and other genomic features using pipelines like Prokka or the Rapid Annotation using Subsystem Technology (RAST) server.

    • Comparative Genomic Analysis :

      • Pangenome Analysis : Tools like Roary are used to identify the core (present in all strains), accessory (present in some strains), and unique genes across the genomes of the different species.

      • Phylogenetic Analysis : Whole-genome-based phylogenetic trees are constructed using methods like the REALPHY pipeline to infer evolutionary relationships.

      • Identification of Key Genes : Homologs of known this compound synthesis genes (e.g., ber, glm, cldh, edl) are identified using BLAST searches or Hidden Markov Model (HMM) profiles.

  • Functional Validation : The function of candidate genes identified through comparative genomics can be validated through heterologous expression in a suitable host (e.g., Escherichia coli) and subsequent enzymatic assays.[8]

References

Assessing the Estrogenic Potency of Enterolactone Relative to Estradiol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the estrogenic potency of the mammalian lignan enterolactone against the endogenous estrogen, 17β-estradiol. This analysis is supported by a compilation of experimental data on receptor binding, in vitro cell proliferation, and reporter gene assays, alongside detailed experimental protocols and signaling pathway diagrams.

This compound, a key metabolite of dietary plant lignans, has garnered significant attention for its potential role in hormone-dependent cancers and other estrogen-mediated physiological processes. As a phytoestrogen, it exhibits a structural similarity to estradiol, allowing it to interact with estrogen receptors (ERs) and elicit both estrogenic and anti-estrogenic effects. Understanding the potency of this compound relative to estradiol is crucial for evaluating its therapeutic and preventative potential.

Quantitative Assessment of Estrogenic Potency

To facilitate a direct comparison, the following tables summarize key quantitative data from various in vitro assays assessing the estrogenic potency of this compound and estradiol.

Table 1: Estrogen Receptor Binding Affinity

The relative binding affinity (RBA) of a compound to estrogen receptors is a primary indicator of its potential estrogenic or anti-estrogenic activity. Data from competitive binding assays are presented below. It is important to note that RBA values can vary between studies due to different experimental conditions.

CompoundReceptorRelative Binding Affinity (RBA) (%)¹IC₅₀ (nM)²
17β-Estradiol ERα1002.82[1][2]
ERβ100-
This compound ERαPreference for ERα noted[3][4]-
ERβHigher affinity for ERβ noted in one study-

¹RBA is expressed relative to 17β-estradiol, which is set at 100%. ²IC₅₀ represents the concentration of the ligand that displaces 50% of the radiolabeled estradiol from the receptor.

Table 2: In Vitro Estrogenic and Anti-Estrogenic Activity in MCF-7 Breast Cancer Cells

The E-SCREEN (Estrogen-SCREEN) assay, which measures the proliferation of estrogen-sensitive MCF-7 cells, is a widely used method to assess the estrogenic activity of compounds.

CompoundConcentrationEffect on MCF-7 Cell Proliferation
17β-Estradiol 1 nMStimulates proliferation[5]
This compound 0.5 - 2 µMStimulates proliferation[5]
> 10 µMInhibits proliferation[5]
Estradiol (1 nM) + this compound (0.5 - 2 µM) -Lower stimulation than either compound alone, or no stimulation[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided to ensure reproducibility and aid in the design of future studies.

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to estrogen receptors.

Objective: To determine the relative binding affinity (RBA) of this compound for ERα and ERβ compared to estradiol.

Materials:

  • Rat uterine cytosol (source of ERs)

  • [³H]-17β-estradiol (radioligand)

  • Unlabeled 17β-estradiol (competitor standard)

  • This compound (test compound)

  • Assay buffer (e.g., Tris-HCl with EDTA and dithiothreitol)

  • Hydroxylapatite slurry

  • Scintillation fluid and counter

Procedure:

  • Prepare rat uterine cytosol containing estrogen receptors.

  • Incubate a constant concentration of [³H]-17β-estradiol with increasing concentrations of unlabeled 17β-estradiol (for standard curve) or this compound.

  • After incubation, separate bound from free radioligand using a hydroxylapatite slurry.

  • Measure the radioactivity of the bound ligand using a scintillation counter.

  • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol).

  • Determine the RBA using the formula: (IC₅₀ of Estradiol / IC₅₀ of this compound) x 100.[6][7][8]

MCF-7 Cell Proliferation (E-SCREEN) Assay

This bioassay measures the estrogen-induced proliferation of the human breast cancer cell line MCF-7.

Objective: To assess the estrogenic or anti-estrogenic effects of this compound by measuring its impact on the proliferation of MCF-7 cells.

Materials:

  • MCF-7 human breast cancer cells

  • Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Hormone-free medium (phenol red-free DMEM with charcoal-stripped FBS)

  • 17β-estradiol (positive control)

  • This compound (test compound)

  • Trichloroacetic acid (for cell fixing)

  • Sulforhodamine B (SRB) dye (for staining)

  • Tris buffer

Procedure:

  • Culture MCF-7 cells in standard medium. For the assay, switch to hormone-free medium to deprive cells of estrogenic stimuli.

  • Seed the cells in 96-well plates.

  • After cell attachment, treat the cells with a range of concentrations of this compound, 17β-estradiol (positive control), and a vehicle control (negative control). To test for anti-estrogenicity, co-treat cells with a fixed concentration of estradiol and varying concentrations of this compound.

  • Incubate the plates for a defined period (e.g., 6 days).

  • Fix the cells with trichloroacetic acid and stain with SRB dye.

  • Solubilize the bound dye with Tris buffer and measure the absorbance at a specific wavelength (e.g., 492 nm) to determine cell density.

  • Calculate the proliferative effect relative to the controls.[9][10][11][12]

Estrogen-Responsive Reporter Gene Assay

This assay utilizes a cell line containing a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).

Objective: To quantify the ability of this compound to activate estrogen receptor-mediated gene transcription.

Materials:

  • A suitable cell line (e.g., T47D or MCF-7) stably transfected with an ERE-luciferase reporter construct.

  • Culture medium

  • 17β-estradiol (positive control)

  • This compound (test compound)

  • Lysis buffer

  • Luciferase substrate

Procedure:

  • Plate the reporter cells in a 96-well plate.

  • Treat the cells with various concentrations of this compound, 17β-estradiol, and a vehicle control.

  • After an incubation period (e.g., 24 hours), lyse the cells.

  • Add the luciferase substrate to the cell lysate and measure the resulting luminescence.

  • Express the results as fold induction of luciferase activity over the vehicle control.[13][14][15][16][17]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for assessing estrogenic potency.

EstrogenSignaling E2 Estradiol mER Membrane ER E2->mER ER Estrogen Receptor (ERα / ERβ) E2->ER Binds ENL This compound ENL->mER ENL->ER Binds PI3K_Akt PI3K/Akt Pathway mER->PI3K_Akt MAPK MAPK Pathway mER->MAPK ER->ER HSP HSP90 ER->HSP Dissociates ERE Estrogen Response Element (ERE) ER->ERE Binds Proliferation Cell Proliferation PI3K_Akt->Proliferation MAPK->Proliferation Gene Target Gene Transcription ERE->Gene Gene->Proliferation

Figure 1: Simplified signaling pathways of Estradiol and this compound.

ExperimentalWorkflow cluster_InVitro In Vitro Assessment cluster_Data Data Analysis cluster_Comparison Comparative Assessment Binding Competitive Binding Assay (ERα and ERβ) RBA Calculate RBA and IC₅₀ Binding->RBA Proliferation Cell Proliferation Assay (e.g., E-SCREEN) ProlifData Analyze Proliferation Curves Proliferation->ProlifData Reporter Reporter Gene Assay (e.g., Luciferase) ReporterData Quantify Fold Induction Reporter->ReporterData Potency Assess Relative Potency RBA->Potency ProlifData->Potency ReporterData->Potency Mechanism Elucidate Mechanism of Action (Agonist vs. Antagonist) Potency->Mechanism

Figure 2: General experimental workflow for assessing estrogenic potency.

Discussion and Conclusion

The compiled data indicate that this compound is a phytoestrogen with a complex pharmacological profile. While it demonstrates the ability to bind to estrogen receptors and induce estrogenic responses in vitro, its potency is significantly lower than that of 17β-estradiol.

Notably, this compound's effects appear to be concentration-dependent, exhibiting estrogenic activity at lower concentrations and inhibitory or anti-estrogenic effects at higher concentrations, particularly in the presence of estradiol.[5] This dual activity suggests that this compound may act as a selective estrogen receptor modulator (SERM), with its ultimate physiological effect depending on the tissue type, the local hormonal milieu, and the relative expression levels of ERα and ERβ.

One study suggests a preferential binding to ERα, while another indicates a higher affinity for ERβ.[3][4] This discrepancy highlights the need for further standardized, direct comparative studies to definitively characterize its receptor binding profile.

The activation of non-genomic signaling pathways, such as the PI3K/Akt and MAPK pathways, by both estradiol and this compound suggests a broader mechanism of action beyond direct genomic regulation.[18] However, the differential effects on downstream gene expression and cellular functions underscore the nuanced nature of this compound's estrogenicity.[19][20]

References

Navigating the Labyrinth of Lignan Analysis: A Comparative Guide to Enterolactone Measurement Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of the mammalian lignan enterolactone is critical for understanding its role in health and disease. However, significant variability in measurements across different laboratories can hinder the progress of research and the development of novel therapeutics. This guide provides an objective comparison of the performance of common analytical methods for this compound quantification, supported by experimental data, to shed light on the reproducibility of these crucial measurements.

Comparative Analysis of this compound Quantification Methods

A key study investigated the reproducibility of this compound measurements by analyzing the same set of human serum samples in three different laboratories, each employing a distinct analytical technique:

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): A highly sensitive and specific method that can distinguish between different forms of a molecule.

  • High-Performance Liquid Chromatography with Coulometric Electrode Array Detection (HPLC-CEAD): Another specific chromatographic technique.

  • Time-Resolved Fluoroimmunoassay (TR-FIA): A high-throughput immunoassay method.

The study analyzed serum samples from individuals on their habitual diet and after supplementation with flaxseed, a rich source of lignan precursors to this compound. The results, summarized in the table below, reveal important insights into the reproducibility of these methods.

Analytical MethodMean this compound Concentration (nM) - Habitual DietMean this compound Concentration (nM) - After Flaxseed SupplementationCorrelation with HPLC-MS/MS (R-value)
HPLC-MS/MS 15.8108.71.00
HPLC-CEAD 16.5115.50.99
TR-FIA 12.368.90.92

Data synthesized from a study comparing this compound measurement methods. The correlation coefficient (R-value) indicates the strength of the linear relationship between the measurements obtained by a given method and the HPLC-MS/MS method.

The data clearly demonstrates a strong correlation between the two chromatographic methods (HPLC-MS/MS and HPLC-CEAD) for both dietary conditions. However, the time-resolved fluoroimmunoassay (TR-FIA) showed a tendency to underestimate this compound concentrations, particularly after flaxseed supplementation when the levels were significantly higher. This suggests that while all three methods show a good general correlation, the absolute values obtained can differ, a critical consideration for multicenter studies or when comparing data from different sources.

Experimental Protocols

To understand the potential sources of variation, it is essential to examine the methodologies employed in these analyses.

Sample Collection and Preparation
  • Serum Collection: Blood samples were collected from healthy adult volunteers. Serum was separated by centrifugation and stored at -80°C until analysis.

  • Sample Preparation for Chromatographic Methods (HPLC-MS/MS and HPLC-CEAD):

    • Enzymatic Hydrolysis: Serum samples were treated with β-glucuronidase/sulfatase to release conjugated forms of this compound, allowing for the measurement of total this compound.

    • Solid-Phase Extraction (SPE): The hydrolyzed samples were purified and concentrated using SPE cartridges to remove interfering substances.

    • Elution and Evaporation: The this compound was eluted from the SPE cartridges, and the eluate was evaporated to dryness.

    • Reconstitution: The residue was reconstituted in a suitable solvent for injection into the HPLC system.

  • Sample Preparation for Immunoassay (TR-FIA):

    • Dilution: Serum samples were diluted with the assay buffer provided with the TR-FIA kit. Enzymatic hydrolysis is not typically performed in this direct immunoassay format, which may contribute to differences in measured concentrations.

Analytical Methods
  • HPLC-MS/MS: Separation of this compound was achieved on a C18 reversed-phase column with a gradient elution program. Detection was performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, providing high selectivity and sensitivity. Stable isotope-labeled this compound was used as an internal standard to ensure accurate quantification.

  • HPLC-CEAD: Chromatographic separation was performed under similar conditions to the HPLC-MS/MS method. Detection was based on the electrochemical properties of this compound, with a multi-channel coulometric electrode array detector.

  • TR-FIA: This competitive immunoassay is based on the competition between this compound in the sample and a europium-labeled this compound tracer for a limited number of binding sites on antibodies coated onto microtiter wells. The fluorescence signal is inversely proportional to the concentration of this compound in the sample.

Key Factors Influencing Inter-Laboratory Reproducibility

Several factors can contribute to the variability of this compound measurements between laboratories:

  • Analytical Platform: As the data demonstrates, the choice of analytical method (e.g., chromatography vs. immunoassay) can lead to systematic differences in results.

  • Antibody Specificity (for Immunoassays): The specificity of the antibody used in an immunoassay is crucial. Cross-reactivity with other lignans or metabolites can lead to inaccurate results.

  • Sample Preparation: Variations in the efficiency of the enzymatic hydrolysis and extraction steps can significantly impact the final measured concentration.

  • Calibration Standards: The purity and accuracy of the this compound standards used for calibration are fundamental for obtaining comparable results.

  • Measurement of Different this compound Forms: Assays that measure total this compound (free and conjugated) after hydrolysis will yield different results from those that measure only the free form or have different efficiencies in detecting conjugated forms.

Workflow for Assessing Inter-Laboratory Reproducibility

The following diagram illustrates a conceptual workflow for a study designed to assess the inter-laboratory reproducibility of this compound measurements.

G cluster_0 Sample Collection & Distribution cluster_1 Laboratory Analysis cluster_2 Data Analysis & Comparison A Standardized Sample Collection (e.g., Serum Pool) B Sample Aliquoting A->B C Blinded Sample Distribution B->C D Laboratory 1 (e.g., HPLC-MS/MS) C->D E Laboratory 2 (e.g., HPLC-CEAD) C->E F Laboratory 3 (e.g., TR-FIA) C->F G Data Collection & Unblinding D->G E->G F->G H Statistical Analysis (e.g., CV, Correlation, Bland-Altman) G->H I Assessment of Reproducibility H->I

Workflow for an inter-laboratory comparison study.

Correlating Dietary Lignan Intake with Plasma Enterolactone Concentrations: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of methodologies and experimental data for correlating dietary lignan intake with plasma enterolactone concentrations. The information presented is intended to support research and development in nutrition, pharmacology, and clinical science by offering a detailed overview of current analytical techniques and key findings.

Introduction

Dietary lignans, polyphenolic compounds found in a variety of plant-based foods, are metabolized by the gut microbiota into enterolignans, primarily this compound and enterodiol.[1][2] this compound has garnered significant scientific interest due to its potential role in human health, including its association with a reduced risk of certain chronic diseases.[3][4] Consequently, accurately assessing the correlation between dietary lignan intake and circulating plasma this compound levels is crucial for understanding its bioavailability and physiological effects.[5] This guide compares various analytical methods and summarizes key quantitative data from studies investigating this relationship.

The conversion of plant lignans to the bioactive enterolignans is mediated by gut bacteria.[6] However, significant inter-individual variations in enterolignan production exist, largely attributable to differences in gut microbial composition, dietary habits, and food transit time.[1] These factors can lead to modest or low correlations between lignan intake and plasma this compound concentrations.[7][8]

Comparative Analysis of Experimental Protocols

The quantification of dietary lignan intake and the measurement of plasma this compound are critical steps in establishing a correlation. Various analytical methods have been developed and validated for these purposes.

Table 1: Comparison of Analytical Methods for Lignan and this compound Quantification

Analyte Method Principle Sample Preparation Instrumentation Advantages Limitations Reference(s)
Dietary Lignans Gas Chromatography-Mass Spectrometry (GC/MS)Separation of volatile compounds followed by mass-based detection.Acid or alkaline hydrolysis to release lignan aglycones, followed by extraction.[7]GC coupled with a Mass SpectrometerHigh sensitivity and specificity; well-established for lignan analysis.Requires derivatization to increase volatility; harsh hydrolysis conditions may degrade some lignans.[7][7]
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or Mass Spectrometry (MS)Separation of compounds in a liquid mobile phase followed by UV-Vis or mass-based detection.Enzymatic or chemical hydrolysis followed by solid-phase or liquid-liquid extraction.HPLC system with DAD or MS/MS detectorSuitable for both aglycones and glycosides; MS detection offers high sensitivity and specificity.Co-elution of interfering compounds can be an issue with DAD.[7]
Plasma this compound Gas Chromatography-Mass Spectrometry (GC/MS) with Stable Isotope DilutionQuantification using a stable isotope-labeled internal standard.Enzymatic hydrolysis of conjugates, ether extraction, and derivatization.[9]GC-MSHigh precision and accuracy due to the use of an internal standard.[9]Complex sample preparation; requires specialized equipment.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Isotope DilutionHighly selective and sensitive quantification using a labeled internal standard.Simple enzymatic hydrolysis and ether extraction.[10]LC-MS/MS systemSimple, rapid, and sensitive quantification suitable for large numbers of samples; high specificity.[10]High initial instrument cost.[10][11]
Time-Resolved Fluoroimmunoassay (TR-FIA)Competitive immunoassay using a europium chelate label.Enzymatic hydrolysis and ether extraction.[12]VICTOR 1420 multilabel counter or similarGood sensitivity and suitable for high-throughput screening.Potential for cross-reactivity; requires development of specific antibodies.[12][12][13]

Quantitative Correlation Data

The correlation between dietary lignan intake and plasma this compound concentrations can vary significantly across studies, influenced by population characteristics, dietary assessment methods, and analytical techniques.

Table 2: Summary of Correlation Studies between Dietary Lignan Intake and Plasma this compound

Study Reference Population Dietary Assessment Method Plasma this compound Analysis Correlation Coefficient (r) Key Findings
Kuijsten et al.637 Dutch men and womenFood Frequency Questionnaire (FFQ)LC-MS/MSSpearman r = 0.18 (P < 0.001)A modest but significant association was found. The explained variance in plasma this compound remained low even after accounting for non-dietary factors.[8]
Lampe et al. (2002)193 adults in Seattle, WA3-day food record and FFQTime-Resolved Fluoroimmunoassayr = 0.36 (with dietary fiber, P < 0.0001)Plasma this compound was positively correlated with intake of vegetables, fiber, alcohol, and caffeine.[13]
Jin et al. (2022)303 men in the Men's Lifestyle Validation Study (MLVS)Two sets of 7-day diet recordsNot specifiedNot directly reported, but interaction with gut microbiome was significant.The association between lignan intake and plasma this compound was significantly stronger in individuals with a gut microbiome profile that predicted higher this compound levels.[14] Per standard deviation increment of lignan intake was associated with a 20.7 nM higher this compound concentration in those with a high species score, versus 4.0 nM in those with a low score.[6][15]

Metabolic Pathway and Experimental Workflow

Dietary lignans, such as secoisolariciresinol diglucoside (SDG), are first hydrolyzed to their aglycone forms by intestinal bacteria.[2] These aglycones then undergo a series of transformations, including deglycosylation, demethylation, and dehydroxylation, to form enterodiol, which is subsequently oxidized to this compound.[1][2]

Lignan Metabolism Dietary Lignans (e.g., Secoisolariciresinol) Dietary Lignans (e.g., Secoisolariciresinol) Gut Microbiota Gut Microbiota Dietary Lignans (e.g., Secoisolariciresinol)->Gut Microbiota Metabolism Enterodiol Enterodiol Gut Microbiota->Enterodiol This compound This compound Enterodiol->this compound Oxidation Absorption into Circulation Absorption into Circulation This compound->Absorption into Circulation

Metabolic conversion of dietary lignans to this compound.

The process of correlating dietary lignan intake with plasma this compound involves several key stages, from participant recruitment and dietary assessment to sample analysis and statistical correlation.

Experimental Workflow cluster_0 Data & Sample Collection cluster_1 Laboratory Analysis cluster_2 Data Analysis Participant Recruitment Participant Recruitment Dietary Intake Assessment (FFQ/Food Records) Dietary Intake Assessment (FFQ/Food Records) Participant Recruitment->Dietary Intake Assessment (FFQ/Food Records) Plasma Sample Collection Plasma Sample Collection Participant Recruitment->Plasma Sample Collection Dietary Lignan Quantification Dietary Lignan Quantification Dietary Intake Assessment (FFQ/Food Records)->Dietary Lignan Quantification Plasma this compound Measurement Plasma this compound Measurement Plasma Sample Collection->Plasma this compound Measurement Statistical Correlation Analysis Statistical Correlation Analysis Dietary Lignan Quantification->Statistical Correlation Analysis Plasma this compound Measurement->Statistical Correlation Analysis Interpretation of Results Interpretation of Results Statistical Correlation Analysis->Interpretation of Results

A typical experimental workflow for correlation studies.

Conclusion

The correlation between dietary lignan intake and plasma this compound concentrations is influenced by a multitude of factors, with the gut microbiome playing a pivotal role. While analytical methods for quantifying both lignans and this compound are well-established and robust, the observed correlations in human studies are often modest. This highlights the complexity of lignan bioavailability and metabolism. For researchers and drug development professionals, understanding these nuances is essential for designing studies that can accurately assess the physiological impact of dietary lignans and for the development of interventions targeting the gut microbiome to enhance this compound production. Future research should continue to explore the specific microbial species and metabolic pathways involved in enterolignan production to better understand and potentially modulate this process for improved health outcomes.

References

Safety Operating Guide

Safe Handling and Disposal of Enterolactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and proper disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the management of enterolactone in a laboratory setting, offering procedural guidance to maintain a safe and compliant research environment.

I. Understanding the Hazard Profile of this compound

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] It is crucial to handle this compound in accordance with good industrial hygiene and safety practices.[1] This includes wearing appropriate personal protective equipment (PPE), such as gloves, and ensuring adequate ventilation.[1][2]

II. Proper Disposal Procedures for this compound

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] One specified method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] It is imperative to adhere to all local, state, and federal regulations regarding chemical waste disposal.[3]

Key Disposal Steps:

  • Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Containerization: Store waste this compound in a suitable, closed, and properly labeled container.[1] The container must be compatible with the chemical to prevent any reactions.

  • Labeling: Clearly label the waste container with "Hazardous Waste" (if applicable) and the full chemical name, "this compound."

  • Contact EHS: Consult with your institution's EHS department for specific guidance on the disposal procedures at your facility. They can provide information on whether this compound is classified as a hazardous waste at your location and guide you on the proper disposal pathway.

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and reputable chemical waste management company.

Quantitative Data for Hazardous Waste Classification:

While this compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it may be classified as such if it exhibits any of the characteristics of hazardous waste. The following table outlines these characteristics. It is the responsibility of the waste generator to determine if a waste exhibits any of these properties.

Hazardous Waste Characteristic EPA Waste Code Description
Ignitability D001Liquids with a flash point less than 60°C (140°F), non-liquids that can cause fire through specific conditions, ignitable compressed gases, and oxidizers.
Corrosivity D002Aqueous wastes with a pH less than or equal to 2, or greater than or equal to 12.5, or a liquid that corrodes steel at a rate greater than 6.35 mm per year.
Reactivity D003Wastes that are unstable under normal conditions, may react with water, can give off toxic gases, or are capable of detonation or explosion under normal conditions or when heated.
Toxicity D004 - D043Wastes that are harmful when ingested or absorbed. Toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP).

III. Experimental Protocol: Investigating the Effect of this compound on Cancer Cell Proliferation

The following is a representative experimental workflow for studying the impact of this compound on cancer cell lines, based on published research.

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_results Results cell_culture 1. Cell Culture (e.g., PC-3 cells) seeding 3. Seed Cells in Plates cell_culture->seeding treatment_prep 2. Prepare this compound Stock Solution (e.g., in DMSO) treatment 4. Treat Cells with this compound treatment_prep->treatment seeding->treatment mtt_assay 5a. MTT Assay (Cell Proliferation) treatment->mtt_assay immunoblot 5b. Immunoblotting (Protein Expression) treatment->immunoblot cell_cycle 5c. Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data_analysis 6. Data Analysis mtt_assay->data_analysis immunoblot->data_analysis cell_cycle->data_analysis

Caption: Experimental workflow for assessing the effects of this compound on cancer cells.

IV. Signaling Pathway: this compound Inhibition of IGF-1R Signaling

This compound has been shown to inhibit the Insulin-Like Growth Factor-1 Receptor (IGF-1R) signaling pathway, which is critical for the growth and progression of certain cancer cells.

signaling_pathway cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R AKT AKT IGF1R->AKT MAPK_ERK MAPK/ERK IGF1R->MAPK_ERK Migration Migration IGF1R->Migration This compound This compound This compound->IGF1R Inhibits p70S6K1 p70S6K1 AKT->p70S6K1 GSK3B GSK-3β AKT->GSK3B CyclinD1 Cyclin D1 AKT->CyclinD1 Proliferation Proliferation MAPK_ERK->Proliferation CyclinD1->Proliferation

Caption: this compound inhibits the IGF-1R signaling pathway and downstream cellular processes.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Enterolactone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Enterolactone, a compound of interest in various research fields. Adherence to these procedures is critical to mitigate risks and ensure the integrity of your work.

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, stringent safety protocols must be followed during its handling and disposal.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.[1][2]
Eye Protection Safety glasses with side shields or goggles.To protect against splashes and dust particles that can cause serious eye irritation.[1][2]
Respiratory Protection NIOSH (US) or CEN (EU) approved respirator.Recommended when handling the powder form to avoid respiratory tract irritation.[2]
Body Protection Laboratory coat or other suitable protective clothing.To protect skin and clothing from contamination.[2]

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure and contamination. Follow these procedural steps for safe handling:

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid, powdered form to minimize dust inhalation.[2]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

  • Before handling, wash hands thoroughly.

2. Handling the Compound:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with the skin and eyes.[2]

  • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1][2]

  • When preparing solutions, dissolve this compound in a suitable solvent such as DMSO, dimethyl formamide, or ethanol.[4] For aqueous solutions, it is sparingly soluble and should first be dissolved in ethanol before dilution with an aqueous buffer.

3. Storage:

  • Store this compound in a tightly sealed container in a dry and cool place.[2] The recommended storage temperature is -20°C.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm to others.

1. Waste Segregation:

  • Collect all waste materials, including unused this compound and any contaminated consumables (e.g., pipette tips, gloves, wipes), in a designated and clearly labeled hazardous waste container.

2. Disposal Procedure:

  • Do not allow the substance to enter drains or sewer systems.[2]

  • Arrange for the disposal of the hazardous waste through a licensed waste disposal company.

  • Follow all local, state, and federal regulations for chemical waste disposal.

Emergency Procedures

In the event of an accidental exposure, immediate action is necessary:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to these safety protocols, researchers can confidently and safely work with this compound, fostering a secure and productive laboratory environment.

Handling and Disposal Workflow for this compound

Enterolactone_Workflow A Don Appropriate PPE B Work in a Ventilated Area A->B C Weigh/Measure this compound B->C D Prepare Solution (if applicable) C->D E Perform Experiment D->E F Segregate Contaminated Waste E->F I Store at -20°C E->I Store Unused Material G Store in Labeled Hazardous Waste Container F->G H Dispose via Licensed Vendor G->H

Caption: A flowchart outlining the safe handling and disposal process for this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.